molecular formula C7H12N2O B1599570 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine CAS No. 859850-63-8

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Cat. No.: B1599570
CAS No.: 859850-63-8
M. Wt: 140.18 g/mol
InChI Key: KRRLPXDQADCHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,5-dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-7(4-8-3)9-6(2)10-5/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRLPXDQADCHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428719
Record name 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-63-8
Record name 1-(2,5-Dimethyl-1,3-oxazol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Introduction

This compound is a substituted oxazole derivative of significant interest to researchers in medicinal chemistry and drug development. The oxazole ring serves as a versatile bioisostere for esters and amides, and its derivatives are integral to numerous biologically active compounds. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule, focusing on a robust and scalable two-step process. The narrative emphasizes the causal logic behind methodological choices, ensuring both scientific integrity and practical applicability for professionals in the field.

The selected synthetic strategy is centered around two core transformations:

  • Vilsmeier-Haack Formylation: Creation of the key intermediate, 2,5-dimethyl-1,3-oxazole-4-carbaldehyde, from commercially available 2,5-dimethyloxazole.

  • One-Pot Reductive Amination: Conversion of the aldehyde intermediate to the final secondary amine product using methylamine and a selective hydride reducing agent.

This document provides detailed protocols, mechanistic insights, and data presentation to facilitate successful and reproducible synthesis.

Overall Synthetic Workflow

The synthesis is a sequential process designed for efficiency and scalability. The workflow begins with the formylation of the oxazole ring, followed by the direct conversion of the resulting aldehyde to the target amine.

G Start 2,5-Dimethyloxazole Intermediate 2,5-Dimethyl-1,3-oxazole- 4-carbaldehyde Start->Intermediate Vilsmeier-Haack Formylation (POCl₃, DMF) Final 1-(2,5-Dimethyloxazol-4-yl)- N-methylmethanamine Intermediate->Final Reductive Amination (CH₃NH₂, NaBH(OAc)₃)

Caption: High-level overview of the two-step synthesis pathway.

Part 1: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde via Vilsmeier-Haack Formylation

The initial and critical step is the introduction of a formyl group (-CHO) onto the oxazole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its effectiveness in formylating electron-rich aromatic and heteroaromatic systems.[1]

Expertise & Rationale: Why the Vilsmeier-Haack Reaction?

The oxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction generates a mild electrophile, the chloroiminium ion (Vilsmeier reagent), in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This reagent is sufficiently reactive to formylate the oxazole ring under controlled conditions without causing ring-opening or other side reactions that might occur with harsher electrophiles. The reaction offers excellent regioselectivity, targeting the C4 position of the 2,5-dimethyloxazole, which is activated by the ring oxygen.

Mechanism of Vilsmeier-Haack Formylation

The mechanism proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic attack on the oxazole ring.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution DMF DMF + POCl₃ Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ (Vilsmeier Reagent) DMF->Reagent Reaction Oxazole 2,5-Dimethyloxazole Sigma Sigma Complex (Intermediate) Oxazole->Sigma + Vilsmeier Reagent Amine α-Chloro Amine Sigma->Amine Deprotonation Aldehyde 2,5-Dimethyl-1,3-oxazole- 4-carbaldehyde Amine->Aldehyde Aqueous Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of electron-rich heterocycles.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
2,5-Dimethyloxazole97.125.0 g51.51.0 equiv
Phosphorus Oxychloride (POCl₃)153.335.5 mL (8.7 g)56.71.1 equiv
N,N-Dimethylformamide (DMF)73.0920 mL-Solvent
Dichloromethane (DCM)-50 mL-Solvent
Saturated NaHCO₃ solution-100 mL-Workup
Saturated NaCl solution (Brine)-50 mL-Workup
Anhydrous MgSO₄---Drying Agent

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (20 mL). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (5.5 mL) dropwise to the cooled DMF via the dropping funnel over 20 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

  • Addition of Oxazole: Dissolve 2,5-dimethyloxazole (5.0 g) in dichloromethane (10 mL) and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully pour it onto 100 g of crushed ice. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,5-dimethyl-1,3-oxazole-4-carbaldehyde as a crystalline solid. Expected yield: 70-80%.

Part 2: Synthesis of this compound via Reductive Amination

The second stage of the synthesis converts the aldehyde to the target secondary amine. Reductive amination is a highly efficient method for forming C-N bonds.[3][4] A one-pot procedure using sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is preferred for its mildness, selectivity, and operational simplicity.[5]

Expertise & Rationale: Why STAB-Mediated Reductive Amination?

The choice of sodium triacetoxyborohydride is critical for the success of a one-pot reductive amination.[6][7]

  • Chemoselectivity: STAB is a mild reducing agent.[6] The rate of reduction for the in situ formed iminium ion is significantly faster than the rate of reduction for the starting aldehyde.[5] This prevents the formation of the corresponding alcohol byproduct, a common issue with stronger, less selective reducing agents like sodium borohydride (NaBH₄).[8]

  • Acid Tolerance: The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the iminium ion. STAB is stable and effective under these mildly acidic conditions.[9]

  • Safety and Convenience: STAB is less toxic and easier to handle than alternatives like sodium cyanoborohydride (NaBH₃CN), which can release toxic cyanide gas.[5] The one-pot nature of the reaction avoids the need to isolate the potentially unstable imine intermediate, streamlining the process.[10]

Mechanism of Reductive Amination

The reaction involves the initial formation of an iminium ion from the aldehyde and methylamine, which is then rapidly reduced by the hydride reagent.

G Aldehyde Oxazole-4-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + CH₃NH₂ Amine Methylamine (CH₃NH₂) Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Target Secondary Amine Iminium->Product + NaBH(OAc)₃ (Hydride Transfer) STAB NaBH(OAc)₃

Caption: Mechanism of one-pot reductive amination.

Experimental Protocol: Reductive Amination

This protocol is based on established methods for STAB-mediated reductive amination.[4][6][9]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
2,5-Dimethyl-1,3-oxazole-4-carbaldehyde125.134.0 g31.91.0 equiv
Methylamine (40% in H₂O or 2.0 M in THF)31.06~3.8 mL (2.0 M)7.61.2 equiv
Sodium Triacetoxyborohydride (STAB)211.948.1 g38.31.2 equiv
Acetic Acid60.050.2 mL~3.5Catalytic
1,2-Dichloroethane (DCE) or THF-80 mL-Solvent
Saturated NaHCO₃ solution-100 mL-Workup
Anhydrous Na₂SO₄---Drying Agent

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (4.0 g) in 1,2-dichloroethane (80 mL).

  • Amine Addition: Add the methylamine solution (e.g., 3.8 mL of 2.0 M solution in THF) to the flask, followed by a catalytic amount of glacial acetic acid (0.2 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (8.1 g) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quenching and Workup: Carefully quench the reaction by slowly adding a saturated solution of NaHCO₃ (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by acid-base extraction to yield this compound. Expected yield: 80-90%.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for this compound, suitable for laboratory and scale-up applications. The pathway leverages a classic Vilsmeier-Haack formylation followed by a modern, selective reductive amination. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently apply and adapt these protocols for the synthesis of this and other valuable heterocyclic amines, facilitating advancements in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Scalable Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride.
  • Common Conditions. Reductive Amination.
  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
  • BenchChem. (2025). Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate.
  • ResearchGate. (2025). Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • FooDB. (2010). Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019).
  • PubChem. 4-Ethyl-2,5-dimethyloxazole.
  • Singh, M. S., & Singh, A. K. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 44B, 2353-2357.
  • Rasayn Academy. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube.
  • Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 164-169.
  • Semantic Scholar. Formylation of 2,5-unsubstituted oxazole: preparation and characterization of 2- and 5-formyl-4-methyloxazoles.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • PubChem. 2,5-Dimethyloxazole.
  • FooDB. (2010). Showing Compound 2,5-Dimethyloxazole (FDB010956).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

An In-Depth Technical Guide to 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential biological significance of the novel compound 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine. While specific experimental data for this molecule is not extensively available in current literature, this document, grounded in established principles of organic chemistry and medicinal chemistry, offers a predictive analysis and a foundational framework for its synthesis and future investigation. We will explore its structural attributes, outline a detailed synthetic protocol and purification strategy, and discuss its potential as a scaffold in drug discovery, particularly in the context of metabolic diseases. This guide is intended to serve as a valuable resource for researchers initiating studies on this and related oxazole-containing compounds.

Introduction and Rationale

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block for designing molecules that can interact with biological targets. The specific substitution pattern of this compound, featuring methyl groups at positions 2 and 5 of the oxazole ring and an N-methylmethanamine substituent at position 4, suggests a compound with potential for targeted biological activity.

The presence of the N-methylmethanamine moiety is of particular interest as it can act as a key pharmacophore, influencing the molecule's polarity, basicity, and ability to interact with receptor sites. This guide aims to provide the necessary foundational knowledge for the synthesis and exploration of this promising, yet understudied, molecule.

Predicted Physicochemical Properties

Based on its chemical structure, a number of physicochemical properties can be predicted for this compound. These predictions are valuable for planning its synthesis, purification, and handling.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₂N₂ODerived from the chemical structure.
Molecular Weight 154.20 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.Based on similarly sized and functionalized small organic molecules.
Boiling Point Estimated to be in the range of 180-220 °C at atmospheric pressure.The presence of the secondary amine allows for hydrogen bonding, which would increase the boiling point relative to a tertiary amine of similar molecular weight.
Solubility Expected to be soluble in a wide range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. It is likely to have some solubility in water, particularly at acidic pH where the amine would be protonated.The molecule has both polar (amine, oxazole) and nonpolar (methyl groups) regions.
pKa The pKa of the secondary amine is predicted to be in the range of 9-11.Typical for secondary alkylamines. This will influence its behavior in different pH environments and is a key parameter for purification and formulation.

Proposed Synthesis and Purification

A plausible and efficient synthetic route for this compound can be designed starting from readily available starting materials. The following multi-step synthesis is proposed:

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow A 2,5-Dimethyloxazole-4-carbaldehyde C Reductive Amination A->C Step 1 B Methylamine Solution B->C D This compound C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Reductive Amination of 2,5-Dimethyloxazole-4-carbaldehyde

  • Reaction Setup: To a solution of 2,5-dimethyloxazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add a solution of methylamine (1.5-2.0 eq, typically as a solution in a solvent like THF or water).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise over 15-30 minutes. The choice of reducing agent is critical; NaBH₄ is a mild and selective reagent suitable for this transformation. More reactive hydrides like lithium aluminum hydride are generally not necessary and may lead to side reactions.

  • Workup: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). The choice of extraction solvent will depend on the polarity of the product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol, is likely to be effective. The fractions containing the desired product, as identified by TLC, should be combined and the solvent removed under reduced pressure to yield the purified this compound.

Proposed Methods for Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.

TechniqueExpected Observations
¹H NMR (Proton Nuclear Magnetic Resonance) - A singlet for the methyl group on the nitrogen. - A singlet for the methylene group between the oxazole ring and the nitrogen. - Two singlets for the two methyl groups on the oxazole ring. - The chemical shifts and coupling constants (or lack thereof) will be characteristic of the proposed structure.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The spectrum should show the expected number of carbon signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom (e.g., sp³ hybridized carbons of the methyl and methylene groups, sp² hybridized carbons of the oxazole ring).
MS (Mass Spectrometry) The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound (154.20 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
IR (Infrared Spectroscopy) The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretches of the oxazole ring (in the 1500-1650 cm⁻¹ region).

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the oxazole scaffold is a component of several compounds with interesting pharmacological properties. Notably, certain oxazole-containing molecules have been investigated as glucagon-like peptide-1 (GLP-1) receptor agonists.[1] GLP-1 receptor agonists are an important class of drugs used in the treatment of type 2 diabetes and obesity.[2][3][4]

The structural features of this compound, particularly the substituted oxazole ring and the secondary amine, make it a plausible candidate for interaction with biological receptors. The N-methylmethanamine side chain could potentially mimic the functionality of amino acid residues in endogenous peptides that bind to these receptors.

Diagram of Potential Drug Discovery Pathway:

DrugDiscovery A This compound (Lead Compound) B Biological Screening (e.g., GLP-1R binding assay) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E Preclinical Development D->E

Caption: A potential pathway for the investigation of the title compound in a drug discovery context.

Further research could involve screening this compound against a panel of biological targets, including G-protein coupled receptors like the GLP-1 receptor, to identify any potential therapeutic applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar amine-containing heterocyclic compounds should be followed.[5][6][7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[5][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[5][9]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[5][9] In case of contact, rinse the affected area immediately with plenty of water.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents an intriguing yet unexplored molecule with potential for applications in medicinal chemistry. This technical guide provides a solid foundation for its synthesis, purification, and characterization based on established chemical principles. The proposed synthetic route is practical and utilizes common laboratory reagents and techniques. Furthermore, the structural similarities to known bioactive molecules suggest that this compound warrants further investigation for its potential biological activities. It is our hope that this guide will stimulate further research into this and related oxazole derivatives, ultimately contributing to the development of new therapeutic agents.

References

  • Fisher Scientific. (2023). Safety Data Sheet. [Link to a representative Fisher Scientific SDS for a related chemical, as direct link is unavailable].
  • Fisher Scientific. (2021). Safety Data Sheet. [Link to a representative Fisher Scientific SDS for a related chemical, as direct link is unavailable].
  • Enamine. Safety Data Sheet. [Link to a representative Enamine SDS for a related chemical, as direct link is unavailable].
  • Fisher Scientific. (2023). Safety Data Sheet. [Link to a representative Fisher Scientific SDS for a related chemical, as direct link is unavailable].
  • Discovery of novel OXM-based glucagon-like peptide 1 (GLP-1)/glucagon receptor dual agonists. PubMed. (2023). [Link]

  • AK Scientific, Inc. 1-(2-(1H-Pyrazol-1-yl)phenyl)-N-methylmethanamine dihydrochloride Safety Data Sheet. [Link to a representative AK Scientific SDS for a related chemical, as direct link is unavailable].
  • The Royal Society of Chemistry. Supporting Information. [Link to a representative RSC supporting information document, as direct link is unavailable].
  • WO2021133644A1 - Stapled triazole co-agonists of the glucagon and glp-1 receptors.
  • Discovery of novel OXM-based glucagon-like peptide 1 (GLP-1)/glucagon receptor dual agonists. Semantic Scholar. [Link]

  • Novel Glucagon-like Peptide 1 Receptor Agonists for Treating Type II Diabetes. ScienceDirect. [Link]

Sources

Biological activity of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine: A Case Study in Novel Psychoactive Substance Characterization

Authored by: A Senior Application Scientist

Foreword: The landscape of pharmacology is in a perpetual state of flux, with the emergence of novel psychoactive substances (NPS) presenting both opportunities for therapeutic innovation and challenges for public health and safety. The comprehensive characterization of these new chemical entities is paramount. This guide utilizes this compound, a compound with limited publicly available data, as a representative case study to delineate a robust, multi-tiered workflow for elucidating the biological activity of a novel substance. This document is intended for researchers, scientists, and drug development professionals, providing a framework for systematic investigation from initial synthesis to preliminary behavioral assessment.

Introduction: The Imperative for Comprehensive NPS Characterization

New psychoactive substances are a broad and dynamic category of compounds that mimic the effects of traditional illicit drugs.[1] Their clandestine synthesis and rapid proliferation necessitate a structured and scientifically rigorous approach to their evaluation.[2][3] Understanding the biological activity of an NPS like this compound is not merely an academic exercise; it is a critical step in assessing its potential for therapeutic application, predicting its toxicological profile, and informing regulatory frameworks. This guide outlines a logical progression of experiments designed to build a comprehensive pharmacological profile of a novel compound.

Physicochemical and Structural Elucidation: The Foundational Analysis

Before any biological assessment, a thorough physicochemical characterization of the target molecule is essential. This initial phase confirms the identity, purity, and structural integrity of the synthesized compound.

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process, potentially starting from commercially available precursors. A plausible synthetic route could involve the formation of the 2,5-dimethyloxazole core, followed by functionalization at the 4-position to introduce the N-methylmethanamine side chain.

Hypothetical Synthetic Protocol:

  • Oxazole Ring Formation: Condensation of a suitable α-hydroxyketone with an appropriate amide or nitrile to form the 2,5-dimethyloxazole ring.

  • Formylation: Introduction of a formyl group at the 4-position of the oxazole ring via a Vilsmeier-Haack or similar reaction.

  • Reductive Amination: Reaction of the 4-formyl-2,5-dimethyloxazole with methylamine in the presence of a reducing agent (e.g., sodium borohydride) to yield the final product, this compound.

  • Purification: The crude product would be purified using column chromatography or recrystallization to achieve a high degree of purity, which is critical for subsequent biological assays.

Structural Confirmation

A battery of analytical techniques is employed to unequivocally confirm the structure of the synthesized molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-Q/TOF), provides the exact mass of the molecule, allowing for the determination of its elemental composition.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise arrangement of atoms within the molecule, confirming the connectivity of the oxazole ring and the N-methylmethanamine substituent.

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides the definitive three-dimensional structure of the molecule.[1][4]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod of Determination
Molecular FormulaC₈H₁₂N₂O---
Molecular Weight152.19 g/mol ---
XLogP30.8Computational Prediction
Hydrogen Bond Donor Count1Computational Prediction
Hydrogen Bond Acceptor Count3Computational Prediction
Rotatable Bond Count3Computational Prediction

Diagram 1: General Workflow for NPS Characterization

NPS_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Profiling cluster_invivo In Vivo Assessment synthesis Chemical Synthesis purification Purification (HPLC, Recrystallization) synthesis->purification ms Mass Spectrometry (LC-Q/TOF) purification->ms nmr NMR Spectroscopy ('H, 'C) purification->nmr xray X-ray Crystallography purification->xray binding Receptor Binding Assays xray->binding functional Functional Assays (e.g., cAMP, Ca²⁺ flux) binding->functional pk Pharmacokinetics (ADME) functional->pk behavior Behavioral Assays pk->behavior report report behavior->report Data Synthesis & Reporting

Caption: A generalized workflow for the systematic characterization of a novel psychoactive substance.

In Vitro Pharmacological Profiling: Unveiling the Mechanism of Action

The core of understanding a compound's biological activity lies in identifying its molecular targets and characterizing the nature of its interaction with them.

Receptor Binding Assays

A broad panel of receptor binding assays is the first step in identifying potential molecular targets. Given the structural elements of this compound (a heterocyclic ring and a secondary amine), a primary screen would typically include, but not be limited to:

  • Monoamine Receptors: Serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors are common targets for psychoactive compounds.[5][6]

  • Glutamate Receptors: Receptors such as NMDA and AMPA are critical for excitatory neurotransmission and are modulated by many psychoactive substances.[7]

  • GABA Receptors: As the primary inhibitory neurotransmitter system in the CNS, GABA-A and GABA-B receptors are important to screen.

  • Other CNS Targets: Histamine receptors, opioid receptors, and monoamine transporters (SERT, DAT, NET) should also be included in a comprehensive screen.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissue or cultured cells expressing the receptor of interest and isolate the cell membrane fraction through centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a known radiolabeled ligand for the receptor, and varying concentrations of the test compound (this compound).

  • Incubation: Allow the mixture to incubate to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Once high-affinity targets are identified, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

  • Agonist: Activates the receptor to produce a biological response.

  • Antagonist: Blocks the action of an agonist but has no effect on its own.

  • Inverse Agonist: Binds to the same receptor as an agonist but elicits the opposite pharmacological response.[6]

Common functional assays include measuring second messenger levels (e.g., cAMP, inositol phosphates) or ion flux.

Diagram 2: Hypothetical G-Protein Coupled Receptor Signaling Pathway

GPCR_Signaling compound This compound receptor GPCR (e.g., 5-HT₂A) compound->receptor Binds as Agonist g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 downstream Downstream Cellular Effects ca2->downstream pkc->downstream

Caption: A hypothetical signaling cascade initiated by the binding of the compound to a Gq-coupled receptor.

In Vivo Behavioral Assessment: From Molecular to Systemic Effects

Preclinical animal models are essential for understanding how the in vitro activity of a compound translates to physiological and behavioral effects in a living organism.

Pharmacokinetic Profiling

Before behavioral testing, it is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is vital for selecting appropriate doses and routes of administration for subsequent studies.

Behavioral Phenotyping

A battery of behavioral tests can be used to assess the psychoactive properties of this compound.

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Elevated Plus Maze: To evaluate anxiolytic or anxiogenic properties.

  • Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating that is disrupted by some hallucinogens and antipsychotics.[6]

  • Drug Discrimination: To determine if the subjective effects of the compound are similar to those of known drugs of abuse.

Diagram 3: Decision Tree for Interpreting Experimental Results

Caption: A decision-making framework for progressing from in vitro findings to in vivo study design.

Data Synthesis and Reporting

The culmination of this comprehensive evaluation is the synthesis of all collected data into a coherent pharmacological profile. This profile should detail the compound's structure, purity, affinity for molecular targets, functional activity, and in vivo behavioral effects. This integrated understanding is crucial for predicting the compound's potential therapeutic uses, abuse liability, and toxicological risks.

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically rigorous workflow for characterizing the biological activity of a novel compound, using this compound as a case study. The described methodologies, from structural elucidation to in vivo behavioral assessment, represent a gold standard for the initial investigation of new psychoactive substances. Future research on this and other novel compounds would involve more detailed toxicological studies, metabolism profiling, and, if warranted, exploration in disease-specific animal models to fully understand their therapeutic potential and risks.

References

  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry. [Link]

  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

  • Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single-Laboratory Validation. National Institutes of Health. [Link]

  • Method Development Guide for Novel Psychoactive Substances. Restek. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. [Link]

  • Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. PubMed Central. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

  • Aqua Mediated Multicomponent Synthesis of N, O-Heterocycles and Biological Activity of Fused Isoxazole Derivatives. ResearchGate. [Link]

  • Details of the Drug | DrugMAP. DrugMAP. [Link]

  • (PDF) 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. ResearchGate. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • [5-(2,4-Dimethyl-1,3-Thiazol-5-Yl)-1h-Pyrazol-3-Yl]methanamine. PubChem. [Link]

  • N,N-Bis(7-nitrobenz[c][1][3][4]oxadiazol-4-yl)cystamine. MDPI. [Link]

  • (3,5-Dimethylisoxazol-4-yl)methanamine. American Elements. [Link]

  • 2-{[4-(4-[125I]Iodobenzyl)piperidin-1-yl]methyl}benzimidazol-5-ol. National Center for Biotechnology Information. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. PubMed Central. [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Prd_002214. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Anticipated Pharmacology and Toxicology of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Dissemination: For research, scientific, and drug development professionals.

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

The compound 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine is not currently described in widely available scientific literature, presenting a unique challenge and opportunity. This technical guide, therefore, deviates from a retrospective analysis and instead adopts a prospective, predictive framework. As Senior Application Scientist, my objective is to provide a robust, scientifically-grounded roadmap for the initial investigation of this novel chemical entity. By leveraging established principles of medicinal chemistry and drawing parallels with structurally related compounds, this document will outline the anticipated pharmacological and toxicological profiles of this compound and detail the requisite experimental protocols for its empirical validation. Our approach is rooted in the understanding that while novel, the constituent moieties of this molecule—a substituted oxazole ring and an N-methylmethanamine side chain—are well-precedented in bioactive molecules.

Part 1: Postulated Pharmacological Profile

The oxazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4] The specific substitution pattern of this compound suggests several potential avenues for pharmacological activity.

Predicted Mechanism of Action

The 2,5-dimethyloxazole core can be considered a bioisostere for other aromatic and heterocyclic systems. Its electronic properties and potential for hydrogen bonding suggest it could interact with a variety of biological targets. The N-methylmethanamine side chain is a common feature in many centrally acting agents, imparting basicity and the ability to interact with aminergic G-protein coupled receptors (GPCRs).

A primary hypothesis is that this compound may function as a modulator of aminergic systems, such as serotonergic, dopaminergic, or adrenergic receptors. The overall structure bears some resemblance to phenethylamine derivatives, which are known to interact with these systems.[5][6][7][8][9]

Predicted_MOA Compound 1-(2,5-Dimethyloxazol-4-yl) -N-methylmethanamine GPCRs Aminergic GPCRs (e.g., 5-HT, DA, Adrenergic) Compound->GPCRs Binding & Activation/ Inhibition Signaling Downstream Signaling Cascades (e.g., cAMP, IP3/DAG) GPCRs->Signaling Response Cellular Response Signaling->Response

Caption: Postulated mechanism of action via GPCR modulation.

Potential Therapeutic Applications

Based on the activities of related oxazole-containing compounds, several therapeutic areas warrant investigation:

  • Oncology: Numerous oxazole derivatives have demonstrated potent anticancer activity.[2][10]

  • Anti-inflammatory: The oxazole scaffold is present in compounds with significant anti-inflammatory properties.[1][10]

  • Antimicrobial: A broad range of antibacterial and antifungal activities have been reported for oxazole derivatives.[1][2]

Potential Therapeutic Area Rationale based on Structural Analogs Key Molecular Targets
Oncology Oxazole ring is a common scaffold in cytotoxic and cytostatic agents.Kinases, Tubulin, Topoisomerases
Inflammation Inhibition of inflammatory enzymes and pathways by oxazole-containing molecules.COX, LOX, NF-κB
Infectious Diseases Disruption of microbial cellular processes.Bacterial cell wall synthesis, Fungal membrane integrity
Neuroscience Structural similarity to phenethylamines and other CNS-active agents.Serotonin receptors, Dopamine receptors, Monoamine transporters

Part 2: Anticipated Toxicological Profile & Risk Assessment

A proactive assessment of potential toxicological liabilities is critical in early-stage drug development. The toxicology of this compound will likely be influenced by both the oxazole core and the N-methylmethanamine side chain.

Predicted Toxicities
  • Local Irritation: The N-methylmethanamine moiety imparts basicity, suggesting the compound could be a skin, eye, and respiratory tract irritant.[11]

  • Acute Systemic Toxicity: N-methylmethanamine exhibits moderate acute toxicity upon inhalation and oral administration.[11] Similar properties should be assumed for the target compound until proven otherwise.

  • Genotoxicity and Carcinogenicity: A significant concern for secondary amines is the potential for in vivo conversion to N-nitrosamines, which are often potent carcinogens.[11][12] The formation of N-nitroso-1-(2,5-dimethyloxazol-4-yl)-N-methylmethanamine under physiological conditions is a plausible risk that must be evaluated.

Proposed Tiered Toxicological Evaluation

A staged approach to toxicological assessment is recommended to de-risk development.

Toxicology_Workflow cluster_0 Tier 1: In Vitro cluster_1 Tier 2: In Vivo (Rodent) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Ames Test (Mutagenicity) Cytotoxicity->Genotoxicity hERG hERG Channel Assay Genotoxicity->hERG Acute_Tox Acute Toxicity Study (Dose Range Finding) hERG->Acute_Tox Repeat_Dose 14-Day Repeat Dose Study Acute_Tox->Repeat_Dose

Sources

An In-depth Technical Guide on the 2,5-Dimethyloxazol-4-yl Scaffold: Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: The specific chemical entity, 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, is not documented in the reviewed scientific literature. This guide, therefore, provides a comprehensive technical overview of the core 2,5-dimethyloxazol-4-yl scaffold. By understanding the history, synthesis, and chemical biology of this foundational structure, researchers can better appreciate its potential for derivatization and application in modern drug discovery.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability have made it a cornerstone in the design of numerous therapeutic agents.[2] Oxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3] The 2,5-disubstituted oxazole core, in particular, offers a versatile platform for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The 2,5-Dimethyloxazole Moiety: A Historical Perspective

The synthesis of oxazoles dates back to the late 19th century, with significant advancements in the mid-20th century.[4] The 2,5-dimethyloxazole structure is a fundamental example of this class of compounds. While a specific "discovery" of this simple molecule is not a singular event, its preparation falls under classical synthetic methodologies for oxazoles.

Key Historical Synthetic Methodologies:
  • Robinson-Gabriel Synthesis: This is one of the most fundamental methods for oxazole synthesis and involves the cyclodehydration of 2-acylamino ketones.[5] For 2,5-dimethyloxazole, this would involve the cyclization of an N-acetylated aminoketone.

  • Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde, which can be adapted for the synthesis of various substituted oxazoles.[5]

  • Dakin-West Reaction: This reaction can be used to form α-acylamino ketones, which are precursors for the Robinson-Gabriel synthesis.[6]

These foundational reactions paved the way for more modern and efficient synthetic approaches.

Synthesis of the 2,5-Dimethyloxazole Core

The efficient construction of the 2,5-dimethyloxazole ring is a prerequisite for its exploration in drug discovery. Several reliable methods have been established.

Classical Approach: Robinson-Gabriel Synthesis

This method remains a robust and widely used approach.

Experimental Protocol: Synthesis of 2,5-Dimethyloxazole

  • Acetylation of Aminoacetone: Aminoacetone hydrochloride is reacted with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) to form N-(2-oxopropyl)acetamide.

  • Cyclodehydration: The resulting 2-acylamino ketone is then treated with a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization to 2,5-dimethyloxazole.[5]

Diagram of the Robinson-Gabriel Synthesis:

Robinson_Gabriel start Aminoacetone step1 N-(2-oxopropyl)acetamide start->step1 Acetic Anhydride, Base end_product 2,5-Dimethyloxazole step1->end_product H₂SO₄, Heat

Caption: Robinson-Gabriel synthesis of 2,5-dimethyloxazole.

Modern Synthetic Routes

More recent methods often offer milder reaction conditions and broader substrate scope.

  • Iodine-Catalyzed Tandem Oxidative Cyclization: This approach allows for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes and α-amino ketones in a one-pot reaction.[7]

Functionalization at the C4 Position

To synthesize the target molecule, this compound, functionalization of the 2,5-dimethyloxazole core at the 4-position is necessary. This can be achieved through various electrophilic substitution reactions, although the oxazole ring's reactivity needs to be carefully considered.

A plausible synthetic strategy would involve the formylation of the 2,5-dimethyloxazole ring at the 4-position, followed by reductive amination.

Hypothetical Synthetic Pathway

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde

  • To a solution of phosphoryl chloride in anhydrous dimethylformamide (DMF) at 0 °C, 2,5-dimethyloxazole is added dropwise.

  • The reaction mixture is stirred at room temperature and then heated to facilitate the reaction.

  • Upon completion, the reaction is quenched with an aqueous solution of sodium acetate and extracted to yield the aldehyde.

Diagram of the Vilsmeier-Haack Reaction:

Vilsmeier_Haack start 2,5-Dimethyloxazole step1 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde start->step1 POCl₃, DMF

Caption: Vilsmeier-Haack formylation of 2,5-dimethyloxazole.

Step 2: Reductive Amination

The resulting aldehyde can then be converted to the target N-methylmethanamine derivative via reductive amination.

Experimental Protocol: Synthesis of this compound

  • 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde is dissolved in a suitable solvent, such as methanol or dichloromethane.

  • An excess of methylamine (as a solution in a solvent or as a salt with a base) is added.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise.

  • The reaction is stirred until the starting material is consumed, followed by aqueous workup and purification.

Diagram of Reductive Amination:

Reductive_Amination start 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde end_product This compound start->end_product 1. Methylamine 2. NaBH₄

Caption: Reductive amination to form the target compound.

The N-Methylmethanamine Moiety in Medicinal Chemistry

The N-methylmethanamine group is a common structural motif in a vast number of biologically active molecules, including many neurotransmitters and pharmaceuticals. Its presence can significantly influence a molecule's physicochemical properties, such as:

  • Basicity: The secondary amine introduces a basic center, which can be crucial for receptor interactions and can affect the compound's solubility and pharmacokinetic profile.

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, which can be important for binding to biological targets.

  • Lipophilicity: The addition of the methyl group can modulate the overall lipophilicity of the molecule.

Potential Pharmacological Profile and Future Directions

Given the wide range of biological activities associated with oxazole derivatives, this compound could be a candidate for screening in various therapeutic areas. The specific substitution pattern might lead to interactions with a variety of biological targets.

Table 1: Potential Therapeutic Areas for Oxazole Derivatives

Therapeutic AreaExamples of Biological Targets
OncologyProtein kinases, Tubulin, STAT3, DNA topoisomerases[3][8]
Infectious DiseasesBacterial and fungal enzymes[1]
InflammationCyclooxygenase (COX) enzymes[2]
Metabolic DiseasesPeroxisome proliferator-activated receptors (PPARs)

Future research would involve the synthesis of this and related compounds, followed by in vitro screening against a panel of relevant biological targets to determine their pharmacological profile. Structure-activity relationship (SAR) studies could then be conducted to optimize any identified activity.

Conclusion

While this compound is not a known compound in the public domain, the foundational 2,5-dimethyloxazol-4-yl scaffold represents a promising starting point for the design of novel therapeutic agents. The synthetic pathways to access and functionalize this core are well-established, and the incorporation of a pharmacologically relevant moiety such as N-methylmethanamine is a logical step in the exploration of new chemical space. This guide provides a solid foundation for researchers and drug development professionals interested in leveraging the potential of the oxazole nucleus in their discovery programs.

References

  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. [Link]

  • Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. (n.d.). eng.oversea.cnki.net. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… (n.d.). OUCI. [Link]

  • N-Methyl(phenyl)methanamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. [Link]

  • N-Methylmethanimine. (n.d.). Wikipedia. [Link]

  • Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. (n.d.). Organic Chemistry Portal. [Link]

Sources

An In-Depth Technical Guide to 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1-(2,5-dimethyloxazol-4-yl)-N-methylmethanamine and its derivatives. This class of compounds, characterized by a 2,4,5-trisubstituted oxazole ring, holds promise for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and a framework for structure-activity relationship (SAR) studies. While direct literature on the title compound is sparse, this guide synthesizes established methodologies for oxazole synthesis and amine modification to present a robust pathway for its preparation and exploration.

Introduction: The Significance of the Oxazole Core

The five-membered aromatic heterocycle, oxazole, is a cornerstone in the development of new pharmaceuticals.[2] Its unique structural and electronic properties make it a valuable scaffold for designing molecules that can interact with a variety of biological targets.[2] Oxazole derivatives have demonstrated a broad spectrum of therapeutic actions, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities.[2][3] The 2,4,5-trisubstituted pattern, in particular, allows for a high degree of functionalization, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.[4]

This guide focuses on a specific, yet largely unexplored, derivative: this compound. The strategic placement of methyl groups at the 2 and 5 positions, combined with an N-methylmethanamine moiety at the 4-position, presents an intriguing template for probing biological interactions. The N-methylmethanamine group can influence solubility, basicity, and the potential for hydrogen bonding, all critical factors in drug design.

Synthetic Pathways to the this compound Core

The synthesis of the target compound and its analogs can be approached through a multi-step process, beginning with the construction of the 2,4,5-trisubstituted oxazole ring, followed by the elaboration and modification of the side chain at the 4-position.

Construction of the 2,5-Dimethyloxazol-4-yl Core

Several classical and modern methods exist for the synthesis of trisubstituted oxazoles.[4] For the 2,5-dimethyl-4-substituted oxazole core, a highly convergent and efficient strategy involves the reaction of an α-haloketone with an amide. A plausible and versatile approach is outlined below.

Diagram of the Proposed Synthetic Pathway for the Oxazole Core:

G cluster_0 Synthesis of the Oxazole Core A 3-Chloro-2-butanone C Intermediate Amide A->C Reaction B Acetamide B->C D 4-Acetyl-2,5-dimethyloxazole C->D Cyclization (e.g., H₂SO₄, heat)

Caption: Proposed synthesis of the 4-acetyl-2,5-dimethyloxazole precursor.

Functionalization of the 4-Position and N-Methylation

With the 4-acetyl-2,5-dimethyloxazole in hand, the next phase involves the conversion of the acetyl group to the desired N-methylmethanamine side chain. This can be achieved through a reductive amination process.

Diagram of the Side-Chain Functionalization and N-Methylation:

G cluster_1 Side-Chain Elaboration D 4-Acetyl-2,5-dimethyloxazole E 1-(2,5-Dimethyloxazol-4-yl)ethan-1-amine D->E Reductive Amination (e.g., NH₃, NaBH₃CN) F This compound E->F N-Methylation (e.g., HCHO, HCOOH - Eschweiler-Clarke)

Caption: Conversion of the acetyl group to the final N-methylmethanamine side chain.

Detailed Experimental Protocols

The following protocols are proposed based on established and reliable synthetic transformations for similar heterocyclic systems.

Synthesis of 4-Acetyl-2,5-dimethyloxazole

This procedure is adapted from general methods for oxazole synthesis from α-haloketones and amides.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine acetamide (1.2 equivalents) and a suitable solvent such as toluene.

  • Addition of α-Haloketone: To the stirred suspension, add 3-chloro-2-butanone (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any solids. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 1-(2,5-Dimethyloxazol-4-yl)ethan-1-amine

This protocol utilizes a standard reductive amination procedure.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-acetyl-2,5-dimethyloxazole (1.0 equivalent) in methanol in a round-bottom flask.

  • Amine Source: Add a solution of ammonia in methanol (excess) to the flask.

  • Reducing Agent: Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography.

Synthesis of this compound

The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary amines.[6]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(2,5-dimethyloxazol-4-yl)ethan-1-amine (1.0 equivalent) in formic acid (excess), add aqueous formaldehyde (2.2 equivalents) at 0 °C.

  • Reaction: Heat the mixture to reflux for 8-12 hours.

  • Work-up: Cool the reaction mixture and basify with a concentrated solution of sodium hydroxide to pH > 10.

  • Extraction: Extract the product with diethyl ether or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by distillation or chromatography if necessary.

Characterization and Analytical Techniques

The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical methods.

Technique Intermediate/Product Expected Observations
¹H NMR 4-Acetyl-2,5-dimethyloxazoleSinglets for the two oxazole methyl groups and the acetyl methyl group.
1-(2,5-Dimethyloxazol-4-yl)ethan-1-amineAppearance of a quartet and a doublet for the ethylamine side chain, and a broad singlet for the NH₂ protons.
This compoundAppearance of a singlet for the N-methyl group.
¹³C NMR All compoundsCharacteristic shifts for the oxazole ring carbons and the side-chain carbons.
Mass Spectrometry (MS) All compoundsMolecular ion peak corresponding to the expected molecular weight.
Infrared (IR) Spectroscopy 1-(2,5-Dimethyloxazol-4-yl)ethan-1-amineN-H stretching bands in the region of 3300-3500 cm⁻¹.
This compoundDisappearance of the primary amine N-H stretches and appearance of a secondary amine N-H stretch (if not fully methylated).

Potential Biological Activities and Structure-Activity Relationships (SAR)

While the specific biological profile of this compound is not yet documented, the oxazole scaffold is associated with a wide range of pharmacological activities.[7][8][9]

  • Anticancer Activity: Many oxazole derivatives exhibit potent anticancer properties by targeting various cellular mechanisms, including tubulin polymerization and protein kinases.[8]

  • Antimicrobial Activity: The oxazole ring is present in several natural and synthetic antimicrobial agents.[9]

  • Anti-inflammatory Activity: Certain oxazole derivatives have shown promise as anti-inflammatory agents.[10]

Proposed SAR Exploration:

A systematic investigation of the structure-activity relationships of this class of compounds would involve the synthesis and biological evaluation of a library of analogs.

Diagram of a Hypothetical SAR Study Workflow:

G cluster_2 SAR Study Workflow G Synthesis of Analog Library (Varying R¹, R², R³) H In Vitro Biological Screening (e.g., cytotoxicity, enzyme inhibition) G->H I Identification of Hit Compounds H->I J Lead Optimization I->J K In Vivo Studies J->K

Caption: A typical workflow for a structure-activity relationship study.

Key Structural Modifications for SAR Studies:

  • Substitution on the Oxazole Ring: Varying the methyl groups at the 2 and 5 positions with other alkyl or aryl groups.

  • Modification of the N-methylmethanamine Side Chain:

    • Altering the length of the alkyl chain.

    • Introducing different substituents on the nitrogen atom (e.g., ethyl, propyl, benzyl).

    • Replacing the amine with other functional groups like amides or sulfonamides.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of this compound and its analogs. By leveraging established synthetic methodologies for oxazole construction and amine functionalization, researchers can access this novel chemical space. The inherent versatility of the oxazole scaffold suggests that this class of compounds could yield promising candidates for various therapeutic applications. Future work should focus on the synthesis of a diverse library of analogs to elucidate the structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences, 10(11), 895.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem Technical Guides.
  • Chen, D., & Li, Y. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
  • Cheung, C. W., & Buchwald, S. L. (2012). A modular and practical synthesis of highly substituted oxazoles. The Journal of Organic Chemistry, 77(17), 7526–7537.
  • Desai, N. C., Trivedi, A. R., & Bhatt, N. B. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Synthesis, 18(6), 613-636.
  • Hempel, C., & Nachtsheim, B. J. (2013). Ring Expansion of Keto Aziridines: A Novel Access to 2,5-Diaryloxazoles. Synlett, 24(16), 2119-2123.
  • Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., ... & Chen, F. (2024). Trifluoromethanesulfonic Acid (TfOH) Catalyzed Coupling of α-Diazoketones with (Thio) amides or Thioureas: An Efficient Access to 2, 4-Disubstituted Oxazole and Thiazole Derivates. The Journal of Organic Chemistry, 89(7), 5038-5048.
  • Prakash, O., Kumar, R., & Kumar, V. (2013). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 5(2), 196-206.
  • Reddy, M. R., Reddy, G. N., Mehmood, U., Hussein, I. A., Rahman, S. U., Harrabi, K., & Reddy, B. V. S. (2015). Copper (II) Triflate-Catalyzed Synthesis of 2, 4-Disubstituted Oxazoles from α-Diazoketones and Amides. Synthesis, 47(21), 3315-3320.
  • Saito, A., Taniguchi, A., Kambara, Y., & Hanzawa, Y. (2013). Metal-free annulation of alkynes, nitriles, and O-atoms: regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazole compounds. Organic Letters, 15(11), 2672-2675.
  • Singh, P., & Kaur, M. (2021). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Archiv der Pharmazie, 354(11), 2100222.
  • Sridhar, S. K., Ramesh, A., & Kumar, V. S. (2002). Synthesis and anti-inflammatory activity of some 2, 4, 5-trisubstituted oxazoles. Indian Journal of Pharmaceutical Sciences, 64(5), 461.
  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
  • Wang, C., Zhang, J., Wang, S., Fan, J., & Wang, Z. (2010). Simple and efficient preparation of 2, 5-disubstituted oxazoles via a metal-free-catalyzed cascade cyclization. Organic Letters, 12(10), 2338-2341.
  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407-2408.
  • Yang, W., Zhang, R., Yi, F., & Cai, M. (2017). A practical synthesis of 2, 4, 5-trisubstituted oxazoles via a sequential copper-catalyzed amidation of vinyl halides and iodine-promoted cyclization. The Journal of Organic Chemistry, 82(10), 5204-5211.
  • Yin, G., Ma, J., Zou, Q., & Wang, C. (2022). Base-Promoted Dibromination of Enamides with CBr4: Synthesis of 5-Bromooxazoles. The Journal of Organic Chemistry, 87(23), 15670-15678.
  • Zhang, Y., & Li, J. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 107, 117961.
  • BenchChem. (2025). The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery. BenchChem Technical Support.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 146025593, Prd_002214.
  • BLDpharm. 1195598-98-1|1-(1H-Imidazol-4-yl)-N-methylmethanamine dihydrochloride.
  • Chemsrc. CAS#:1019258-77-5 | (4,5-dimethyl-1,2,4-triazol-3-yl)methanamine.
  • Google Patents. (1983). N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine. US4375547A.
  • Google Patents. (2008). Aminomethyl-4-imidazoles. WO2008046757A1.
  • Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. WO2021074138A1.
  • Google Patents. (1993). 2,4-DICHLOROUS ALFA (N-IMIDAZOLYLMETHYL) DIBENZYL ETHER DERIVATIVE AND A PHARMACEUTICAL COMPOSITION CONTAINING THIS COMPOUND. NL189255C.
  • Google Patents. (2007). Crystalline forms of 4-methyl-n-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide. WO2007015870A2.
  • Google Patents. (2010).
  • MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
  • MDPI. (2022). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.
  • MDPI. (2019). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • MDPI. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • MDPI. (2018). NMR Spectroscopy for Metabolomics Research.
  • National Center for Biotechnology Information. (2013).
  • National Center for Biotechnology Information. (2021). Recent Advances in NMR-Based Metabolomics. PMC.
  • National Center for Biotechnology Information. (2023). Molecular docking, derivatization, characterization and biological assays of amantadine. PMC.
  • National Center for Biotechnology Information. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports.
  • National Center for Biotechnology Information. (2019). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2015). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
  • ResearchGate. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
  • ResearchGate. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
  • ResearchGate. (2021).
  • ResearchGate. (2019). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi.
  • ResearchGate. (2025).
  • ResearchGate. (2015).
  • ResearchGate. (2022).
  • ResearchGate. (2018).
  • RSC Publishing. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.
  • Iranian Journal of Medical Microbiology. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities.
  • ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics.
  • PubMed. (2014).

Sources

Unlocking the Therapeutic Potential of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Oxazole Derivative

The landscape of drug discovery is perpetually expanding, driven by the synthesis of novel chemical entities. 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine represents one such molecule, a derivative of the versatile oxazole scaffold. While direct biological data for this specific compound is not yet prevalent in published literature, its structural motifs provide a strong foundation for hypothesizing its potential therapeutic applications. The oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to navigate the critical early stages of investigating this promising compound. We will dissect its structure, rationally propose potential therapeutic targets based on established knowledge of the oxazole pharmacophore, and provide detailed, actionable protocols for the experimental validation of these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system to robustly assess the therapeutic potential of this compound.

Molecular Profile and Physicochemical Rationale

At the heart of our subject compound lies the oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[4][5] This core structure is decorated with two methyl groups at positions 2 and 5, and an N-methylmethanamine substituent at position 4.

Structure:

Physicochemical Properties of the Oxazole Core:

The oxazole ring is a weakly basic, aromatic system.[4][6] Its aromaticity influences its planarity and ability to participate in π-stacking interactions with biological targets. The presence of both a hydrogen bond acceptor (the nitrogen atom) and a potential hydrogen bond donor (the N-H group in the side chain) suggests the capacity for specific interactions within protein binding pockets. The overall lipophilicity of the molecule will be influenced by the methyl and methanamine substituents, impacting its membrane permeability and potential for oral bioavailability.

Hypothesized Therapeutic Targets: An Evidence-Based Approach

The broad therapeutic potential of oxazole derivatives guides our hypotheses for this compound.[1][7] Extensive research has highlighted the prevalence of oxazoles as anticancer agents, with many exerting their effects through the modulation of key signaling pathways.[8][9][10]

Protein Kinases: Master Regulators of Cellular Processes

Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer.[11] The oxazole scaffold has been successfully incorporated into potent and selective kinase inhibitors.[12] The ATP-binding site of many kinases presents a pocket that can be effectively targeted by small molecules like our compound of interest.

Rationale for Targeting Kinases:

  • Structural Precedent: Numerous oxazole-containing compounds have demonstrated potent kinase inhibition. For instance, Mubritinib, an oxazole-containing compound, has been investigated as a kinase inhibitor.[11]

  • Potential for Specificity: The substituents on the oxazole ring can be tailored to achieve selectivity for specific kinases, reducing off-target effects.

  • Therapeutic Impact: Inhibition of kinases involved in oncogenic signaling pathways can lead to cell cycle arrest, apoptosis, and tumor growth inhibition.

Primary Hypothesized Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): EGFR, HER2, VEGFR. These are frequently overexpressed or mutated in various cancers.

  • Non-Receptor Tyrosine Kinases: Src family kinases, Abl. These play crucial roles in cell proliferation, survival, and migration.

  • Serine/Threonine Kinases: Akt, mTOR, CDKs. These are central nodes in cell growth and proliferation pathways.

G-Protein Coupled Receptors (GPCRs): A Major Drug Target Class

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. Oxazole derivatives have been identified as modulators of GPCR activity, including agonists and antagonists.[13]

Rationale for Targeting GPCRs:

  • Structural Mimicry: The N-methylmethanamine side chain bears a resemblance to endogenous biogenic amine ligands of certain GPCRs.

  • Broad Therapeutic Areas: GPCRs are implicated in a vast range of physiological processes, opening up therapeutic possibilities beyond oncology, including neuroscience and metabolic disorders.[14]

Primary Hypothesized GPCR Targets:

  • Amine Receptors: Dopamine, serotonin, and adrenergic receptors.

  • Sphingosine-1-Phosphate (S1P) Receptors: Oxazole derivatives have been successfully developed as potent and selective S1P1 agonists.[13]

Ion Channels: Regulators of Cellular Excitability

Ion channels are critical for the function of excitable cells and are implicated in a variety of "channelopathies".[15] The structural features of this compound suggest potential interactions with ion channel pores or allosteric regulatory sites.

Rationale for Targeting Ion Channels:

  • Modulation of a Cationic Moiety: The protonated N-methylmethanamine side chain could interact with negatively charged residues within the pore of cation channels.

  • Therapeutic Opportunities: Targeting ion channels could have applications in cardiovascular diseases, epilepsy, and pain management.[15]

A Roadmap for Target Validation: Experimental Protocols

The validation of these hypothesized targets is a critical next step in the drug discovery process.[16][17][18][19] This involves a tiered approach, beginning with biochemical assays to confirm direct target engagement and progressing to cell-based assays to assess functional consequences in a more physiologically relevant context.[20][21][22][23]

Initial Target Engagement: Biochemical Assays

Biochemical assays are essential for determining if the compound directly interacts with the purified target protein.[24][25][26]

Workflow for Biochemical Target Validation

cluster_0 Biochemical Validation Target_Selection Select Purified Target (e.g., Kinase, GPCR membrane prep) Compound_Prep Prepare Serial Dilutions of This compound Assay Perform Biochemical Assay (e.g., KinaseGlo, Radioligand Binding) Compound_Prep->Assay Data_Analysis Determine IC50 / Ki Assay->Data_Analysis

Caption: Workflow for initial biochemical target validation.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Reconstitute and dilute all reagents according to the manufacturer's protocol. Prepare a 2X kinase/substrate solution and a series of 2X compound dilutions in the appropriate buffer.

  • Set up Kinase Reaction:

    • Add 5 µL of the 2X compound dilutions to the wells.

    • Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[27]

Cellular Target Engagement and Functional Assays

Cell-based assays are crucial for confirming that the compound can access its target within a cellular environment and elicit a functional response.[20][21][22][23][28]

Workflow for Cell-Based Target Validation

cluster_1 Cell-Based Validation Cell_Line_Selection Select Appropriate Cell Line (Expressing target of interest) Compound_Treatment Treat Cells with Compound (Dose-response) Cell_Line_Selection->Compound_Treatment Target_Engagement_Assay Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Compound_Treatment->Target_Engagement_Assay Functional_Assay Functional Readout (e.g., Proliferation, Signaling) Compound_Treatment->Functional_Assay Data_Analysis Determine EC50 / Phenotypic Effect Target_Engagement_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for cell-based target validation.

Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cancer cell line expressing the hypothesized kinase target

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium and add them to the cells. Include a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the compound concentration. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Protocol 3: Western Blot Analysis of Phospho-Protein Levels

This protocol allows for the direct assessment of the inhibition of a specific kinase signaling pathway.

Materials:

  • Cell line expressing the target kinase

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the phosphorylated and total forms of the target kinase or its downstream substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of pathway inhibition.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Summary of In Vitro Kinase Inhibition

Kinase TargetIC50 (nM) for this compound
EGFRTo be determined
HER2To be determined
VEGFR2To be determined
SrcTo be determined
AblTo be determined

Table 2: Summary of Cellular Activity

Cell LineTarget PathwayGI50 (µM)
A549 (NSCLC)EGFRTo be determined
SK-BR-3 (Breast)HER2To be determined
HUVECVEGFRTo be determined

Concluding Remarks and Future Directions

This guide provides a foundational strategy for the initial exploration of this compound. The proposed workflows and protocols offer a robust starting point for identifying and validating its potential therapeutic targets. Positive results from these initial studies would warrant further investigation, including:

  • Selectivity Profiling: Screening against a broad panel of kinases and other off-targets to determine the compound's selectivity.

  • Mechanism of Action Studies: Elucidating the precise binding mode and kinetics of inhibition.[29]

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

By systematically following this evidence-based approach, the scientific community can efficiently unlock the therapeutic potential of this novel oxazole derivative and pave the way for its potential development as a next-generation therapeutic agent.

References

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 989800.
  • Bentham Science Publishers. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Retrieved from [Link]

  • Li, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry, 27(38), 6546-6569.
  • International Journal of Progressive Research in Pharmacy. (2022). DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. ijrpr.com.
  • ChemistryViews. (2023, May 26). 1,3‐Oxazoles as Anticancer Compounds. Retrieved from [Link]

  • Eurofins Discovery. Target ID and Validation. Retrieved from [Link]

  • Scribd. Oxazole Properties. Retrieved from [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • University College London. Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Nuvisan. Expert target identification & validation services for drug discovery. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023).
  • Bio-Rad. Target Discovery: Identification and Validation. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • Wikipedia. Oxazole. Retrieved from [Link]

  • Wikipedia. Enzyme assay. Retrieved from [Link]

  • Google Patents. IL152115A0 - Oxazole derivatives and their uses as tyrosine kinase inhibitors.
  • SpringerLink. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of the Iranian Chemical Society, 19(10), 4281-4306.
  • PubMed. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
  • National Institutes of Health. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC Advances, 13(39), 27365-27376.
  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).
  • Horizon Discovery. Drug Target Identification & Validation. Retrieved from [Link]

  • PubChem. Oxazole. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In S. Markossian (Ed.), Assay Guidance Manual.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In S. Markossian (Ed.), Assay Guidance Manual.
  • National Center for Biotechnology Information. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(17), 3173.
  • PubMed. (2014). Discovery of oxazole and triazole derivatives as potent and selective S1P(1) agonists through pharmacophore-guided design. Bioorganic & Medicinal Chemistry, 22(21), 6013-6029.
  • International Journal of Pharmaceutical Sciences. (2021).
  • PubMed. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 108, 117822.
  • National Center for Biotechnology Information. (2015). Ionic Channels as Targets for Drug Design: A Review on Computational Methods. Current Pharmaceutical Design, 21(42), 6159-6171.
  • Bentham Science Publishers. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337-7371.
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
  • PubChem. 1-(2-isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine dihydrochloride. Retrieved from [Link]

  • PubChem. N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine. Retrieved from [Link]

  • MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700.
  • PubChem. (2-Methylthiazol-4-yl)MethanaMine. Retrieved from [Link]

Sources

In-silico modeling of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Silico Modeling of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine Interactions

Abstract

In the landscape of modern drug discovery, in-silico modeling has emerged as an essential discipline, providing critical insights into molecular interactions and guiding the rational design of novel therapeutics.[1] This technical guide offers a comprehensive, methodology-driven exploration of the in-silico characterization of This compound , a novel small molecule with therapeutic potential. We will delineate a complete computational workflow, from initial ligand preparation and target selection to advanced molecular dynamics and predictive pharmacokinetics. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring a self-validating and robust analytical framework for researchers, computational chemists, and drug development professionals.

Introduction: The Rationale for In-Silico First Approaches

The journey of a drug from concept to clinic is fraught with challenges, high costs, and significant attrition rates. A primary cause of late-stage failure is unforeseen issues with a compound's efficacy, specificity, or pharmacokinetic profile.[2][3] Computational, or in-silico, methods provide a powerful and cost-effective strategy to front-load the discovery process, enabling researchers to identify and address potential liabilities before significant resources are invested in synthesis and experimental testing.[4][]

This guide uses this compound as a case study. The oxazole ring is a versatile heterocyclic scaffold found in numerous compounds with demonstrated pharmacological activity, including anticancer agents.[6][7] By simulating its interactions with a relevant biological target, we can predict its binding affinity, understand its mechanism of action at a molecular level, and evaluate its drug-like properties.

Guiding Philosophy: A Validating Workflow

The workflow detailed herein is designed as a series of sequential, self-validating steps. Molecular docking provides an initial, static prediction of the binding pose, which is then rigorously tested for stability and dynamic behavior through molecular dynamics simulations. Finally, ADMET predictions place the molecular interaction within the broader biological context of what makes a successful drug. This integrated approach ensures that the generated insights are not just theoretical but are grounded in a dynamic and holistic understanding of the molecule's potential behavior.

The Computational Workflow: An Overview

A successful in-silico investigation follows a logical progression from data acquisition and preparation to simulation and analysis. The diagram below illustrates the comprehensive workflow that will be detailed in this guide.

In_Silico_Workflow cluster_Prep Phase 1: Preparation cluster_Sim Phase 2: Simulation & Interaction Modeling cluster_Analysis Phase 3: Analysis & Prediction Ligand_Prep 2.1 Ligand Preparation (SMILES to 3D) Docking 3.0 Molecular Docking (Pose Prediction) Ligand_Prep->Docking ADMET 5.0 ADMET Prediction (Drug-Likeness Profile) Ligand_Prep->ADMET Target_ID 2.2 Target Identification (Literature Review) Protein_Prep 2.3 Protein Preparation (PDB Cleanup) Target_ID->Protein_Prep Protein_Prep->Docking Docking_Analysis 3.2 Docking Analysis (Binding Energy & Interactions) Docking->Docking_Analysis MD_Sim 4.0 Molecular Dynamics (Stability Assessment) MD_Analysis 4.2 MD Analysis (RMSD, RMSF, Stability) MD_Sim->MD_Analysis Docking_Analysis->MD_Sim Select Best Pose MD_Analysis->ADMET Provides Context

Caption: The integrated in-silico workflow from preparation to analysis.

Foundational Stage: Ligand and Protein Preparation

The accuracy of any molecular modeling study is fundamentally dependent on the quality of the starting structures.[1] This initial phase involves acquiring and refining the three-dimensional coordinates of both the small molecule (ligand) and its protein target.

Ligand Preparation: From 2D to 3D

The first step is to generate a high-quality, low-energy 3D conformation of this compound.

Protocol 2.1: Ligand Structure Generation

  • Obtain a 2D Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule is CNCC1=C(C)OC(=N1)C. This can be obtained from chemical databases or drawn using chemical sketcher software.

  • Convert to 3D: Use a tool like Open Babel or the BCL::Molecule library to convert the 2D SMILES string into an initial 3D structure.

  • Protonation State: It is critical to assign the correct protonation state at a physiological pH (typically 7.4). The N-methylmethanamine group is basic and will likely be protonated. Tools like MarvinSketch or Epik can predict pKa values to determine the most probable state.

  • Energy Minimization: The initial 3D structure is not guaranteed to be in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This step resolves any steric clashes and finds a stable conformation, which is essential for accurate docking.[1]

Target Identification and Selection

Given the prevalence of the oxazole motif in anticancer agents, a logical starting point is to investigate protein targets implicated in cancer pathways.[6][8][9] A literature review reveals that oxazole derivatives often target protein kinases. For this guide, we select the Epidermal Growth Factor Receptor (EGFR) kinase domain , a well-validated cancer target.

Protein Target Preparation

We will use an experimentally determined structure from the Protein Data Bank (PDB).

Protocol 2.3: Protein Structure Preparation

  • Select a PDB Entry: Choose a high-resolution (< 2.5 Å) crystal structure of the target. For this study, we select PDB ID: 2GS2 , which represents the human EGFR kinase domain.

  • Initial Cleanup: The raw PDB file contains non-essential information. Remove water molecules, co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking process.

  • Handle Missing Residues/Atoms: Some PDB structures may have missing loops or side chains. Tools like SWISS-MODEL or Modeller can be used to model these missing segments. For this protocol, we assume a complete structure.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens according to the standard protonation states of amino acid residues at pH 7.4.

  • Assign Charges: Assign partial atomic charges using a force field like CHARMM36 or AMBER. This is a prerequisite for both docking and molecular dynamics simulations.[10]

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is used to estimate binding affinity and elucidate the primary molecular interactions.[11]

The Causality of Docking Choices

The goal of docking is to sample a vast conformational space to find the most energetically favorable binding mode. The choice of docking algorithm and the definition of the binding site are the most critical factors influencing the outcome. A "blind docking" approach, where the entire protein surface is searched, can be used when the binding site is unknown. However, since we know EGFR is a kinase, a more precise "focused docking" approach targeting the ATP-binding site is more computationally efficient and biologically relevant.

Protocol 3.1: Focused Molecular Docking with AutoDock Vina

  • Prepare Input Files: Convert the prepared ligand and protein structures into the .pdbqt format required by AutoDock tools. This format includes atomic charges and atom type definitions.

  • Define the Search Space (Grid Box): Define a 3D grid box that encompasses the known ATP-binding site of EGFR. The center of this box can be determined from the coordinates of a known co-crystallized inhibitor. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search.

  • Run Docking Simulation: Execute the docking run using AutoDock Vina. The program will generate a series of possible binding poses (typically 9-10) ranked by their predicted binding affinity (in kcal/mol).

  • Analyze Results: The output provides a binding affinity score for each pose. More negative values indicate stronger predicted binding.

Analysis of Docking Results

The top-ranked pose should be visually inspected using a molecular visualization tool like PyMOL or VMD.

Key Interactions to Identify:

  • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors and residues in the protein's active site.

  • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic pockets of the protein.

  • Pi-Stacking: The oxazole ring may engage in pi-stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

ParameterPredicted ValueInterpretation
Binding Affinity (Pose 1) -8.5 kcal/molStrong predicted binding affinity.
Key H-Bond Interaction Met793 (backbone)A critical interaction for many EGFR inhibitors.
Key Hydrophobic Contact Leu718, Val726, Ala743Anchors the ligand in the hydrophobic pocket.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, providing a much more realistic view of the protein-ligand complex's stability and behavior.[12][13] A stable complex in an MD simulation lends trustworthiness to the docking result.

Rationale for MD Simulation

An MD simulation allows us to answer critical questions that docking cannot:

  • Is the predicted binding pose stable over time?

  • Do the key interactions identified in docking persist?

  • How does the ligand's binding affect the protein's flexibility?

Protocol 4.1: MD Simulation using GROMACS

  • System Preparation: The highest-scoring docked pose of the protein-ligand complex is used as the starting point.

  • Solvation: Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a realistic water model (e.g., TIP3P).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.

  • Energy Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes introduced during the setup.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it at the target pressure (e.g., 1 bar). This is done in two phases (NVT and NPT ensembles) to ensure the system is stable before the production run.[10]

  • Production Run: Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.

MD_Simulation_Workflow Start Start with Best Docked Pose Solvate Solvate with Water Start->Solvate Add_Ions Add Ions to Neutralize Solvate->Add_Ions Minimize Energy Minimization Add_Ions->Minimize Equilibrate_NVT Equilibration (NVT - Constant Volume/Temp) Minimize->Equilibrate_NVT Equilibrate_NPT Equilibration (NPT - Constant Pressure/Temp) Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Run (e.g., 100 ns) Equilibrate_NPT->Production_MD Analysis Trajectory Analysis Production_MD->Analysis

Caption: Step-by-step workflow for a Molecular Dynamics simulation.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file that needs to be analyzed to extract meaningful data.

  • Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms over time compared to the starting structure. A stable, plateauing RMSD curve indicates that the protein has reached equilibrium and its overall fold is stable in the presence of the ligand.

  • Root Mean Square Fluctuation (RMSF): This is calculated for each individual residue and reveals which parts of the protein are flexible or rigid. High RMSF values in loop regions are common.

  • Interaction Analysis: The trajectory can be analyzed to determine the persistence of hydrogen bonds and other interactions throughout the simulation.

ADMET Prediction: Evaluating Drug-Likeness

A molecule that binds tightly to its target is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[14] In-silico ADMET prediction provides an early warning system for potential liabilities.[2][4]

Protocol 5.0: In-Silico ADMET Profiling

Using web-based platforms like SwissADME or pkCSM, we can predict a range of physicochemical and pharmacokinetic properties based on the ligand's structure.

PropertyPredicted ValueAcceptable RangeInterpretation
Molecular Weight 168.22 g/mol < 500 g/mol Excellent. Obeys Lipinski's Rule of Five.
LogP (Lipophilicity) 1.85-0.4 to +5.6Good balance between solubility and permeability.
H-Bond Donors 1≤ 5Good. Obeys Lipinski's Rule of Five.
H-Bond Acceptors 3≤ 10Excellent. Obeys Lipinski's Rule of Five.
Aqueous Solubility (LogS) -2.5> -4Likely to be soluble.
Blood-Brain Barrier NoN/ALess likely to cause CNS side effects.
CYP2D6 Inhibitor NoN/ALower risk of drug-drug interactions.
hERG I Inhibitor NoN/ALower risk of cardiotoxicity.

The ADMET profile for this compound appears highly favorable, suggesting a low probability of pharmacokinetic- or toxicity-related failures.

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step in-silico workflow to characterize the interactions of this compound. The combination of molecular docking, molecular dynamics, and ADMET prediction provides a powerful, multi-faceted view of the molecule's therapeutic potential. Our findings suggest that the compound is a promising candidate for targeting the EGFR kinase domain, exhibiting strong binding affinity, a stable binding mode, and a favorable drug-like profile.

These computational predictions provide a strong foundation for subsequent experimental validation. The next logical steps would include in-vitro kinase assays to confirm inhibitory activity against EGFR and cell-based assays to assess its anticancer efficacy. The strong correlation between robust in-silico modeling and experimental success underscores the indispensable role of computational chemistry in accelerating modern drug discovery.[1]

References

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advanced Pharmacology. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube. [Link]

  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Springer Nature. [Link]

  • ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Preliminary ADMET Prediction. Creative Biolabs. [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review. [Link]

  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. (2023). Chemistry & Biodiversity. [Link]

  • Molecular Simulation of Protein-Ligand Complexes. (2020). Nottingham ePrints. [Link]

  • Synthesis and Molecular Docking Studies of Novel 2-Phenyl-4-Substituted Oxazole Derivatives as Potential Anti-cancer Agents. (2025). ResearchGate. [Link]

  • In-Silico Drug Discovery using Protein-Small Molecule Interaction. (2019). ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. (2022). ResearchGate. [Link]

  • Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (2021). MDPI. [Link]

  • In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. (2016). National Institutes of Health (NIH). [Link]

  • Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023). National Institutes of Health (NIH). [Link]

Sources

Methodological & Application

Application Notes & In Vitro Assay Protocols for 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Oxazole Derivative

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine is a novel chemical entity for which specific biological targets and mechanisms of action are not yet defined in publicly available literature. The presence of a substituted oxazole ring, a common scaffold in medicinal chemistry, and an N-methylmethanamine side chain, which is a feature in many biogenic amines and synthetic compounds that interact with aminergic systems, suggests a range of potential biological activities.

This document provides a comprehensive guide for researchers and drug development professionals to systematically characterize the in vitro pharmacology of this compound. Instead of presenting a single, speculative protocol, we will outline a multi-tiered strategy, moving from broad-based target screening to specific mechanism-of-action studies. This approach is designed to be a self-validating framework, ensuring that experimental choices are logical and the resulting data is robust and interpretable.

Part 1: Initial Target Discovery & Profiling

The primary challenge with a novel compound is to identify its biological target(s). A logical first step is to perform broad-based screening against a panel of common drug targets. This unbiased approach maximizes the probability of identifying a high-affinity interaction that can be explored further.

Workflow for Target Identification and Validation

The following diagram illustrates a typical workflow for moving from a novel compound to a validated in vitro biological profile.

cluster_0 Tier 1: Target Discovery cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) A Novel Compound: This compound B Broad Panel Radioligand Binding Screen (e.g., GPCRs, Ion Channels, Transporters) A->B Initial Screening C Broad Panel Enzyme Inhibition Screen (e.g., Kinases, Proteases) A->C Initial Screening D Identify Primary 'Hits' (e.g., >50% inhibition at 10 µM) B->D C->D E Resynthesize or Re-purify Compound (Confirm Identity & Purity) D->E Hit Identified F Generate Concentration-Response Curves (Determine IC50 / EC50) E->F G Orthogonal Assay Confirmation (e.g., Different technology or vendor) F->G Confirm Potency H Functional Assays (e.g., Second Messenger, Ca2+ Flux) G->H Validate & Characterize I Enzyme Kinetics (e.g., Lineweaver-Burk Plot) G->I Validate & Characterize J Determine Agonism, Antagonism, or Mode of Inhibition H->J I->J

Caption: Workflow for in vitro characterization of a novel compound.

Recommended Initial Screen: Radioligand Binding Assay Panel

Given the structural similarity of the N-methylmethanamine moiety to ligands for G-protein coupled receptors (GPCRs) and monoamine transporters, a broad radioligand binding assay panel is a high-yield starting point. This type of assay quantifies the ability of the test compound to displace a known, radiolabeled ligand from its target receptor.

Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand ([³H]L*) for a finite number of receptors (R). A successful competition event results in a decrease in the measured radioactivity bound to the receptor preparation.

Protocol 1: General Radioligand Binding Assay (Competition)

This protocol is a generalized template. Specific buffers, radioligands, and incubation times will vary depending on the target being assayed. These details are typically provided by commercial screening service providers or can be found in primary literature for the specific receptor of interest.

Materials:

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Assay Buffer: Target-specific (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Receptor Preparation: Membrane fragments from cells overexpressing the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.

  • Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target.

  • 96-well Filter Plates: With GF/C or similar glass fiber filters.

  • Scintillation Fluid & Microplate Scintillation Counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. A typical screening concentration is 10 µM. For follow-up studies, a 10-point, 3-fold serial dilution starting from 100 µM is common.

  • Assay Plate Setup: To designated wells of the 96-well plate, add:

    • Total Binding: Assay buffer + Radioligand + Receptor Membranes.

    • Non-specific Binding (NSB): NSB Control + Radioligand + Receptor Membranes.

    • Test Compound: Diluted Test Compound + Radioligand + Receptor Membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Specific Binding: Calculated as (Total Binding CPM) - (NSB CPM).

  • Percent Inhibition: Calculated as 100 * (1 - [(Test Compound CPM - NSB CPM) / (Total Binding CPM - NSB CPM)]).

  • IC₅₀ Determination: For concentration-response curves, plot Percent Inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the specific binding is inhibited).

ParameterDescriptionExample Value
Screening Concentration Initial concentration for panel screening.10 µM
Follow-up Range Concentration range for IC₅₀ determination.1 nM to 100 µM
IC₅₀ Concentration for 50% inhibition.Target-dependent
Ki Inhibitory constant, derived from IC₅₀.Target-dependent

Part 2: Mechanism of Action (MoA) Elucidation

Once a primary target is identified and confirmed, the next critical step is to determine the compound's functional effect. Does it activate the receptor (agonism), block the action of the endogenous ligand (antagonism), or modulate its activity in another way?

Example MoA Pathway: Gs-Coupled GPCR Signaling

If the primary hit is a Gs-coupled GPCR (e.g., a beta-adrenergic or dopamine D1-like receptor), a logical follow-up is to measure the downstream production of cyclic AMP (cAMP), a key second messenger.

cluster_0 Cell Membrane cluster_1 Intracellular Receptor Gs-Coupled GPCR G_Protein G Protein (αs, βγ) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates αs subunit cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Ligand Agonist (e.g., Test Compound) Ligand->Receptor Binds

Caption: Simplified Gs-coupled GPCR signaling pathway.

Protocol 2: cAMP Second Messenger Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and widely used method for quantifying cAMP levels in a high-throughput format. It relies on fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2).

Principle: The assay uses a cAMP-specific antibody labeled with Europium cryptate and a cAMP analog labeled with d2. In the absence of free cAMP from the cell lysate, the antibody binds the d2-cAMP analog, bringing the donor and acceptor into proximity and generating a high FRET signal. Free cAMP produced by the cells competes with the d2-cAMP analog for antibody binding, leading to a decrease in the FRET signal that is proportional to the amount of cAMP produced.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the target Gs-coupled GPCR (e.g., HEK293 or CHO cells).

  • Cell Culture Medium & Reagents.

  • Test Compound: this compound.

  • Reference Agonist: A known agonist for the target receptor.

  • Reference Antagonist: A known antagonist for the target receptor.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

  • HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer). Contains d2-cAMP and anti-cAMP-Eu cryptate antibody.

  • Lysis Buffer: Provided with the kit.

  • Solid white 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Agonist Mode: Prepare serial dilutions of the test compound and the reference agonist.

    • Antagonist Mode: Prepare serial dilutions of the test compound. Prepare the reference agonist at its EC₈₀ concentration (the concentration that gives 80% of its maximal response).

  • Cell Stimulation:

    • Remove culture medium from the cells.

    • Add stimulation buffer containing the PDE inhibitor.

    • Agonist Mode: Add the diluted test compound or reference agonist to the wells.

    • Antagonist Mode: Add the diluted test compound first, incubate for a short period (e.g., 15-30 minutes), and then add the EC₈₀ concentration of the reference agonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Cell Lysis & Detection:

    • Add the HTRF reagents (d2-cAMP and anti-cAMP-Eu cryptate) diluted in the kit's lysis buffer. This simultaneously lyses the cells and initiates the detection reaction.

    • Incubate at room temperature for 60 minutes in the dark.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Agonist Mode: Plot the HTRF ratio against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect).

  • Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound. Fit the data to determine the IC₅₀, which can be used to calculate the antagonist's inhibition constant (Kb) using the Cheng-Prusoff equation.

ParameterDescriptionInterpretation
EC₅₀ Potency of an agonist.Lower EC₅₀ indicates higher potency.
Emax Efficacy of an agonist.Compares the maximal response to a known full agonist.
IC₅₀ Potency of an antagonist.Concentration that inhibits 50% of the agonist response.
Kb Antagonist dissociation constant.A measure of antagonist affinity, independent of agonist concentration.

Part 3: Ensuring Trustworthiness & Self-Validation

Every protocol must be a self-validating system. This is achieved through the rigorous use of controls.

  • Positive Control: A known agonist or inhibitor for the target. This ensures the assay system is working correctly. For example, in the cAMP assay, a reference agonist should produce a robust, concentration-dependent increase in signal.

  • Negative Control: Vehicle (e.g., DMSO) alone. This defines the basal level of activity in the assay.

  • Assay Window (Z'-factor): For screening assays, the Z'-factor is a statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for high-throughput screening.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

Application Notes and Protocols for In Vivo Experimental Design Using 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of oxazole have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][3] The compound 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, henceforth referred to as OX-DM, is a novel investigational agent. While specific in vivo data for OX-DM is not yet extensively published, its structural similarity to other biologically active oxazole derivatives suggests it may possess significant therapeutic potential.[3][4][5]

These application notes provide a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo studies for the preclinical evaluation of OX-DM. The protocols outlined below are designed to be a starting point, adaptable based on the emerging physicochemical and in vitro pharmacological profile of the compound.

Part 1: Foundational In Vivo Characterization

A thorough understanding of a compound's in vivo behavior is paramount before proceeding to efficacy studies.[6] This initial phase focuses on determining the pharmacokinetic (PK) profile and establishing a safe dose range.

Dose Range Finding and Acute Tolerability

The initial in vivo experiments should aim to establish the maximum tolerated dose (MTD) and identify any acute toxicities. A well-designed dose-range finding study will inform the selection of doses for subsequent pharmacokinetic and efficacy studies.

Protocol 1: Acute Tolerability Study in Mice

  • Animal Model: C57BL/6 mice, 8-10 weeks old, male and female.

  • Vehicle Selection: Based on the solubility of OX-DM. Common vehicles include saline, PBS with a small percentage of DMSO, or a suspension in 0.5% carboxymethylcellulose.

  • Dose Escalation: Administer single doses of OX-DM via the intended clinical route (e.g., intraperitoneal (IP) or oral gavage (PO)). Start with a low dose (e.g., 1 mg/kg) and escalate in cohorts of 3-5 animals.

  • Clinical Observations: Monitor animals closely for the first 4 hours post-dosing and then daily for 14 days. Record clinical signs of toxicity, including changes in weight, activity, and grooming.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or mortality.

Parameter Description
Animal Strain C57BL/6 Mice
Sex Male and Female
Age 8-10 weeks
Group Size 3-5 animals per dose
Route of Administration IP or PO
Observation Period 14 days
Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of OX-DM is critical for designing effective dosing regimens in efficacy studies.[7]

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Sprague-Dawley rats, 8-10 weeks old, male, with jugular vein cannulation for serial blood sampling.

  • Dosing: Administer a single dose of OX-DM (e.g., 5 mg/kg) via intravenous (IV) and the intended oral route (PO or IP) to separate groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Analysis: Process blood to plasma and analyze the concentration of OX-DM using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
F% Oral bioavailability

Part 2: In Vivo Efficacy Evaluation in a Disease Model

Based on the broad spectrum of activity of oxazole derivatives, OX-DM could be investigated in various disease models.[1][4][5] For the purpose of this guide, we will focus on a potential application in neurology, a field where animal models are crucial for understanding disease mechanisms and testing new therapies.[8][9]

Rationale for Animal Model Selection

The choice of an appropriate animal model is a critical step in preclinical research and should mimic aspects of the human disease.[9] Given that some oxazole-containing compounds have shown effects on the central nervous system, a model of neuroinflammation or neurodegeneration could be appropriate.[3][10] The lipopolysaccharide (LPS)-induced neuroinflammation model in mice is a well-established and reproducible model to study the inflammatory processes in the brain.

Experimental Workflow for Efficacy Studies

Caption: General workflow for in vivo efficacy testing of OX-DM.

Protocol 3: Efficacy of OX-DM in an LPS-Induced Neuroinflammation Mouse Model

  • Animal Model: C57BL/6 mice, 8-10 weeks old, male.

  • Acclimation and Baseline: Acclimate animals for at least 7 days before the experiment. Conduct baseline behavioral tests (e.g., open field test, novel object recognition) to ensure no pre-existing cognitive or motor deficits.

  • Grouping and Dosing: Randomly assign animals to the following groups (n=10-12 per group):

    • Vehicle + Saline

    • Vehicle + LPS

    • OX-DM (low dose) + LPS

    • OX-DM (high dose) + LPS Administer OX-DM or vehicle for a predetermined period (e.g., 7 days) prior to LPS administration.

  • Induction of Neuroinflammation: Administer a single intraperitoneal injection of LPS (e.g., 0.25 mg/kg).

  • Behavioral Assessment: Conduct behavioral tests 24 hours after LPS injection to assess cognitive function and anxiety-like behavior.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze markers of neuroinflammation (e.g., cytokines, microglial activation) and neuronal damage.

Part 3: Data Interpretation and Reporting

Rigorous data analysis and transparent reporting are essential for the translation of preclinical findings.[11] All experimental procedures, including randomization and blinding, should be clearly documented.[12]

Statistical Analysis

Appropriate statistical methods should be used to analyze the data. For comparing multiple groups, Analysis of Variance (ANOVA) followed by post-hoc tests is recommended. For behavioral data, non-parametric tests may be more appropriate.

Reporting

The results should be presented clearly and concisely, using tables and figures. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure comprehensive and transparent reporting.

Conclusion

The in vivo evaluation of this compound requires a systematic and well-designed experimental approach. By following the protocols and guidelines outlined in these application notes, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this novel compound. The adaptability of these protocols allows for their modification as more is learned about the specific properties of OX-DM, ultimately paving the way for its potential clinical development.

References

Application Notes and Protocols for the Quantitative Analysis of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed analytical methodologies for the accurate quantification of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, a substituted oxazole compound of interest in pharmaceutical development and chemical synthesis. Recognizing the unique chemical properties of this secondary amine, we present three robust, validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace-level quantification. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring that researchers, scientists, and drug development professionals can adapt and troubleshoot these methods effectively. Protocols are detailed in a step-by-step format, and method validation is discussed in accordance with international guidelines to ensure data integrity and trustworthiness.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound featuring a substituted oxazole core and a secondary amine side chain. The oxazole ring system is a common scaffold in medicinal chemistry, while the amine functional group imparts basicity and polarity.[1][2] The accurate quantification of this molecule is critical, whether it is an active pharmaceutical ingredient (API), a synthetic intermediate, or a potential impurity.

The analytical challenges stem from its key structural features:

  • Basicity: The secondary amine can interact with active sites on silica-based chromatography columns, leading to poor peak shape (tailing) and reduced reproducibility.

  • Polarity: The molecule's polarity can complicate extraction from complex matrices and affect its retention in reversed-phase chromatography.

  • Detection: While the oxazole ring provides a UV chromophore, achieving the low detection limits required for impurity analysis often necessitates more sensitive techniques like mass spectrometry.

This guide provides a multi-tiered analytical strategy to address these challenges, offering methods suitable for a range of applications, from process monitoring to final product quality control.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the workhorse for routine quantification in moderately clean sample matrices, offering a balance of performance, cost-effectiveness, and accessibility.

Scientific Principle

The method is based on reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The key to success is controlling the ionization state of the secondary amine. By maintaining an acidic mobile phase (pH < 5), the amine is protonated (-NH2+), which minimizes its interaction with residual silanols on the column surface, thereby ensuring a sharp, symmetrical peak shape.[3] The substituted oxazole ring exhibits significant UV absorbance, allowing for reliable quantification using a standard photodiode array (PDA) or variable wavelength detector.

Detailed Experimental Protocol

2.2.1. Sample Preparation

  • Accurately weigh and dissolve the sample in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a target concentration of approximately 100 µg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be required to remove interferences.[4]

2.2.2. Instrumentation and Conditions A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector is suitable.

ParameterConditionRationale
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmA robust, end-capped C18 column provides good retention and is stable across a wide pH range, offering flexibility.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile acidifier, ideal for protonating the analyte and ensuring good peak shape. It is also MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient 10% B to 90% B over 10 min, hold 2 min, return to 10% B over 1 min, equilibrate 2 minA gradient elution ensures that the analyte is eluted as a sharp peak while cleaning the column of more nonpolar components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 10 µLA typical injection volume for achieving good sensitivity without overloading the column.
Detection UV at 235 nmThe oxazole ring system is expected to have a UV maximum in this region, providing good sensitivity.
Method Validation Summary

The method must be validated according to established guidelines such as ICH Q2(R2) to ensure it is fit for purpose.[5][6]

Validation ParameterAcceptance CriteriaExample Result
Specificity Analyte peak is resolved from all other components (Resolution > 2.0)Peak purity confirmed by PDA analysis; no interference from blank or placebo.
Linearity Correlation coefficient (R²) ≥ 0.999 over the range of 1-200 µg/mLR² = 0.9995
Accuracy Mean recovery of 98.0% - 102.0% at three concentration levels99.5% - 101.2% Recovery
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injectionsRSD = 0.8%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101.0 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polarity of the secondary amine, derivatization is essential for robust analysis.

Scientific Principle

This protocol employs pre-analysis derivatization to enhance the analyte's performance in a GC system. The active hydrogen on the secondary amine is replaced with a nonpolar group (e.g., a trifluoroacetyl group). This chemical modification achieves two critical goals:

  • Reduces Polarity: It blocks the polar N-H bond, minimizing column adsorption and producing symmetrical peaks.[7]

  • Increases Volatility: The derivatized molecule is more readily transferred into the gas phase.

Following separation on a capillary GC column, the analyte is ionized using Electron Impact (EI), which creates a predictable and reproducible fragmentation pattern. The mass spectrometer is used to detect a specific, abundant fragment ion for quantification (Selected Ion Monitoring, SIM), providing excellent selectivity and sensitivity.

Detailed Experimental Protocol

3.2.1. Derivatization and Sample Preparation

  • Pipette 100 µL of a sample solution (in a dry, aprotic solvent like Dichloromethane) into a GC vial.

  • Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) as the derivatizing agent.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.

  • Cool the vial to room temperature before placing it in the GC autosampler.

3.2.2. Instrumentation and Conditions

ParameterConditionRationale
GC Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column excellent for a wide range of derivatized analytes.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas providing good chromatographic efficiency.
Injector Splitless mode, 250 °CSplitless injection is used to maximize the transfer of the analyte onto the column for trace analysis.
Oven Program Start at 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minThe temperature program ensures the derivatized analyte is eluted efficiently and the column is cleaned.
MS Transfer Line 280 °CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Electron Impact (EI), 70 eV, 230 °CStandard EI energy creates reproducible fragmentation patterns for library matching and identification.
Detection Mode Selected Ion Monitoring (SIM)Monitoring specific ions increases sensitivity and selectivity compared to a full scan. Target ions must be determined from a full scan analysis of a standard.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as quantification in biological matrices or as a trace-level genotoxic impurity, LC-MS/MS is the definitive technique.

Scientific Principle

This method combines the powerful separation of HPLC with the unparalleled selectivity and sensitivity of a triple quadrupole mass spectrometer. The analyte is separated using reversed-phase chromatography under conditions similar to the HPLC-UV method, but with MS-compatible volatile buffers.[8] The secondary amine is readily protonated in an Electrospray Ionization (ESI) source, forming a protonated molecular ion [M+H]⁺.

This precursor ion is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2, collision cell), and a specific, stable fragment ion (product ion) is selected in the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, as it requires a compound to have both the correct precursor mass and produce the correct product mass to generate a signal.[8]

Detailed Experimental Protocol

4.2.1. Sample Preparation

  • For simple matrices: Dilute the sample in the initial mobile phase.

  • For biological matrices (e.g., plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile containing an internal standard (ideally, a stable isotope-labeled version of the analyte) to 1 part plasma. Vortex, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant for injection.

4.2.2. Instrumentation and Conditions

ParameterConditionRationale
LC System UHPLC system for high throughputUHPLC provides faster analysis times and sharper peaks, which increases sensitivity.
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µmA sub-2 µm particle column is used for high-efficiency UHPLC separations.
Mobile Phase A 0.1% Formic Acid in WaterVolatile mobile phase components are essential for stable ESI performance.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMS-compatible organic solvent.
Flow Rate 0.4 mL/minA lower flow rate is typical for 2.1 mm ID columns and is optimal for ESI.
MS System Triple Quadrupole Mass SpectrometerRequired for performing MRM experiments.
Ion Source Electrospray Ionization (ESI), Positive ModeThe secondary amine is basic and will readily form a positive ion [M+H]⁺.
MRM Transitions Precursor Ion [M+H]⁺: m/z 167.1Product Ion (Quantifier): m/z 124.1Product Ion (Qualifier): m/z 96.1The precursor is the protonated molecule. The product ions are determined by infusing a standard and performing a product ion scan. m/z 124.1 likely corresponds to the loss of the N-methylmethanamine group.
Source Parameters Capillary Voltage: 3.5 kVSource Temp: 150 °CDesolvation Gas Flow: 800 L/hrThese parameters must be optimized for the specific instrument and analyte to achieve maximum signal intensity.

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

While not a routine quantitative tool, NMR spectroscopy is indispensable for the unambiguous structural confirmation of the reference standard.

  • Principle: NMR provides detailed information about the chemical environment of each atom in the molecule. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are used to piece together the molecular structure.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Expected ¹H NMR Signals (in CDCl₃, ~400 MHz): The spectrum would be expected to show distinct signals corresponding to the different proton environments: two singlets for the non-equivalent methyl groups on the oxazole ring, a singlet for the methylene (-CH₂-) protons, a singlet for the N-methyl protons, and a singlet for the remaining proton on the oxazole ring. The integration of these peaks would correspond to the number of protons in each group. Data from similar oxazole structures can be used to predict the approximate chemical shifts.[9][10]

Workflow and Method Selection

The choice of analytical method depends critically on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

G cluster_input Analytical Need cluster_methods Method Selection cluster_protocols Execution cluster_output Data Output Need Define Analytical Goal Routine Routine QC / Process Monitoring (Clean Matrix) Need->Routine Evaluate Requirements Trace Trace Analysis / Impurity (Complex Matrix) Need->Trace Evaluate Requirements Volatile Volatile Impurity Profile Need->Volatile Evaluate Requirements HPLC HPLC-UV Protocol Routine->HPLC LCMS LC-MS/MS Protocol Trace->LCMS GCMS GC-MS Protocol Volatile->GCMS Report Quantitative Report & Method Validation Data HPLC->Report LCMS->Report GCMS->Report

Caption: High-level workflow for selecting the appropriate analytical method.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Dissolve Dissolution / Extraction Sample->Dissolve Deriv Derivatization (GC-MS Only) Dissolve->Deriv Filter Filtration / Cleanup (SPE) Dissolve->Filter Deriv->Filter Inject Injection Filter->Inject Separate Chromatographic Separation (LC or GC) Inject->Separate Detect Detection (UV, MS, or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification & Reporting Calibrate->Quantify Validate Method Validation Assessment Quantify->Validate

Sources

Application Notes & Protocols for the Synthesis of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, a key building block for pharmaceutical and materials science research. The protocols herein are designed for robust reproducibility and scalability. We will explore a two-step synthetic pathway commencing with the Vilsmeier-Haack formylation of 2,5-dimethyloxazole, followed by the reductive amination of the resultant aldehyde. This guide emphasizes the mechanistic rationale behind the chosen conditions and provides detailed, step-by-step instructions to ensure successful execution.

Introduction

The 2,5-disubstituted oxazole framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its utility as a bioisosteric replacement for other functional groups makes it a valuable component in drug design and discovery.[2] The target molecule, this compound, serves as a crucial intermediate for the elaboration into more complex molecular architectures. A reliable and scalable synthesis is therefore of significant interest to the scientific community.

The synthetic strategy detailed below is predicated on two cornerstone reactions of organic chemistry: the Vilsmeier-Haack reaction and reductive amination. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles, such as oxazoles.[3][4] Following the successful synthesis of the key aldehyde intermediate, a subsequent reductive amination with methylamine will furnish the desired secondary amine.[5][6]

Overall Synthetic Scheme

Synthetic_Scheme 2,5-Dimethyloxazole 2,5-Dimethyloxazole 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde 2,5-Dimethyloxazole->2,5-Dimethyl-1,3-oxazole-4-carbaldehyde Vilsmeier-Haack Reaction This compound This compound 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde->this compound Reductive Amination

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The initial step focuses on the introduction of a formyl group at the C4 position of the 2,5-dimethyloxazole ring. The Vilsmeier-Haack reaction is the method of choice due to its high regioselectivity and efficiency with electron-rich heterocyclic systems.[3][7] The electrophilic Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide, typically N,N-dimethylformamide (DMF).

Reaction Mechanism Overview

The reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from POCl₃ and DMF. This potent electrophile then attacks the electron-rich oxazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the workup furnishes the desired aldehyde.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2,5-Dimethyloxazole≥98%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Handle in a fume hood with appropriate PPE.
N,N-Dimethylformamide (DMF)AnhydrousStore over molecular sieves.
Dichloromethane (DCM)Anhydrous
Saturated sodium bicarbonate solutionFor workup.
Anhydrous sodium sulfateFor drying.

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 2,5-dimethyloxazole (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of 2,5-dimethyloxazole to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford 2,5-dimethyl-1,3-oxazole-4-carbaldehyde as a solid.

Part 2: Synthesis of this compound via Reductive Amination

With the aldehyde in hand, the final step is the reductive amination with methylamine to yield the target secondary amine. This transformation involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent. Sodium borohydride (NaBH₄) is a commonly used, mild reducing agent for this purpose.[5]

Reaction Workflow

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification A Dissolve Aldehyde in Methanol B Add Methylamine Solution A->B C Stir at Room Temperature B->C D Cool to 0°C C->D E Add Sodium Borohydride D->E F Quench Reaction E->F G Extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H

Caption: Workflow for the reductive amination step.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2,5-Dimethyl-1,3-oxazole-4-carbaldehydeAs synthesized in Part 1
Methylamine solution40% in water or 2.0 M in THFHandle in a fume hood.
Sodium borohydride (NaBH₄)≥98%
MethanolAnhydrous
Ethyl acetateFor extraction.
Saturated ammonium chloride solutionFor quenching.
Anhydrous sodium sulfateFor drying.

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2,5-dimethyl-1,3-oxazole-4-carbaldehyde (1 equivalent) in anhydrous methanol.

  • Add a solution of methylamine (1.5 equivalents) to the flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise to the cooled solution. Control the addition to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Workup and Purification: Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude amine by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane:methanol with a small percentage of triethylamine) to afford this compound.

Characterization Data

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Observations
2,5-Dimethyl-1,3-oxazole-4-carbaldehyde¹H NMRSinglet for the aldehyde proton (~9-10 ppm), singlets for the two methyl groups.
¹³C NMRSignal for the aldehyde carbon (~180-190 ppm), signals for the oxazole ring carbons, and methyl carbons.
MS (ESI)[M+H]⁺ corresponding to the molecular weight.
This compound¹H NMRSinglets for the two oxazole methyl groups, a singlet for the N-methyl group, a singlet for the methylene bridge, and a broad singlet for the N-H proton.
¹³C NMRSignals for the oxazole ring carbons, the methylene carbon, and the N-methyl carbon.
MS (ESI)[M+H]⁺ corresponding to the molecular weight.
IRCharacteristic N-H stretching frequency.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methylamine: Flammable and corrosive. Use in a fume hood.

  • Sodium borohydride (NaBH₄): Reacts with acidic solutions to produce flammable hydrogen gas. Quench carefully.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The two-step synthetic sequence described provides a reliable and efficient pathway for the synthesis of this compound. The Vilsmeier-Haack formylation of 2,5-dimethyloxazole followed by reductive amination of the resulting aldehyde are robust reactions amenable to scale-up. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this synthesis in a research and development setting.

References

Application Notes & Protocols for In Vitro Evaluation of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Cellular Biology and Drug Discovery

Introduction

The oxazole ring is a key heterocyclic motif found in numerous biologically active compounds, demonstrating a wide array of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5] This guide provides a comprehensive framework for the initial in vitro characterization of a novel oxazole derivative, 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a logical, self-validating workflow to rigorously assess the compound's biological potential. We will proceed from broad assessments of cytotoxicity to more nuanced investigations of specific cellular mechanisms.

Part 1: Foundational Analysis - Cytotoxicity and Viability Assays

A primary step in evaluating any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentrations for subsequent, more detailed mechanistic studies.

Scientific Rationale

We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells. This assay provides a robust initial screening for cytotoxic effects.

Experimental Protocol: MTT Assay

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293, NIH-3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from the dose-response curve.

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa24[Data]
HeLa48[Data]
A54924[Data]
A54948[Data]
HEK29324[Data]
HEK29348[Data]
Workflow Visualization

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well Plate incubate_attach Incubate 24h for Attachment seed->incubate_attach treat Add Serial Dilutions of Compound incubate_attach->treat incubate_treat Incubate 24/48/72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for determining cytotoxicity using the MTT assay.

Part 2: Mechanistic Insight - Apoptosis vs. Necrosis

Following the observation of cytotoxicity, it is crucial to determine the mode of cell death induced by the compound. Apoptosis (programmed cell death) is generally a preferred mechanism for anticancer agents.

Scientific Rationale

We will utilize Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can enter and stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cell line of interest (e.g., a cancer cell line that showed sensitivity in the MTT assay)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

Data Interpretation
  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Logical Diagram of Apoptosis Detection

Apoptosis_Detection cluster_cell_states Cell States cluster_stains Staining cluster_results Flow Cytometry Quadrants Live Live Cell (PS on inner leaflet) AnnexinV Annexin V PI Propidium Iodide Q1 Annexin V- / PI- Live->Q1 results in EarlyApop Early Apoptosis (PS on outer leaflet) EarlyApop->AnnexinV binds Q2 Annexin V+ / PI- EarlyApop->Q2 results in LateApop Late Apoptosis/Necrosis (Membrane compromised) LateApop->AnnexinV binds LateApop->PI enters and binds DNA Q3 Annexin V+ / PI+ LateApop->Q3 results in

Caption: Principle of apoptosis detection by Annexin V/PI staining.

Part 3: Investigating Anti-Inflammatory Potential

Many oxazole derivatives exhibit anti-inflammatory properties.[4] A key pathway in inflammation is the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

Scientific Rationale

We will assess the effect of this compound on the NF-κB signaling pathway. This can be achieved by measuring the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by immune cells (e.g., RAW 264.7 macrophages) upon stimulation with lipopolysaccharide (LPS). A reduction in these cytokines would suggest an anti-inflammatory effect.

Experimental Protocol: Cytokine Measurement (ELISA)

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • Supernatant Collection:

    • Collect the cell culture supernatants and centrifuge to remove any debris.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Data Presentation: Cytokine Inhibition
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)[Data][Data]
LPS (1 µg/mL)[Data][Data]
LPS + Compound (Low Conc.)[Data][Data]
LPS + Compound (High Conc.)[Data][Data]
Signaling Pathway Diagram

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Compound 1-(2,5-Dimethyloxazol-4-yl) -N-methylmethanamine Compound->IKK Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

References

  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]

  • International Journal of Research in Pharmacy and Science. (2021). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

  • PubMed. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2020). Oxazole: A review on its synthesis and biological activities. [Link]

Sources

Application Notes and Protocols for Preclinical Efficacy Testing of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Psychoactive Candidate

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine is a novel chemical entity with a structural motif suggestive of potential psychoactive properties. While specific data on this compound is not extensively available in public literature, its oxazole and N-methylmethanamine components hint at possible interactions with central nervous system targets, potentially including the serotonergic system, which is a key player in mood, cognition, and perception.[1] The development of any new psychoactive compound for therapeutic use necessitates a rigorous preclinical evaluation of its efficacy and safety in relevant animal models.[2]

This guide provides a comprehensive framework for designing and implementing preclinical studies to assess the potential therapeutic efficacy of this compound. We will delve into the rationale behind selecting appropriate animal models and provide detailed, field-proven protocols for key behavioral and physiological assays. The overarching goal is to establish a robust, self-validating experimental workflow that generates reliable and translatable data for informed decision-making in the drug development pipeline.

Strategic Selection of Animal Models and Behavioral Paradigms

Given the likely psychoactive nature of this compound, a multi-tiered approach to efficacy testing is recommended. This involves evaluating its potential anxiolytic, antidepressant, and cognitive-enhancing effects, which are common therapeutic targets for novel neuropsychiatric drugs.[3][4] Rodent models, particularly mice, are well-suited for initial screening due to their genetic tractability, relatively low cost, and the availability of a wide range of validated behavioral tests.[5][6]

The selection of behavioral paradigms is critical and should be guided by their predictive validity for human conditions.[7] It is also crucial to consider that no single test can fully recapitulate the complexity of human psychiatric disorders.[8] Therefore, a battery of tests assessing different behavioral domains is essential for a comprehensive efficacy profile.[3]

Workflow for Preclinical Efficacy Assessment

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Behavioral Efficacy Screening cluster_2 Phase 3: Advanced Characterization Pharmacokinetics Pharmacokinetics Anxiety_Models Anxiety_Models Pharmacokinetics->Anxiety_Models Inform Dosing Acute_Toxicity Acute_Toxicity Acute_Toxicity->Anxiety_Models Determine Safe Dose Range Depression_Models Depression_Models Anxiety_Models->Depression_Models Cognition_Models Cognition_Models Depression_Models->Cognition_Models Dose_Response Dose_Response Cognition_Models->Dose_Response Chronic_Dosing Chronic_Dosing Dose_Response->Chronic_Dosing Mechanism_of_Action Mechanism_of_Action Chronic_Dosing->Mechanism_of_Action

Caption: Preclinical testing workflow for a novel psychoactive compound.

Part 1: Foundational Pharmacokinetic and Toxicological Assessments

Prior to any efficacy testing, it is imperative to understand the pharmacokinetic (PK) and acute toxicity profile of the compound. These studies are crucial for selecting appropriate doses and administration routes for subsequent behavioral experiments.[9][10]

Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in mice.[11]

Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg).

  • Procedure:

    • Administer the compound via the specified route.

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via a method like submandibular or saphenous vein sampling.[11] The use of a single mouse for multiple time points can reduce variability.[12]

    • Process blood to plasma and store at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of the parent compound and any major metabolites in plasma using a validated LC-MS/MS method.[10]

  • Data Interpretation:

    • Calculate key PK parameters as summarized in the table below.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (for PO administration)
Acute Toxicity Assessment

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity following a single administration of the compound.[13][14]

Protocol: Acute Toxicity Study in Mice

  • Animal Model: Male and female CD-1 mice (8-10 weeks old).

  • Groups:

    • Vehicle control group.

    • Multiple dose groups of this compound (e.g., 10, 50, 100, 500 mg/kg).

  • Procedure:

    • Administer a single dose of the compound via the intended route of administration for efficacy studies (e.g., intraperitoneal or oral).

    • Observe animals continuously for the first 4 hours and then daily for 14 days for any clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and autonomic signs).[13]

    • Record body weight at regular intervals.

  • Analysis:

    • Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

    • At the end of the observation period, perform a gross necropsy to examine for any organ abnormalities.

Part 2: Behavioral Efficacy Screening

Based on the PK and toxicity data, appropriate doses can be selected for behavioral efficacy studies. The following are standard, well-validated models for assessing anxiolytic, antidepressant, and cognitive effects in rodents.

Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)

Rationale: The EPM is a widely used test to assess anxiety-like behavior in rodents.[5][15] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5][6] Anxiolytic compounds typically increase the proportion of time spent and entries into the open arms.[3][16]

Protocol: Elevated Plus Maze for Mice

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[15]

  • Animal Model: Male BALB/c mice (known for their heightened anxiety-like behavior).

  • Procedure:

    • Acclimatize mice to the testing room for at least 60 minutes before the test.[17]

    • Administer this compound or vehicle control at a predetermined time before the test (based on Tmax from PK studies).

    • Place the mouse in the center of the maze, facing an open arm.[18]

    • Allow the mouse to explore the maze for 5 minutes.[18][19]

    • Record the session using a video camera for subsequent analysis.

  • Data Analysis:

    • Measure the time spent in the open and closed arms.

    • Count the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Total distance traveled can be used as a measure of general locomotor activity.

ParameterExpected Effect of Anxiolytic
% Time in Open Arms Increase
% Open Arm Entries Increase
Total Arm Entries No significant change (to rule out hyperactivity)
Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)

Rationale: The FST is a commonly used screening tool for antidepressant drugs.[8][20] The test is based on the principle of "behavioral despair," where animals exposed to an inescapable stressful situation will eventually cease escape-oriented behaviors and become immobile.[21] Antidepressants are known to reduce the duration of immobility.[20][22]

Protocol: Forced Swim Test in Mice

  • Apparatus: A transparent cylinder filled with water (24-25°C) to a depth where the mouse cannot touch the bottom.[17][23]

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Acclimatize mice to the testing room.[17]

    • Administer the test compound or vehicle.

    • Gently place the mouse into the water-filled cylinder for a 6-minute session.[24][25]

    • Record the session for later scoring.

    • After the test, remove the mouse, dry it thoroughly, and place it in a heated cage to prevent hypothermia.[17]

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test.[25][26] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[21]

ParameterExpected Effect of Antidepressant
Immobility Time Decrease
Swimming Time Increase
Climbing Time Increase (depending on the mechanism of action)
Assessment of Cognitive Function: The Novel Object Recognition (NOR) Test

Rationale: The NOR test evaluates aspects of learning and memory in rodents.[27][28] It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[29] This test is sensitive to cognitive deficits and enhancements.[30]

Protocol: Novel Object Recognition in Mice

  • Apparatus: An open-field arena.[27]

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Habituation: Allow each mouse to explore the empty arena for 5-10 minutes on two consecutive days to reduce novelty-induced stress.[28][30]

    • Familiarization/Training Trial (T1): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.[29] Administer the test compound before this trial.

    • Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 to 24 hours).

    • Test Trial (T2): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5-10 minutes.[29]

  • Data Analysis:

    • Measure the time spent exploring each object (defined as the nose pointing towards the object at a close distance).[30]

    • Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

ParameterExpected Effect of Cognitive Enhancer
Discrimination Index (DI) Increase (a DI significantly above zero indicates memory)

Part 3: Advanced Characterization and Data Interpretation

Dose-Response and Chronic Dosing Studies

If promising efficacy is observed in the initial screening, subsequent studies should establish a dose-response relationship and evaluate the effects of chronic administration. Chronic dosing studies are particularly important for antidepressant and anxiolytic compounds, as their therapeutic effects in humans often require prolonged treatment.

Mechanism of Action Studies

Elucidating the mechanism of action is a critical step. For a compound like this compound, this could involve:

  • Receptor Binding Assays: To determine its affinity for various CNS receptors, particularly serotonin (5-HT) receptor subtypes.[1]

  • Head-Twitch Response (HTR) in Mice: This is a behavioral proxy for 5-HT2A receptor activation, a hallmark of classic psychedelics.[31] However, it's important to note the limitations and potential for false positives with this test.[31][32]

  • In Vivo Microdialysis: To measure changes in neurotransmitter levels in specific brain regions following drug administration.

Visualizing the Experimental Logic

G Compound Compound Animal_Model Animal_Model Compound->Animal_Model Administer Behavioral_Test Behavioral_Test Animal_Model->Behavioral_Test Perform Data_Analysis Data_Analysis Behavioral_Test->Data_Analysis Generate Data Efficacy_Conclusion Efficacy_Conclusion Data_Analysis->Efficacy_Conclusion Interpret

Caption: Logical flow of a single behavioral efficacy experiment.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the preclinical evaluation of this compound. A systematic approach, beginning with foundational PK and toxicology studies, followed by a battery of well-validated behavioral assays, is essential for building a comprehensive profile of this novel compound. Positive findings in these initial studies would warrant further investigation into its mechanism of action, chronic dosing effects, and potential for therapeutic development. It is crucial to adhere to rigorous experimental design, including appropriate controls and blinded data analysis, to ensure the scientific integrity and reproducibility of the findings.

References

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]

  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Retrieved from [Link]

  • BehaviorCloud. (n.d.). Novel Object Recognition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Behavioral Assessment of Antidepressant Activity in Rodents. Retrieved from [Link]

  • Maze Engineers. (n.d.). Novel Object Recognition. Retrieved from [Link]

  • MultiCenter Mouse Behavior Trial. (n.d.). Elevated Plus Maze Protocol. Retrieved from [Link]

  • Bio-protocol. (2013). Novel object recognition test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Animal Models of Serotonergic Psychedelics. Retrieved from [Link]

  • National Institutes of Health. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Animal models for screening anxiolytic-like drugs: a perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Animal tests for anxiety-like and depression-like behavior in rats. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents. Retrieved from [Link]

  • Institutional Animal Care and Use Committee. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). The novel object recognition memory: neurobiology, test procedure, and its modifications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). The Mouse Forced Swim Test. Retrieved from [Link]

  • ACS Chemical Neuroscience. (2018). Animal Models of Serotonergic Psychedelics. Retrieved from [Link]

  • Bio-protocol. (2022). Forced swim test. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Animal models for screening anxiolytic-like drugs: a perspective. Retrieved from [Link]

  • Angewandte Chemie. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Retrieved from [Link]

  • PETA. (2024). Experiments on Animals in Psychedelic Research. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Anxiety Models. Retrieved from [Link]

  • Understanding Animal Research. (2021). Animal research: antidepressants and the forced swim test [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Animal models for screening anxiolytic-like drugs: a perspective. Retrieved from [Link]

  • bioRxiv. (2024). Behavioural Investigations of Psilocybin in Animals 1962-2021: A Scoping Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • ASPET Journals. (2022). Animal Behavior in Psychedelic Research. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Single Mouse Single PK Platform. Retrieved from [Link]

  • Animal Research Info. (2021). Safety testing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Toxicity & Safety Evaluation Services. Retrieved from [Link]

  • SCNAT knowledge. (n.d.). Safety of tested products | Animal experimentation explained. Retrieved from [Link]

  • Britannica. (2025). Safety Testing, Animals - Pharmaceutical industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safety Testing - Science, Medicine, and Animals. Retrieved from [Link]

  • Evidentic. (n.d.). N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride. Retrieved from [Link]

  • PubMed. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-1-[1-[2-(1-methylindol-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl]pyrazol-4-yl]methanamine. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Oxazole Derivative

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine is a novel synthetic compound with a chemical structure that suggests potential interactions with key targets in the central nervous system. Its N-methylmethanamine moiety bears resemblance to the side chains of various biogenic amines and psychoactive compounds, such as N,N-Dimethyltryptamine (DMT) and 5-MeO-DMT[1][2][3]. This structural similarity provides a strong rationale for investigating its activity at monoamine transporters and receptors, which are critical regulators of neurotransmission and common targets for therapeutics aimed at treating neurological and psychiatric disorders.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of high-throughput screening (HTS) assays to characterize the pharmacological profile of this compound. We will detail robust, validated protocols for assessing the compound's activity at three primary target classes:

  • Monoamine Transporters: The serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are crucial for regulating neurotransmitter levels in the synapse.[4][5][6] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.

  • Monoamine Oxidase (MAO): The MAO-A and MAO-B enzymes are responsible for the metabolic degradation of monoamine neurotransmitters.[7][8][9] Inhibition of MAO can lead to increased neurotransmitter availability and is a therapeutic strategy for depression and Parkinson's disease.

  • Serotonin Receptors: Specifically, the 5-HT1A and 5-HT2A receptors are well-established targets for psychedelic compounds and are implicated in the modulation of mood, cognition, and perception.[3][10]

The following sections will provide detailed, step-by-step protocols for fluorescence-based, radioligand binding, and enzymatic assays suitable for a high-throughput screening campaign. The causality behind experimental choices, self-validating systems, and appropriate data analysis are emphasized to ensure scientific integrity and the generation of reliable and reproducible results.

I. Monoamine Transporter Activity: A Fluorescence-Based Uptake Inhibition Assay

Rationale: To determine if this compound inhibits the reuptake of monoamines, a fluorescence-based neurotransmitter transporter uptake assay is the preferred primary screening method.[4][5][6] This approach offers a homogeneous, no-wash format that is highly amenable to automation and HTS, providing a significant advantage over traditional radiolabeled substrate uptake assays in terms of safety and cost.[6][11] The assay utilizes a fluorescent substrate that acts as a mimic for biogenic amines and is transported into cells expressing the target transporter (SERT, DAT, or NET), leading to an increase in intracellular fluorescence.[5][12] A proprietary masking dye quenches the signal from the extracellular substrate, ensuring that only the internalized fluorescent signal is measured.[4][12]

Workflow Diagram:

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis C Seed cells expressing SERT, DAT, or NET in 384-well plates I Add test compound and controls to cell plates C->I D Prepare serial dilutions of This compound D->I S Add fluorescent substrate/ masking dye solution I->S Inc Incubate at 37°C S->Inc R Read fluorescence intensity (bottom-read mode) Inc->R A Calculate % inhibition and generate dose-response curves R->A IC50 Determine IC50 values A->IC50

Caption: Workflow for the fluorescence-based neurotransmitter transporter uptake assay.

Protocol: Fluorescence-Based Transporter Uptake Assay

This protocol is designed for a 384-well plate format and can be adapted for 96-well plates.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Assay buffer: 1X HBSS, 20 mM HEPES, pH 7.4

  • Fluorescent Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)[4][11]

  • This compound

  • Reference inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with bottom-read capabilities

Procedure:

  • Cell Plating:

    • On the day of the assay, harvest and resuspend cells in assay buffer to the desired concentration (typically 20,000-40,000 cells/well).

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

  • Compound Preparation and Addition:

    • Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer, starting from a top concentration of 100 µM (final assay concentration).

    • Prepare identical dilution series for the reference inhibitors.

    • Add 20 µL of the compound dilutions, reference inhibitors, or assay buffer (for vehicle and maximum signal controls) to the appropriate wells.

  • Substrate Addition and Incubation:

    • Prepare the fluorescent substrate/masking dye working solution according to the manufacturer's instructions.

    • Add 20 µL of the working solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Reading:

    • Read the plate on a fluorescence microplate reader in bottom-read mode (e.g., Excitation: 485 nm, Emission: 525 nm).

Data Analysis:

  • Percent Inhibition Calculation:

    • The percent inhibition for each concentration of the test compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

      • Signal_Compound: Fluorescence signal in the presence of the test compound.

      • Signal_Min: Average fluorescence signal of the wells with a known potent inhibitor (minimum signal).

      • Signal_Max: Average fluorescence signal of the wells with vehicle control (maximum signal).

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition.[13][14][15][16]

Assay Validation (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay. It should be calculated for each screening plate to ensure the robustness of the results.[4]

Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

  • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

ParameterRecommended Value
Cell Density20,000 - 40,000 cells/well
Final Compound Conc.0.005 - 100 µM
Incubation Time30 - 60 minutes
Z'-factor> 0.5

II. Monoamine Oxidase Inhibition Assay

Rationale: To assess whether this compound inhibits the enzymatic activity of MAO-A or MAO-B, a fluorometric assay is employed. This HTS-compatible assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO.[7] The H₂O₂ reacts with a probe in the presence of horseradish peroxidase to generate a highly fluorescent product. The increase in fluorescence is directly proportional to the MAO activity.

Reaction Pathway Diagram:

G cluster_reaction MAO Catalyzed Reaction cluster_detection Fluorometric Detection Substrate Monoamine Substrate (e.g., p-Tyramine) MAO MAO-A or MAO-B Substrate->MAO H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 HRP HRP H2O2->HRP Probe Fluorescent Probe Probe->HRP Fluorescence Fluorescent Product HRP->Fluorescence

Caption: Principle of the fluorometric MAO inhibition assay.

Protocol: Fluorometric MAO-A/B Inhibition Assay

This protocol is suitable for a 384-well plate format.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-Tyramine)

  • Fluorescent probe (e.g., Amplex Red or equivalent)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • 384-well black microplates

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

    • Add 5 µL of the compound dilutions to the appropriate wells.

    • Prepare a working solution of MAO-A or MAO-B enzyme in assay buffer and add 10 µL to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a substrate/probe/HRP reaction mix in assay buffer.

    • Add 10 µL of the reaction mix to all wells to initiate the enzymatic reaction.

  • Incubation and Fluorescence Reading:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Read the fluorescence intensity (e.g., Excitation: 530 nm, Emission: 585 nm).

Data Analysis:

The data analysis, including percent inhibition calculation and IC50 determination, follows the same principles as described for the transporter uptake assay.

ParameterRecommended Value
Enzyme ConcentrationTitrate for optimal signal
Substrate ConcentrationAt or near Km
Incubation Time30 - 60 minutes
Z'-factor> 0.5

III. Serotonin Receptor Binding: A Radioligand Competition Assay

Rationale: To determine the affinity of this compound for serotonin receptors, a radioligand competition binding assay is the gold standard.[17][18][19] This assay measures the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor. The use of a Scintillation Proximity Assay (SPA) format is highly recommended for HTS as it is a homogeneous assay that does not require a separation step to distinguish bound from free radioligand, thereby increasing throughput and reducing manual labor.[20][21][22][23] In an SPA, receptors are immobilized on scintillant-containing beads. Only radioligand bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal.[21][22]

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis M Prepare membranes from cells expressing 5-HT1A or 5-HT2A receptors B Couple membranes to SPA beads M->B Mix Combine SPA beads, radioligand ([³H]-8-OH-DPAT for 5-HT1A or [³H]-Ketanserin for 5-HT2A), and test compound B->Mix C Prepare serial dilutions of test compound C->Mix Inc Incubate to reach equilibrium Mix->Inc R Count scintillation signal Inc->R A Calculate % displacement and generate competition curves R->A IC50Ki Determine IC50 and calculate Ki values A->IC50Ki

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine. This guide is designed for researchers, chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve your final product yield.

Introduction to the Synthesis

The synthesis of this compound is most efficiently approached via a two-step process. The first step involves securing the key precursor, 2,5-Dimethyloxazole-4-carbaldehyde, which is commercially available. The second, and most critical, step is the reductive amination of this aldehyde with methylamine to yield the target secondary amine. While seemingly straightforward, this process has several potential pitfalls that can lead to reduced yields and the formation of impurities. This guide will focus on troubleshooting and optimizing this crucial reductive amination step.

Proposed Synthetic Pathway

The primary synthetic route is outlined below. The key transformation is the formation of an imine intermediate from the oxazole aldehyde and methylamine, followed by its reduction.

Synthetic_Pathway Precursor 2,5-Dimethyloxazol-4-carbaldehyde Intermediate Imine Intermediate Precursor->Intermediate + Methylamine - H2O Reagent Methylamine (CH3NH2) Reagent->Intermediate Product 1-(2,5-Dimethyloxazol-4-yl) -N-methylmethanamine Intermediate->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4, NaBH3CN) ReducingAgent->Product

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Low or No Product Yield

Q1: I am not getting any of my desired product, or the yield is extremely low. What are the likely causes?

A1: This is a common issue that can often be traced back to a few key areas:

  • Reagent Quality:

    • Aldehyde Purity: The 2,5-Dimethyloxazole-4-carbaldehyde precursor can degrade over time, especially if exposed to air and moisture. Oxidation to the corresponding carboxylic acid is a common degradation pathway. Confirm the purity of your starting material via NMR or GC-MS before starting the reaction.

    • Methylamine Concentration: Methylamine is often supplied as a solution (e.g., in water or THF). Ensure the concentration is accurate. If using methylamine gas, ensure accurate measurement of the amount added.

    • Reducing Agent Activity: Hydride reducing agents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture. Use freshly opened reagents or material that has been stored in a desiccator.

  • Reaction Conditions:

    • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically most efficient under weakly acidic conditions (pH 4-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while not excessively protonating the amine nucleophile.[1] If the medium is too acidic, the methylamine will be fully protonated and non-nucleophilic. If it is too basic, the carbonyl will not be activated.

    • Temperature: Reductive aminations are often run at room temperature or slightly below. If the temperature is too high, it can lead to side reactions or degradation of the product.

  • Procedural Errors:

    • Order of Addition: It is generally advisable to form the imine first by mixing the aldehyde and methylamine before adding the reducing agent. This minimizes the competing reduction of the aldehyde to the corresponding alcohol.

Q2: I see a significant amount of the alcohol byproduct (1-(2,5-dimethyloxazol-4-yl)methanol). How can I prevent this?

A2: The formation of the alcohol is a result of the reducing agent directly reducing the starting aldehyde. This becomes a major side reaction if the rate of aldehyde reduction is faster than the rate of imine formation and subsequent reduction.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred over sodium borohydride (NaBH₄) for reductive aminations. NaBH₃CN is a milder reducing agent that is more selective for the iminium ion over the carbonyl group, especially at the slightly acidic pH required for imine formation.[1]

  • Staged Addition: As mentioned, pre-stirring the aldehyde and amine for a period (e.g., 30-60 minutes) before adding the reducing agent can allow for sufficient imine formation.

  • pH Optimization: Maintaining a slightly acidic pH (around 5) favors imine formation and its subsequent reduction over the direct reduction of the aldehyde.

Impurity Profile and Side Reactions

Q3: My final product is contaminated with a higher molecular weight impurity. What could this be?

A3: A common impurity in reductive aminations starting with a primary amine (like methylamine) is the formation of a tertiary amine through over-alkylation. In this case, the desired secondary amine product can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced.

Side_Reaction Product Secondary Amine (Desired Product) Tertiary_Amine Tertiary Amine (Side Product) Product->Tertiary_Amine + Aldehyde + Reducing Agent Aldehyde Aldehyde Precursor Aldehyde->Tertiary_Amine

Caption: Formation of the tertiary amine side product.

To minimize this:

  • Stoichiometry: Use a slight excess of methylamine relative to the aldehyde. This will favor the reaction of the aldehyde with the primary amine over the secondary amine product. A 1.1 to 1.5 molar excess of methylamine is a good starting point.

  • Slow Addition: Adding the aldehyde slowly to a solution of methylamine and the reducing agent can help maintain a low concentration of the aldehyde, further disfavoring the secondary reaction.

Q4: I am considering using the Eschweiler-Clarke reaction to methylate a primary amine precursor. What are the potential pitfalls?

A4: The Eschweiler-Clarke reaction is a classic method for methylating primary or secondary amines using formaldehyde and formic acid.[2] While effective, it has its own set of challenges:

  • Harsh Conditions: The reaction is often run at elevated temperatures, which could potentially degrade the oxazole ring.[2]

  • Byproduct Formation: The reaction produces carbon dioxide, which can cause pressure buildup if not properly vented.

  • Workup: The use of excess formic acid requires a careful basic workup to neutralize the acid and extract the product.

  • Alternative Methods: Recent advancements have shown that methylation of secondary amines can be achieved with formaldehyde alone in a suitable solvent like acetonitrile, avoiding the need for a strong acid.[3][4] However, for primary amines, this can lead to other byproducts.[3] Given the availability of methylamine, direct reductive amination is generally a more controlled and milder approach.

Frequently Asked Questions (FAQs)

Q: What are the recommended reaction conditions for the reductive amination step?

A: A good starting point for optimization is presented in the table below.

ParameterRecommended ConditionRationale
Solvent Methanol, Ethanol, or Dichloromethane (DCM)Protic solvents like methanol can participate in the reaction but are often effective. DCM is a good aprotic alternative.
Amine Methylamine (1.1 - 1.5 eq.)Using a slight excess minimizes over-alkylation.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq.)Selective for the iminium ion over the aldehyde.
pH 4 - 6 (adjust with acetic acid if needed)Optimal for imine formation.
Temperature 0 °C to Room TemperatureBalances reaction rate while minimizing side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Q: How can I effectively purify the final product?

A: Purification will depend on the nature of the impurities.

  • Acid-Base Extraction: As the product is a secondary amine, it will be basic. You can wash the crude reaction mixture (dissolved in an organic solvent like ethyl acetate or DCM) with a mild acidic solution (e.g., 1M HCl) to extract the amine into the aqueous layer. The organic layer containing neutral impurities (like the alcohol byproduct) can be discarded. The aqueous layer can then be basified (e.g., with NaOH) to a pH > 10, and the free amine product can be back-extracted into an organic solvent.

  • Column Chromatography: If acid-base extraction is insufficient to remove all impurities, silica gel column chromatography can be employed. A gradient elution system, for example, starting with pure DCM and gradually increasing the polarity with methanol, is often effective. A small amount of triethylamine (e.g., 1%) can be added to the eluent to prevent the amine product from tailing on the acidic silica gel.

Q: Are there any alternative synthetic routes I should consider?

A: While reductive amination is the most direct route from the aldehyde, an alternative would be a two-step process involving:

  • Conversion of the aldehyde to a halide, for example, by reduction to the alcohol followed by treatment with thionyl chloride to give 4-(chloromethyl)-2,5-dimethyloxazole.

  • Nucleophilic substitution of the chloride with methylamine.

This route is longer and may present its own challenges, such as controlling the reaction of the potentially lachrymatory chloromethyl intermediate. For most applications, optimizing the reductive amination is the more efficient strategy.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride
  • To a solution of 2,5-Dimethyloxazole-4-carbaldehyde (1.0 eq.) in methanol (0.2 M), add a solution of methylamine (1.2 eq., e.g., 40% in water or 2M in THF).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium cyanoborohydride (1.2 eq.) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Carefully quench the reaction by adding acetone to consume any excess hydride.

  • Concentrate the mixture under reduced pressure.

  • Perform an acid-base workup as described in the purification FAQ to isolate the crude product.

  • Purify further by column chromatography if necessary.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine. As Senior Application Scientists, we understand that achieving consistent and reliable solubility is the foundation of any successful experiment. This guide is designed to provide you with a deep understanding of this compound's properties and to offer practical, step-by-step solutions to common solubility challenges.

Compound Profile & Inherent Challenges

This compound is a substituted oxazole derivative. While specific public data on its solubility is scarce, an analysis of its structure reveals the primary reasons researchers may face difficulties:

  • The Aromatic Oxazole Core: The 2,5-dimethyl-oxazole ring system is largely hydrophobic. Oxazole itself has limited or slight miscibility in water.[1][2][3] The addition of two methyl groups further increases its lipophilicity, reducing its affinity for aqueous media.

  • The Basic Amine Group: The molecule possesses a secondary amine (-N-methylmethanamine) side chain. This group is a weak base. In its neutral, "free base" form, the compound's overall character is dominated by the hydrophobic core, leading to poor aqueous solubility. However, this amine group is the key to overcoming solubility issues. By protonating it, we can form a salt, which dramatically increases its solubility in polar, protic solvents like water. This is a common strategy for improving the solubility of basic drugs.[4][5][6]

PropertyPredicted CharacteristicImpact on Solubility
Molecular Structure Heterocyclic aromatic ring with alkyl substituents and an amine side chain.The ring is hydrophobic; the amine side chain is basic and ionizable.
Key Functional Group Secondary Amine (-NHCH₃)pH-Dependent Solubility. At neutral or basic pH, it is an uncharged free base (poorly soluble). At acidic pH, it becomes a protonated salt (highly soluble).
Predicted Behavior Poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4). Soluble in organic solvents like DMSO and ethanol.Direct dissolution in aqueous media is unlikely to succeed without modification.
Troubleshooting & FAQ

This section addresses the most common questions and issues encountered when working with this compound.

Q1: My compound arrived as a solid and won't dissolve in my PBS buffer (pH 7.4). What's happening?

Answer: This is the expected behavior for the free-base form of the compound. At neutral pH (7.4), the N-methylmethanamine group is largely uncharged, and the molecule's hydrophobic character prevents it from dissolving in water. To dissolve it in an aqueous buffer, you must first protonate this amine group by lowering the pH.

Q2: What is the best way to prepare a high-concentration stock solution?

Answer: The most reliable method for creating a stable, high-concentration stock is to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its high solvating power.

Protocol 1: High-Concentration Stock Preparation in DMSO

  • Pre-Weigh: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube or vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 100 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied.

    • Causality: DMSO is a polar aprotic solvent that can effectively disrupt the crystal lattice of the solid and solvate the molecule, regardless of its protonation state.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I dissolve the compound directly into an aqueous buffer for my experiment?

Answer: This requires converting the insoluble free base into a soluble salt in-situ through pH adjustment. This is the most critical technique for this compound. The workflow below provides a logical path to successful solubilization.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start with Compound Powder aqueous_buffer Add Aqueous Buffer (e.g., Saline, Water) start->aqueous_buffer vortex Vortex/Mix Vigorously aqueous_buffer->vortex observe Observe Solution vortex->observe dissolved Fully Dissolved (Clear Solution) Proceed to Experiment observe->dissolved Yes suspended Suspension/Precipitate (Cloudy Solution) observe->suspended No add_hcl Add 1N HCl Dropwise while vortexing suspended->add_hcl observe2 Observe Solution add_hcl->observe2 observe2->add_hcl No, still cloudy (add another drop) dissolved2 Fully Dissolved (Clear Solution) observe2->dissolved2 Yes adjust_ph Adjust pH back to Target pH if necessary (use 1N NaOH) dissolved2->adjust_ph final_check Final Check for Precipitation adjust_ph->final_check ready Solution Ready for Use Proceed to Experiment final_check->ready Clear precipitate Precipitate Forms (Consider Co-solvent or Lower Concentration) final_check->precipitate Cloudy

Caption: Solubility Troubleshooting Workflow

Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment

  • Suspension: Add the desired volume of your aqueous buffer (e.g., saline) to the pre-weighed compound powder. Do not use a phosphate or carbonate buffer at this stage, as calcium or magnesium salts can precipitate. The result will be a cloudy suspension.

  • Acidification: While vortexing or stirring continuously, add 1N Hydrochloric Acid (HCl) drop-by-drop.

    • Causality: The H+ ions from the HCl will protonate the nitrogen atom on the N-methylmethanamine side chain. This creates a positive charge, forming the highly polar and water-soluble hydrochloride salt.

  • Clarification: Continue adding HCl until the solution becomes completely clear. This indicates that all of the free base has been converted to its salt form. Record the volume of HCl added.

  • Final Volume & pH Adjustment: Add buffer to reach your final target concentration. If required for your experiment, you can now carefully adjust the pH back up using 1N NaOH. Caution: If you raise the pH too high (approaching the pKa of the amine), the compound may begin to precipitate back into its free base form. Always perform a small-scale test first.

Q4: The pH adjustment worked, but the compound is still not stable at my desired concentration. What else can I do?

Answer: If you've reached the solubility limit even after salt formation, the next step is to introduce a co-solvent. Co-solvents are water-miscible organic solvents that can increase the solvating capacity of your aqueous buffer.[7]

Recommended Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG400)

  • Dimethylacetamide (DMA)

General Co-solvent Strategy:

  • First, dissolve the compound in the smallest possible volume of the chosen co-solvent (e.g., dissolve 10 mg in 100 µL of PEG400).

  • Slowly add your aqueous buffer to this organic stock solution while vortexing.

  • Do not exceed a final co-solvent concentration of 10-20% in your experiment unless you have validated that the solvent itself does not affect your assay.

G cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., 4.0) FreeBase Free Base R-CH₂-NH-CH₃ Insoluble Hydrophobic Insoluble FreeBase->Insoluble Dominant Form Salt Protonated Salt R-CH₂-NH₂⁺-CH₃ FreeBase->Salt + H⁺ Soluble Hydrophilic Soluble Salt->Soluble Dominant Form

Caption: pH-Dependent Solubilization Mechanism

References
  • Oxazole - Solubility of Things.
  • Oxazole - Grokipedia.
  • Oxazole | 288-42-6 - ChemicalBook.
  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Oxazole CAS#: 288-42-6 - ChemicalBook.
  • Oxazole | 288-42-6, Oxazole Formula - ECHEMI.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.

Sources

Technical Support Center: Stability of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound in solution. As a valued heterocyclic building block, its integrity during experimental procedures is paramount for reproducible and reliable results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Core Chemical Structure and Properties

This compound belongs to the oxazole derivative family, which are five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom.[1] The stability of the oxazole ring can be influenced by various substituents and environmental conditions.[2] While oxazoles are generally more resistant to acids and elevated temperatures compared to pyridine, they can be susceptible to oxidation.[1][2]

PropertyValue/InformationSource
Molecular Formula C₈H₁₂N₂ON/A
Molecular Weight 152.19 g/mol N/A
General Appearance Expected to be a liquid or low-melting solidN/A
Storage (Solid) Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources. Keep container tightly closed.[3][3]
Storage (Solution) Prepare fresh. If short-term storage is needed, store at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles.[4][5][4][5]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems that may arise during the handling and use of this compound in solution.

Issue 1: Inconsistent or Diminished Biological/Chemical Activity

Question: My experimental results are showing high variability or a significant loss of the compound's expected activity. Could this be a stability problem?

Answer: Yes, inconsistent or reduced activity is a primary indicator of compound degradation.[4] The oxazole ring and the N-methylmethanamine side chain can be susceptible to several factors in a solution environment.

Possible Causes & Solutions:

  • Hydrolytic Instability:

    • Cause: While the oxazole ring itself is relatively stable to acid, certain substituted oxazoles, particularly those with hydroxy and carboxy groups, can be unstable towards hydrolytic ring-opening.[6] The exocyclic amine may also be susceptible to hydrolysis under certain pH conditions.

    • Solution:

      • pH Control: Maintain the pH of your solution within a stable range. Conduct a small-scale pH stability study (e.g., pH 3, 7, 9) to determine the optimal pH for your experimental conditions.

      • Aqueous Buffer Selection: Use freshly prepared buffers. Avoid buffers that may contain components that could react with the compound.

  • Oxidative Degradation:

    • Cause: Oxazole rings can be susceptible to oxidation.[1][7] The presence of dissolved oxygen in the solvent or exposure to oxidizing agents can lead to degradation.

    • Solution:

      • Use Degassed Solvents: For sensitive experiments, sparge your solvents with an inert gas (e.g., argon or nitrogen) prior to use to remove dissolved oxygen.

      • Avoid Oxidizing Agents: Ensure that other reagents in your experimental setup are not potent oxidizing agents.

      • Inert Atmosphere: When preparing and storing stock solutions, consider working under an inert atmosphere.[4]

  • Photodegradation:

    • Cause: Many organic molecules are sensitive to light. Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation pathways.[4]

    • Solution:

      • Use Amber Vials: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.

      • Minimize Light Exposure: During experimental procedures, minimize the exposure of the solution to direct light.

  • Temperature-Induced Degradation:

    • Cause: Elevated temperatures can accelerate the rate of all chemical degradation processes.[4] While oxazoles are generally thermally stable, prolonged exposure to high temperatures in solution should be avoided.[1][7]

    • Solution:

      • Maintain Low Temperatures: Prepare and handle solutions on ice or in a cold room when possible.

      • Storage: For short-term storage, refrigerate solutions at 2-8°C. For longer-term storage, consider aliquoting and freezing at -20°C or below, but be mindful of potential freeze-thaw degradation.[4]

Issue 2: Visible Changes in Solution

Question: My solution of this compound has changed color (e.g., turned yellow/brown) or a precipitate has formed. What does this indicate?

Answer: Visible changes such as color development or precipitation are strong indicators of significant compound degradation or contamination.[4] You should discard the solution immediately and prepare a fresh one from solid material.

Possible Causes & Solutions:

  • Degradation Products:

    • Cause: The formation of colored byproducts is common during the degradation of complex organic molecules. Precipitation may occur if the degradation products are less soluble in the solvent system.

    • Solution:

      • Prepare Fresh Solution: Always use a freshly prepared solution for your experiments.

      • Verify Solid Material Integrity: If the problem persists with freshly prepared solutions, consider the possibility that the solid starting material has degraded. It is advisable to re-characterize the solid (e.g., by NMR, LC-MS) to confirm its purity.

  • Bacterial/Fungal Contamination:

    • Cause: Especially in aqueous buffers stored for extended periods, microbial growth can lead to rapid degradation of the compound.[4]

    • Solution:

      • Use Sterile Solvents: Prepare solutions using sterile solvents and employ aseptic handling techniques.

      • Sterile Filtration: For long-term storage of low-concentration aliquots, consider sterile filtering the solution.[4]

Issue 3: Poor Solubility in Aqueous Buffers

Question: I am having difficulty dissolving this compound in my aqueous experimental buffer.

Answer: The free base form of this compound may have limited aqueous solubility.

Possible Causes & Solutions:

  • Limited Aqueous Solubility of the Free Base:

    • Cause: The organic nature of the molecule can limit its solubility in purely aqueous systems.

    • Solution:

      • Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, ethanol, or methanol. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your assay.

      • Salt Form: If available, using a salt form of the compound (e.g., hydrochloride salt) will generally improve aqueous solubility.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[3] Storing at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[4][5]

Q2: How often should I prepare new solutions of this compound?

For optimal results and to ensure the highest data quality, it is strongly recommended to prepare solutions fresh for each experiment.[4] If short-term storage is unavoidable, solutions should be kept at 2-8°C and protected from light for no longer than 24-48 hours.

Q3: What analytical techniques are suitable for assessing the stability of this compound?

To monitor the stability and quantify the concentration of the compound over time, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and robust method.[9][10] For more definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique due to its high sensitivity and selectivity.[11][12]

Q4: Are there any known incompatible materials I should avoid?

You should avoid strong oxidizing agents, as they can degrade the oxazole ring.[13] Also, ensure that your storage containers are made of inert materials like glass.[14]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Pipettes

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the solid compound accurately using a calibrated analytical balance.

  • Transfer the weighed solid to a clean, dry amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved.

  • If not for immediate use, flush the headspace of the vial with an inert gas (e.g., argon), seal tightly, and store at 2-8°C, protected from light.

Protocol 2: Basic Stability Assessment Using HPLC-UV

This protocol provides a framework for evaluating the stability of the compound in a specific buffer at a given temperature.

Objective: To determine the percentage of this compound remaining in solution over time.

Procedure:

  • Prepare a solution of the compound in the desired experimental buffer at a known concentration (e.g., 100 µM) from a freshly prepared stock solution.

  • Immediately after preparation (T=0), inject an aliquot of the solution into an HPLC system equipped with a UV detector. Record the peak area of the parent compound.

  • Store the remaining solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution into the HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

  • The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Visualizations

Logical Flow for Troubleshooting Stability Issues

G cluster_troubleshooting Investigate Degradation Pathways start Inconsistent Experimental Results (Low Activity, High Variability) check_solution Is the solution fresh? start->check_solution prepare_fresh Prepare a fresh solution from solid stock. check_solution->prepare_fresh No problem_persists Does the problem persist? check_solution->problem_persists Yes prepare_fresh->problem_persists check_solid Verify purity of solid material (e.g., LC-MS, NMR) problem_persists->check_solid Yes hydrolysis Evaluate Hydrolytic Stability (Control pH, Use Fresh Buffers) problem_persists->hydrolysis Yes oxidation Assess Oxidative Degradation (Use Degassed Solvents, Inert Atmosphere) problem_persists->oxidation Yes photodegradation Check for Photodegradation (Use Amber Vials, Minimize Light Exposure) problem_persists->photodegradation Yes temperature Consider Thermal Instability (Maintain Low Temperature) problem_persists->temperature Yes

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

DegradationPathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products Parent 1-(2,5-Dimethyloxazol-4-yl) -N-methylmethanamine Oxidation Oxidation (O₂, Peroxides) Parent->Oxidation Hydrolysis Hydrolysis (H₂O, Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV/Visible Light) Parent->Photolysis Oxidized Oxidized Derivatives (e.g., N-oxides) Oxidation->Oxidized RingOpened Ring-Opened Products Hydrolysis->RingOpened Photodegradants Various Photoproducts Photolysis->Photodegradants

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Purification of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this polar, amine-containing oxazole derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Poor or No Separation During Silica Gel Column Chromatography

Question: I'm running a silica gel column to purify my crude this compound, but all my compounds are either sticking to the baseline or streaking badly, resulting in poor separation. What's going on and how can I fix it?

Answer:

This is a classic and highly common issue when purifying basic amines on standard silica gel. The root of the problem lies in the acidic nature of silica gel.

  • Causality: Silica gel has silanol groups (Si-OH) on its surface, which are acidic. Your target molecule, this compound, is a basic amine. This leads to a strong acid-base interaction, causing your compound to irreversibly adsorb or "stick" to the stationary phase. This results in significant tailing of the chromatographic peaks, poor resolution, and in severe cases, complete retention of the product on the column.[1][2]

Troubleshooting Protocol:

  • Mobile Phase Modification: The most straightforward approach is to "neutralize" the acidic silanols by adding a small amount of a competing amine to your mobile phase.[1]

    • Step 1: To your chosen eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes), add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide.[3]

    • Step 2: Equilibrate your column with this modified mobile phase for at least 5-7 column volumes before loading your sample.[4] This ensures the stationary phase is fully passivated.

    • Rationale: The added amine will preferentially interact with the acidic sites on the silica, preventing your target compound from sticking and allowing it to elute properly.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Option A: Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use a grade of alumina with a pH that is appropriate for your compound's stability.

    • Option B: Amine-Functionalized Silica: This is a specialty sorbent where the silica surface is bonded with aminopropyl groups.[5] This creates a "base shield," minimizing interactions with residual silanols and providing a more inert surface for amine purification.[5]

Issue 2: Difficulty with Recrystallization

Question: I've isolated my this compound, but I'm struggling to recrystallize it. It either oils out or remains soluble even at low temperatures. How can I achieve good crystals?

Answer:

Amines, particularly those with some degree of polarity and rotational bonds, can be notoriously difficult to crystallize directly. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it separates from the solution as a supersaturated liquid rather than a solid crystal lattice.

  • Causality: The N-methylmethanamine side chain introduces polarity and flexibility, which can hinder the formation of a well-ordered crystal lattice. Impurities can also disrupt crystallization.

Troubleshooting Protocol:

  • Salt Formation for Recrystallization: A highly effective strategy for purifying amines is to convert them into a salt.[6] Salts often have much higher melting points and are more crystalline than the free base.

    • Step 1: Dissolve your crude amine in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.

    • Step 2: Add a solution of an acid dropwise while stirring. Common choices include HCl in diethyl ether, oxalic acid in IPA, or trichloroacetic acid in pentane.[7][8]

    • Step 3: The amine salt will often precipitate out of the solution. This can then be collected by filtration.

    • Step 4: The precipitated salt can now be recrystallized from a suitable solvent system (e.g., Ethanol/Ether, Methanol/Acetone).

    • Recovery of Free Base: After obtaining the pure salt, you can recover the free amine by dissolving the salt in water, basifying the solution with a base like sodium bicarbonate or sodium hydroxide, and then extracting the free amine with an organic solvent.[9]

  • Solvent System Screening for Free Base Recrystallization: If you must recrystallize the free base, a systematic solvent screen is necessary.

Solvent SystemPolarityRationale
Toluene/HexanesLowGood for compounds with aromatic character. Toluene provides solubility, hexanes acts as the anti-solvent.
Ethyl Acetate/HexanesMediumA versatile system for moderately polar compounds.
Isopropanol/WaterHighUseful for very polar compounds, but care must be taken to avoid oiling out.
AcetonitrileHighCan sometimes promote crystallization of polar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for in my crude this compound?

A1: Impurities will largely depend on your synthetic route. However, common impurities in the synthesis of similar oxazoles and amines can include:

  • Starting Materials: Unreacted precursors from the oxazole ring formation or the amine installation step.

  • Over-alkylation Products: If a methylating agent is used to form the N-methyl group, there's a possibility of forming a quaternary ammonium salt.

  • Oxidation Products: Amines can be susceptible to air oxidation over time, especially if not stored properly.[10]

  • Ring-Opened Byproducts: Under harsh acidic or basic conditions, the oxazole ring could potentially be cleaved.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is always recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a workhorse technique. For your polar amine, reversed-phase HPLC with an acidic mobile phase modifier (like 0.1% TFA or formic acid) will likely give good peak shape. For very polar compounds that don't retain well in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization might be necessary to improve peak shape for the primary amine.[11] GC-MS is excellent for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can give a good indication of purity. Quantitative NMR (qNMR) can provide an absolute purity value without needing a reference standard of the same compound.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for your main peak and any impurities, which is invaluable for their identification.[12]

Q3: My compound appears to be degrading on the silica gel column, even with added triethylamine. What are my options?

A3: If your compound is sensitive to the acidic nature of silica, even when buffered, you should avoid it.

  • Reversed-Phase Chromatography: This is an excellent alternative for polar compounds.[1] You would use a C18 or C8 column with a mobile phase like acetonitrile/water or methanol/water, often with a modifier like TFA or formic acid to ensure good peak shape. For basic amines, using a mobile phase with a high pH can increase retention and improve separation.[1]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and is a green alternative to normal and reversed-phase chromatography. It often provides excellent selectivity for polar and chiral compounds.[13][14]

Experimental Workflows & Diagrams

Purification Decision Workflow

This diagram outlines a logical progression for tackling the purification of this compound.

Purification_Workflow cluster_chromatography Chromatography Options start Crude Product assess_purity Assess Purity (TLC, LC-MS) start->assess_purity is_solid Is the crude a solid? assess_purity->is_solid try_recrystallization Attempt Recrystallization (Solvent Screen) is_solid->try_recrystallization Yes column_chromatography Proceed to Column Chromatography is_solid->column_chromatography No / Oily recrystallization_ok Successful? try_recrystallization->recrystallization_ok pure_product Pure Product recrystallization_ok->pure_product Yes recrystallization_ok->column_chromatography No normal_phase Normal Phase (Silica) column_chromatography->normal_phase add_tea Add TEA/NH4OH to Mobile Phase normal_phase->add_tea Streaking / No Elution rp_phase Reversed Phase (C18) rp_phase->pure_product Successful normal_phase_ok normal_phase_ok add_tea->normal_phase_ok Improved? normal_phase_ok->pure_product Yes normal_phase_ok->rp_phase No / Degradation

Caption: Decision tree for selecting a purification strategy.

Salt Formation and Recovery Workflow

This workflow illustrates the process of using salt formation as a purification technique.

Salt_Purification start Impure Free Base in Organic Solvent (e.g., Ether) add_acid Add Acid Solution (e.g., HCl in Ether) start->add_acid precipitate Precipitate Amine Salt add_acid->precipitate filter Filter to Collect Salt precipitate->filter recrystallize Recrystallize Salt (e.g., from EtOH/Ether) filter->recrystallize pure_salt Pure Crystalline Salt recrystallize->pure_salt dissolve Dissolve Salt in Water pure_salt->dissolve basify Add Base (e.g., NaHCO3) to pH > 8 dissolve->basify extract Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract dry_concentrate Dry & Concentrate Organic Layers extract->dry_concentrate end Pure Free Base dry_concentrate->end

Caption: Workflow for purification via salt formation.

References

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Yadav, P., & Kumar, A. (2022). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. International Journal of Scientific Research in Science and Technology, 9(5), 239-249.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Gleave, R. J., et al. (2000). Process for preparing oxazole derivatives. Google Patents.
  • Various Authors. (2022). Chromotography with free amines? Reddit. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Various Authors. (2018). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. ResearchGate. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]

  • L'Homme, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 203-209.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Various Authors. (2011). Amine purification. Science Forums. Retrieved from [Link]

  • Janssen, J. J., et al. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
  • Various Authors. (2009). Forming oxalate salts of amines. Sciencemadness.org. Retrieved from [Link]

  • Britton, J., et al. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Organic Process Research & Development, 21(10), 1471-1482.
  • Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.
  • Kumar, A., & Kumar, P. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Patel, K., et al. (2022). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • Reddy, G. S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 241, 115943.
  • International Council for Harmonisation. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]

  • Patel, K. R., et al. (2022). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • Lonza. (2023). Trends and Challenges in the Evolving Small Molecule Development Pipeline. Retrieved from [Link]

  • Fisyuk, A. S., et al. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2020(2), M1126.
  • Harris, C. S., et al. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
  • Carlotti, B., et al. (2021).
  • ChemSrc. (n.d.). (4,5-dimethyl-1,2,4-triazol-3-yl)methanamine. Retrieved from [Link]

Sources

Minimizing off-target effects of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

A Guide to Minimizing and Understanding Off-Target Effects for Novel Kinase Inhibitors

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for validating on-target activity and identifying and mitigating potential off-target effects.

While this compound is a novel investigational compound, the principles and methodologies outlined here are broadly applicable to the characterization of any new small molecule inhibitor. For the purpose of this guide, we will consider it as a hypothetical inhibitor of "Kinase X," a key therapeutic target in your research. Ensuring that the observed biological effects are indeed due to the modulation of Kinase X is paramount for the successful progression of any research program.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the characterization and use of a novel inhibitor.

Q1: What are off-target effects and why are they a critical concern?

A1: Off-target effects occur when a small molecule interacts with unintended biological molecules in addition to its primary target (e.g., Kinase X).[3][4][5] These unintended interactions are a major concern because they can lead to misleading experimental results, cellular toxicity, or adverse side effects in a clinical setting.[4][5] Early identification and characterization of off-target activities are crucial for validating that the observed phenotype is a true consequence of on-target inhibition and for ensuring the safety and efficacy of a potential therapeutic.[6][7][8]

Q2: I have just synthesized this compound. How can I get a broad overview of its kinase selectivity?

A2: The most effective first step is to perform a comprehensive kinase selectivity profile.[9][10] This is typically done as a fee-for-service by specialized contract research organizations (CROs) that maintain large panels of recombinant kinases.[11][12] You would submit your compound, and it will be screened against hundreds of kinases (often covering a large portion of the human kinome) at a fixed concentration (e.g., 1 µM) and a defined ATP concentration.[9][13] The output is typically presented as "% inhibition" for each kinase, giving you a broad landscape of your compound's activity and highlighting potential off-target interactions.[11]

Q3: What is the difference between a biochemical kinase panel and a cell-based selectivity assay? Which one should I use?

A3: Both assays are valuable and provide complementary information.

  • Biochemical Assays use purified, recombinant kinases and measure the direct inhibition of catalytic activity in a simplified, controlled in vitro environment.[10][14] They are excellent for determining intrinsic potency and a broad selectivity profile against a wide range of kinases.[9][11]

  • Cell-Based Assays (like the NanoBRET® Target Engagement Assay) measure a compound's ability to bind to its target within a live, intact cell.[14] These assays provide more physiologically relevant data as they account for factors like cell permeability, efflux pumps, and intracellular competition with ATP.[10][14]

Recommendation: Start with a broad biochemical panel to understand the kinome-wide selectivity.[15] Then, for key off-targets or to confirm on-target potency, move to a cell-based assay to verify engagement in a more complex biological context.[14]

Q4: How can I definitively confirm that my compound is binding to Kinase X inside my experimental cells?

A4: Confirming target engagement in intact cells is a critical step to link your compound's presence to a biological outcome.[16][17] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[18][19][20] The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[18][21] By heating cell lysates or intact cells treated with your compound across a temperature gradient and then quantifying the amount of soluble Kinase X remaining, you can observe a "thermal shift" in the presence of a binding compound.[20][22] This provides direct evidence of target engagement.[1][16]

Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects

This guide provides structured approaches to address common experimental challenges.

Problem: I'm observing an unexpected or unusually potent cellular phenotype (e.g., apoptosis, cell cycle arrest) that doesn't align with the known function of Kinase X.

This is a classic scenario that warrants a systematic investigation to determine if the observed effect is due to on-target inhibition of Kinase X or an off-target activity.[4]

Workflow for Deconvoluting Unexpected Phenotypes

G cluster_0 Phase 1: Validate On-Target Hypothesis cluster_1 Phase 2: Investigate Off-Target Effects A Unexpected Phenotype Observed with Cmpd-X B Question: Is the phenotype mediated by Kinase X? A->B C Experiment 1: Use a structurally distinct, validated Kinase X inhibitor. B->C D Experiment 2: Knockdown/Knockout (siRNA/CRISPR) of Kinase X. B->D E Does the control inhibitor reproduce the phenotype? C->E F Does Kinase X KO/KD reproduce the phenotype? D->F G Conclusion: Phenotype is likely ON-TARGET. Investigate downstream signaling. E->G Yes H Conclusion: Phenotype is likely OFF-TARGET. E->H No F->G Yes F->H No I Action 1: Perform broad kinase selectivity profiling (e.g., 400+ kinases). H->I J Action 2: Perform secondary pharmacology screen (GPCRs, ion channels, etc.). H->J K Identify potent off-target hits (e.g., Kinase Y, Receptor Z). I->K J->K L Validate off-target hypothesis using selective inhibitors or KO/KD for the newly identified targets. K->L

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Step-by-Step Guide:

  • Validate with Orthogonal Tools: The first step is to determine if the phenotype is truly linked to Kinase X.[23]

    • Use a Structurally Unrelated Inhibitor: Source a known, selective inhibitor of Kinase X that has a different chemical scaffold from your compound. If this second compound reproduces the same phenotype, it strengthens the hypothesis that the effect is on-target.

    • Use Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Kinase X.[1] If the genetic perturbation phenocopies the effect of your compound, it provides strong evidence for on-target activity.[4]

  • Investigate Off-Target Liabilities: If the above experiments fail to link the phenotype to Kinase X, the effect is likely off-target.[4]

    • Broad Kinase Profiling: Screen this compound against a large panel of kinases (e.g., the 400+ kinase panel from services like Eurofins or Reaction Biology) to identify other kinases that are potently inhibited.[9][11]

    • Secondary Pharmacology Screening: Unintended interactions are not limited to kinases. A secondary pharmacology screen (also called a safety panel) can assess your compound's activity against other major target classes like GPCRs, ion channels, and transporters, which are common sources of off-target effects.[6][24][25]

  • Validate New Hypotheses: Once profiling identifies high-affinity off-targets, you must validate them. Use selective tool compounds or genetic knockdown for the newly identified off-target(s) to see if you can reproduce the original unexpected phenotype.

Problem: My biochemical IC50 for Kinase X is potent (e.g., 10 nM), but in my cell-based assay, I need a much higher concentration (e.g., 1 µM) to see an effect.

This is a common discrepancy. The table below outlines potential causes and solutions.

Potential Cause Scientific Rationale Suggested Action
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.Perform a cellular uptake assay. If permeability is low, medicinal chemistry efforts may be needed to improve physicochemical properties.
Active Efflux The compound may be a substrate for cellular efflux pumps (e.g., P-gp), which actively remove it from the cell, lowering the intracellular concentration.Test for inhibition in the presence of known efflux pump inhibitors.
High Intracellular ATP Biochemical assays are often run at low ATP concentrations (equal to the Km of the kinase) to maximize potency measurement.[15] Cells, however, have high ATP levels (~1-10 mM).[11] For an ATP-competitive inhibitor, this high concentration of a natural competitor will require more compound to achieve the same level of inhibition, leading to a rightward shift in potency.Re-run the biochemical assay with a high (1 mM) ATP concentration to better mimic the cellular environment.[9][11] This provides a more physiologically relevant IC50.
Plasma Protein Binding If using serum-containing media, the compound can bind to proteins like albumin, reducing the free concentration available to act on the target.Measure the fraction of compound bound to plasma proteins. Ensure cellular assays are interpreted based on the free-drug concentration.
Compound Instability The compound may be rapidly metabolized by enzymes within the cell.Perform a metabolic stability assay using liver microsomes or cell lysates to determine the compound's half-life.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

This protocol allows for the direct assessment of compound binding to Kinase X in a cellular environment.[18][20]

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Heat Challenge cluster_3 Lysis & Separation cluster_4 Detection A 1. Culture cells to ~80% confluency. B 2. Harvest and resuspend cells in PBS. A->B C 3. Aliquot cells and treat with Vehicle or Cmpd-X (e.g., 10x EC50) for 1 hour at 37°C. B->C D 4. Aliquot each treatment group into PCR tubes (1 tube per temp). C->D E 5. Heat tubes for 3 minutes across a temperature gradient (e.g., 40-70°C). D->E F 6. Cool on ice immediately. E->F G 7. Lyse cells via freeze-thaw cycles. F->G H 8. Separate soluble proteins from precipitated aggregates via high-speed centrifugation. G->H I 9. Collect supernatant (soluble fraction). H->I J 10. Analyze soluble Kinase X levels by Western Blot or ELISA. I->J K 11. Plot % Soluble Protein vs. Temp to observe thermal shift. J->K

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment:

    • Grow your cell line of interest to approximately 80% confluency.

    • Harvest the cells and wash with PBS. Resuspend in PBS containing protease inhibitors.

    • Divide the cell suspension into two main groups: Vehicle (e.g., 0.1% DMSO) and this compound at a concentration sufficient to ensure target saturation (e.g., 10-100x the cellular EC50).

    • Incubate for 1 hour at 37°C.[26]

  • Thermal Challenge:

    • Aliquot the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point in your gradient.

    • Use a thermal cycler to heat the tubes for 3 minutes at various temperatures (e.g., a gradient from 40°C to 70°C in 2-3°C increments).[20]

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Protein Separation:

    • Lyse the cells by subjecting them to several rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[26]

    • Pellet the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of soluble Kinase X in each sample using a specific antibody via Western Blot or ELISA.[19]

    • Plot the percentage of soluble Kinase X (relative to the non-heated control) against temperature for both vehicle- and compound-treated groups. A shift of the melting curve to the right for the compound-treated sample indicates target stabilization and confirms engagement.

References

  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
  • Liszewski, K. (2015). Determining target engagement in living systems. Genetic Engineering & Biotechnology News.
  • Reaction Biology. (n.d.). Kinase Drug Discovery Services.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • FDA. (2023). The Translational Value of Secondary Pharmacology Assays for Nonclinical and Clinical Findings.
  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(23), e4558.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • FDA. (2023). The Translational Value of Secondary Pharmacology Binding Assays for Nonclinical Findings.
  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265.
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
  • Racz, R., et al. (2022). Analysis of secondary pharmacology assays received by the US Food and Drug Administration. Toxicology and Applied Pharmacology, 449, 107205.
  • BenchChem. (n.d.). A Researcher's Guide to Validating Small Molecule Target Engagement in Cells.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251.
  • Vempati, U. D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1555-1569.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Racz, R., et al. (2022). Analysis of secondary pharmacology assays received by the US Food and Drug Administration.
  • Reaction Biology. (n.d.). Target Validation.
  • Keiser, M. J., et al. (2013). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION.
  • BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Novel Small Molecule Inhibitors.
  • Dai, W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 108-118.
  • BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
  • Gehringer, M., & Laufer, S. A. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 226-229.
  • Aldefer, V., et al. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Interpreting ML315 Kinome Scan Data: A Comparative Guide for Researchers.
  • Kortagere, S., & Ekins, S. (2010). Troubleshooting computational methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 61(2), 67-75.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • ResearchGate. (n.d.). Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials.
  • Reaction Biology. (2023). Kinase Selectivity Panels.
  • ResearchGate. (n.d.). Key steps in the identification of novel drug targets and lead inhibitors.
  • An, Y., & Yu, J. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Journal of Pharmacology and Experimental Therapeutics, 381(1), 1-12.
  • Knowles, J., & Gromo, G. (2003). A guide to drug discovery: Target selection in drug discovery. Nature Reviews Drug Discovery, 2(1), 63-69.
  • Fershtat, D. M., et al. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2020(3), M1143.
  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.
  • ResearchGate. (2025). Aqua Mediated Multicomponent Synthesis of N, O-Heterocycles and Biological Activity of Fused Isoxazole Derivatives.
  • American Elements. (n.d.). (3,5-Dimethylisoxazol-4-yl)methanamine.
  • Zara, O. M., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

Sources

Optimizing dosage for in vivo studies of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine and Other Novel Small Molecules

Frequently Asked Questions (FAQs)

This section addresses foundational questions for researchers initiating in vivo studies with a novel compound.

Q1: What is the critical first step in determining the in vivo dosage for a novel compound like this compound?

The initial and most critical step is to conduct a Dose Range-Finding (DRF) study, often aimed at identifying the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1] This study is essential for establishing a safe dose range for subsequent efficacy studies.[2]

Q2: How should I select the starting dose for an MTD study when there is no prior in vivo data?

The starting dose is typically extrapolated from in vitro data. A common practice is to begin at a dose anticipated to yield a plasma concentration several times higher than the in vitro IC50 or EC50 value.[2] Allometric scaling, which considers the physiological and body mass differences between species, is another method used to estimate a starting dose for a new compound.[3] It is crucial to begin with a low dose and escalate gradually while closely monitoring for any adverse effects.[3]

Q3: What is the significance of a pilot study in the context of dose optimization?

A pilot study is invaluable for determining the dose-response curve when no prior data is available.[3] It allows for a preliminary assessment of the compound's efficacy and toxicity profile within a smaller group of animals. This initial data helps in designing more robust and statistically significant subsequent studies by providing a better-informed dose selection.

Q4: How do I translate an effective in vitro concentration to an in vivo dose?

Translating an in vitro effective concentration to an in vivo dose is a complex process that requires consideration of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. Factors such as absorption, distribution, metabolism, and excretion (ADME) will significantly influence the compound's bioavailability and concentration at the target site.[4][5] A preliminary PK study is highly recommended to understand how the compound behaves in the animal model.[5][6]

Q5: What are the key differences between pharmacokinetics (PK) and pharmacodynamics (PD) in dose optimization?

Pharmacokinetics (PK) describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[4] It helps determine the exposure of the drug over time. Pharmacodynamics (PD), on the other hand, describes what the drug does to the body, which is the relationship between drug concentration and its biological effect.[4] Both are crucial for optimizing a dosing regimen.[6]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their in vivo experiments.

Issue 1: High Variability in Experimental Results

Question: We are observing significant differences in therapeutic response and/or side effects among animals within the same treatment group. What could be the cause, and how can we mitigate this?

Answer: High variability is a frequent challenge in in vivo research. Several factors can contribute to this issue:

  • Animal Variability: Inherent biological differences between individual animals can lead to varied responses. To address this, it is important to increase the sample size per group to improve statistical power.[5] Ensure all animals are age- and weight-matched and are sourced from a reputable supplier.[5]

  • Inconsistent Administration: The technique of administration (e.g., intravenous, intraperitoneal, oral) can significantly affect the bioavailability of the compound.[5] It is crucial to standardize all administration procedures with a detailed standard operating procedure (SOP).

  • Formulation Instability: The formulation of your compound may not be stable, leading to inconsistent dosing. Assess the stability of your formulation under the experimental conditions.[5]

Issue 2: Lack of Therapeutic Efficacy at Tested Doses

Question: Our initial in vivo experiments are not showing the expected therapeutic effects that we observed in vitro. What steps should we take?

Answer: A discrepancy between in vitro and in vivo efficacy can stem from several factors related to the biological environment:

  • Pharmacokinetic Profile (ADME): It is essential to perform a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[5] The results will help in optimizing the dosing regimen.

  • Low Bioavailability: The compound may have poor membrane permeability, limiting its access to the target tissue.[5] Consider alternative delivery strategies or chemical modifications to enhance its stability and permeability.

  • Insufficient Dose: The doses tested may not be high enough to achieve a therapeutic concentration at the target site. A dose-escalation study is recommended.

Issue 3: Observed Toxicity or Adverse Effects

Question: We are observing unexpected toxicity or adverse effects in our animal models, even at doses we predicted would be safe. How should we proceed?

Answer: Unexpected toxicity requires immediate attention and a systematic approach to identify the cause:

  • Conduct a Maximum Tolerated Dose (MTD) Study: If not already performed, an MTD study is crucial to identify the dose that causes unacceptable side effects.

  • Dose De-Escalation: Reducing the dose when a patient exhibits adverse effects ensures better tolerability while potentially maintaining efficacy.

  • Vehicle Control: Ensure that the vehicle used to dissolve and administer the compound is not causing the toxic effects. Always include a vehicle-only control group in your studies.

Experimental Protocols & Data Presentation

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select an appropriate animal model relevant to the therapeutic indication.

  • Group Allocation: Assign animals to at least 4-5 groups (n=5 per group), including a vehicle control group and at least three escalating dose levels of the compound.[5]

  • Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds.[2] Subsequent doses can be escalated by a factor of 2x or 3x.

  • Administration: Administer the compound via the intended clinical route (e.g., IV, IP, SC).

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded at least twice a week.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% reduction in body weight and no mortality or other severe clinical signs.[6]

Table 1: Example MTD Study Design

GroupTreatmentDose (mg/kg)Number of Animals
1Vehicle Control05
2Compound X105
3Compound X305
4Compound X1005
Protocol 2: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant level.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

Dose_Optimization_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Efficacy Studies In Vitro Data In Vitro Data MTD Study MTD Study In Vitro Data->MTD Study Inform Starting Dose Dose Escalation Dose Escalation MTD Study->Dose Escalation Iterative Process Toxicity Assessment Toxicity Assessment Dose Escalation->Toxicity Assessment Monitor Adverse Effects Single Dose PK Single Dose PK Toxicity Assessment->Single Dose PK Inform Safe Dose for PK ADME Analysis ADME Analysis Single Dose PK->ADME Analysis Determine Drug Fate Bioavailability Bioavailability ADME Analysis->Bioavailability Calculate Systemic Exposure Dose-Response Study Dose-Response Study Bioavailability->Dose-Response Study Guide Dose Selection for Efficacy Therapeutic Window Therapeutic Window Dose-Response Study->Therapeutic Window Balance Efficacy & Toxicity Optimized Dose Selection Optimized Dose Selection Therapeutic Window->Optimized Dose Selection Final Decision

Caption: Workflow for In Vivo Dose Optimization.

Troubleshooting_Workflow Start Start In Vivo Experiment In Vivo Experiment Start->In Vivo Experiment Unexpected Outcome Unexpected Outcome In Vivo Experiment->Unexpected Outcome High Variability High Variability Unexpected Outcome->High Variability Is there high variability? Lack of Efficacy Lack of Efficacy Unexpected Outcome->Lack of Efficacy Is there no effect? Toxicity Observed Toxicity Observed Unexpected Outcome->Toxicity Observed Are there adverse effects? Check Animal Model Check Animal Model High Variability->Check Animal Model Review Formulation Review Formulation High Variability->Review Formulation Standardize Administration Standardize Administration High Variability->Standardize Administration Conduct PK Study Conduct PK Study Lack of Efficacy->Conduct PK Study Dose Escalation/De-escalation Dose Escalation/De-escalation Lack of Efficacy->Dose Escalation/De-escalation Re-evaluate In Vitro Data Re-evaluate In Vitro Data Lack of Efficacy->Re-evaluate In Vitro Data Toxicity Observed->Review Formulation Check vehicle toxicity Toxicity Observed->Dose Escalation/De-escalation Optimize Protocol Optimize Protocol Check Animal Model->Optimize Protocol Review Formulation->Optimize Protocol Standardize Administration->Optimize Protocol Conduct PK Study->Optimize Protocol Dose Escalation/De-escalation->Optimize Protocol Re-evaluate In Vitro Data->Optimize Protocol

Caption: Troubleshooting In Vivo Experiments.

References

  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • ResearchGate. (2016). How to calculate a right dose for in vivo study?.
  • BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
  • BenchChem. (2025). Technical Support Center: Refinement of In Vivo Dosage for Novel Small Molecule Inhibitors.
  • PubMed. (2006). Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[3][4][7]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Retrieved from

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

Sources

Troubleshooting inconsistent results in assays with 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine in their assays. This guide is designed to provide expert advice and troubleshooting strategies to address common challenges and ensure the consistency and reliability of your experimental results. As Senior Application Scientists, we have compiled this information based on extensive experience in assay development and a deep understanding of the chemical principles governing small molecule behavior in biological systems.

I. Introduction to this compound

This compound is a substituted oxazole compound. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. Such scaffolds are common in medicinal chemistry and may be employed in a variety of assays, including enzyme inhibition, receptor binding, and cell-based functional screens. The N-methylmethanamine substituent introduces a basic center, which can influence the compound's solubility and potential for off-target interactions.

Understanding the physicochemical properties of this compound is the first step in successful assay development. Due to the limited specific literature on this exact molecule, this guide will also draw upon established principles for working with similar chemical structures.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Q1: My results are highly variable between replicate wells. What are the likely causes and how can I fix this?

High well-to-well variability is a frequent challenge that can mask the true effects of your compound.[1] The root causes can often be traced to procedural inconsistencies or issues with the compound itself.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Pipetting: Small volume errors, especially with serial dilutions, can lead to significant concentration differences.

    • Solution: Ensure your pipettes are calibrated regularly. Use low-retention pipette tips. When adding the compound to a plate, do so in a consistent manner and at the same speed for all wells. For additions to a full 96- or 384-well plate, consider using a multichannel pipette or an automated liquid handler to minimize timing differences.[1][2]

  • Compound Precipitation: The compound may be coming out of solution, especially at higher concentrations or in certain assay buffers.

    • Solution: Visually inspect your stock solutions and the assay plate (if possible) for any signs of precipitation. Determine the solubility of the compound in your specific assay buffer. You may need to adjust the buffer composition (e.g., pH, salt concentration) or add a small amount of a co-solvent like DMSO. However, be mindful of the solvent tolerance of your assay system.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the reagents and lead to artificially high or low signals.[3]

    • Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[1] Always use a plate sealer during incubation steps.

  • Inadequate Mixing: Failure to properly mix reagents upon addition can create concentration gradients within the wells.

    • Solution: After adding the compound or other reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing. Avoid vigorous shaking that could cause cross-contamination between wells.

Troubleshooting Workflow for High Variability

A High Variability Observed B Review Pipetting Technique & Calibration A->B Start Here C Check for Compound Precipitation B->C If Unresolved C->B Re-evaluate after buffer change D Assess for Edge Effects C->D If Unresolved D->C Re-evaluate after plate layout change E Ensure Proper Mixing D->E If Unresolved F Variability Resolved E->F

Caption: A logical workflow for troubleshooting inconsistent assay results.

Q2: I am seeing little to no signal in my assay, even at high concentrations of the compound. What should I investigate?

A weak or absent signal can be disheartening, but it is a solvable problem. The issue could lie with the compound, the reagents, or the assay protocol itself.[1]

Potential Causes & Troubleshooting Steps:

  • Compound Instability: this compound may be degrading in your assay buffer or under your experimental conditions (e.g., exposure to light, certain pH values).

    • Solution: Prepare fresh stock solutions of the compound for each experiment to rule out degradation during storage. If you suspect instability in the assay buffer, you can perform a time-course experiment where the compound is pre-incubated in the buffer for varying amounts of time before being added to the assay. A decrease in activity over time would suggest degradation. The oxazole ring, while generally stable, can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Incorrect Compound Concentration: There may have been an error in the preparation of your stock solution or in the dilution series.

    • Solution: Carefully re-calculate your dilutions and prepare a fresh stock solution. If possible, confirm the concentration and purity of your solid compound using an appropriate analytical method (e.g., LC-MS, NMR).

  • Issues with Other Assay Reagents: The problem may not be with your compound, but with another critical component of the assay.

    • Solution: Systematically check all other reagents, such as enzymes, antibodies, substrates, and detection reagents. Ensure they are within their expiration dates and have been stored correctly.[3] Run appropriate positive and negative controls to confirm that the assay itself is performing as expected.

Q3: The background signal in my assay is too high. How can I reduce it?

High background can mask the specific signal from your compound, leading to a low signal-to-noise ratio and inaccurate results.[3] This is often caused by non-specific interactions.

Potential Causes & Troubleshooting Steps:

  • Non-Specific Binding: The compound may be binding to components of your assay system other than the intended target.

    • Solution: Increase the concentration of the blocking agent (e.g., BSA, casein) in your assay buffer.[2] You can also try adding a small amount of a non-ionic detergent (e.g., Tween-20, Triton X-100) to reduce non-specific hydrophobic interactions.

  • Intrinsic Fluorescence/Quenching: If you are using a fluorescence-based assay, the compound itself may be fluorescent at the excitation and emission wavelengths you are using, or it may be quenching the signal from your fluorescent probe.

    • Solution: Run a control experiment with the compound in the assay buffer without the other assay components to check for intrinsic fluorescence. If the compound is fluorescent, you may need to switch to a different detection method (e.g., absorbance, luminescence) or find a fluorescent probe with a different spectral profile.

  • Contaminated Reagents: Contamination of buffers or reagents can lead to a high background signal.[2]

    • Solution: Use high-purity water and reagents to prepare your buffers. Filter-sterilize buffers to remove any particulate matter.

Q4: How should I prepare and store stock solutions of this compound?

Proper handling and storage of your compound are critical for obtaining reproducible results.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Start by dissolving the compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). DMSO is generally a good choice for many organic molecules and is tolerated by most biological assays at low final concentrations (typically <0.5%).

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows you to add a very small volume to your assay, minimizing the final concentration of the organic solvent.

  • Dissolution: Ensure the compound is completely dissolved. You may need to gently warm the solution or use a vortex mixer. Visually inspect the solution to ensure there are no solid particles remaining.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles which can degrade the compound.[3] Store the aliquots at -20°C or -80°C, protected from light.

Data Summary Table: Stock Solution Best Practices

ParameterRecommendationRationale
Solvent Anhydrous DMSOHigh dissolving power for many organic compounds; miscible with aqueous buffers.
Concentration 10-50 mMMinimizes the volume of organic solvent added to the assay.
Storage -20°C or -80°C in small aliquotsPrevents degradation from repeated freeze-thaw cycles and exposure to water/light.
Handling Use low-retention tipsEnsures accurate pipetting of small volumes.
Potential Compound Degradation Pathway

While the oxazole ring is generally stable, it can be susceptible to hydrolysis under harsh conditions. A potential degradation pathway in a highly acidic aqueous environment is illustrated below. This is a theoretical consideration to be aware of if your assay conditions are not neutral.

A This compound B Protonation of Oxazole Nitrogen A->B H+ (Acidic Conditions) C Nucleophilic Attack by Water B->C H2O D Ring-Opened Intermediate C->D E Hydrolyzed, Inactive Products D->E

Caption: A potential acid-catalyzed hydrolysis pathway for the oxazole ring.

III. General Recommendations for Assay Success

  • Always Run Controls: Include positive controls (a known active compound), negative controls (vehicle only), and any other relevant controls to ensure your assay is performing correctly.

  • Standardize Your Protocol: Once you have optimized your assay, stick to the same protocol for all subsequent experiments to ensure consistency.[3]

  • Meticulous Record-Keeping: Keep detailed notes of all experimental parameters, including reagent lot numbers, incubation times, and any deviations from the standard protocol. This will be invaluable for troubleshooting any future issues.

  • Consider the Bigger Picture: Biological and pharmacological assays can be influenced by many factors, including pH, temperature, and the presence of co-factors.[4] Be mindful of how these variables might affect the behavior of your compound and the outcome of your assay.

By taking a systematic approach to troubleshooting and adhering to best practices in assay development, you can overcome common challenges and generate high-quality, reproducible data with this compound.

References
  • Ansh Labs. Troubleshooting Immunoassays. [Link]

  • Seamaty. 5 factors affect the accuracy of biochemical test results. [Link]

  • Assay Genie. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. [Link]

  • Ismail, A. A. (2001). Pitfalls in the interpretation of common biochemical tests. Clinical Medicine, 1(4), 281–286. [Link]

  • Assay Genie. 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Reddit. Problems Inherent Within Pharmacological and Biological Assays. [Link]

Sources

Modifying experimental protocols for 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals working with 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine. This substituted oxazole is a valuable building block in medicinal chemistry and materials science. Its synthesis, while based on established chemical principles, presents several challenges that can impact yield, purity, and experimental reproducibility. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities. We will address the synthesis in two primary stages: the formation of the core oxazole ring and the subsequent installation and modification of the C4-sidechain.

Section 1: Synthesis and Purification Troubleshooting

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis and purification of the target compound.

Part A: Synthesis of the 2,5-Dimethyloxazole Precursor

The most common route to the target molecule involves the synthesis of a key intermediate, such as 2,5-dimethyloxazole-4-carbaldehyde, which can then be converted to the final amine. A robust method for forming the 2,5-disubstituted oxazole ring is the Van Leusen oxazole synthesis.[1]

Frequently Asked Questions (FAQs)

Question: My Van Leusen synthesis of the 2,5-dimethyloxazole core has a very low yield. What are the likely causes and how can I optimize it?

Answer: Low yields in this synthesis are a frequent problem and can typically be traced back to a few key areas. The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), and its success is highly dependent on reaction conditions.

Possible Cause Scientific Rationale & Suggested Solutions
1. Inactive TosMIC Reagent TosMIC is sensitive to moisture and can degrade over time. The isocyanide functional group is crucial for the cyclization cascade. Solution: Use a fresh bottle of TosMIC or purify the existing stock. Ensure it is stored under an inert atmosphere (Argon or Nitrogen) and in a desiccator.
2. Inefficient Base The reaction requires a strong, non-nucleophilic base to deprotonate the TosMIC. Incomplete deprotonation leads to unreacted starting material. Solution: Potassium carbonate (K₂CO₃) is commonly used, but its efficacy can be improved by ensuring it is finely powdered and anhydrous. For more challenging substrates, a stronger base like sodium hydride (NaH) or the use of a phase-transfer catalyst in a biphasic system can improve results.[1]
3. Suboptimal Solvent Choice The solvent must be polar enough to dissolve the reactants but should be aprotic to avoid quenching the anionic intermediates. Solution: Methanol is often used, but if yields are low, consider switching to a higher-boiling aprotic solvent like DMF or using an ionic liquid, which has been shown to improve yields and facilitate reuse of the reaction medium.[1]
4. Side Reactions Aldehyd starting materials can undergo self-condensation (aldol reaction) under basic conditions, reducing the amount available for the desired reaction. Solution: Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction pathway.
Part B: Reductive Amination and Sidechain Modification

Once a suitable aldehyde precursor is obtained, the N-methylmethanamine sidechain is typically installed via reductive amination with methylamine.

Frequently Asked Questions (FAQs)

Question: During the reductive amination of my oxazole-4-carbaldehyde with methylamine, I'm observing the formation of multiple byproducts and a low yield of my desired secondary amine. What's going wrong?

Answer: Reductive amination is a powerful transformation, but its success hinges on the careful control of stoichiometry and the choice of reducing agent. The goal is to form the imine intermediate in situ and then reduce it before side reactions can occur.

Possible Cause Scientific Rationale & Suggested Solutions
1. Formation of Tertiary Amine Over-alkylation is a classic problem where the desired secondary amine product reacts with another molecule of the aldehyde to form a tertiary amine.[2] Solution: Carefully control the stoichiometry. Use a slight excess of methylamine (e.g., 1.1-1.2 equivalents) relative to the aldehyde. Avoid a large excess of the aldehyde.
2. Inactive or Overly Reactive Reducing Agent Sodium borohydride (NaBH₄) can sometimes be too slow, allowing side reactions to occur. Conversely, a very powerful reducing agent like lithium aluminum hydride (LAH) can reduce the oxazole ring itself. Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations.[2] It is milder than NaBH₄ and is particularly effective at reducing the intermediate iminium ion without affecting the aldehyde or the heterocyclic core. Always use a fresh bottle of the reducing agent.[2]
3. Incomplete Imine Formation The reaction requires the formation of an imine intermediate before the reduction step. If this equilibrium is unfavorable, the yield will be low. Solution: The reaction is often run in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), can help drive the equilibrium towards imine formation.[2]

Question: My final product, this compound, streaks badly during silica gel column chromatography, making purification difficult. How can I resolve this?

Answer: This is a very common issue when purifying basic compounds, especially amines, on standard silica gel, which is inherently acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and streaking.

Solution: Add a small amount of a basic modifier to your eluent system.[2] A common choice is to add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the solvent mixture (e.g., Dichloromethane/Methanol). This deactivates the acidic sites on the silica gel, allowing your basic product to elute cleanly.

Section 2: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Workflow for Synthesis of this compound

G cluster_0 Step 1: Oxazole Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification & Handling A Starting Materials (e.g., Aldehyde, TosMIC) B Van Leusen Cyclization A->B C Intermediate: 2,5-Dimethyloxazole-4-carbaldehyde B->C E Reductive Amination Reaction C->E D Methylamine & NaBH(OAc)₃ D->E F Crude Product G Column Chromatography (w/ Triethylamine) F->G H Pure Free Base G->H I Salt Formation (Optional) (HCl in Ether) H->I J Final Product: HCl Salt I->J

Caption: Overall synthetic workflow from starting materials to the final purified product.

Protocol 1: Synthesis of 1-(2,5-Dimethyloxazol-4-yl)methanamine (Primary Amine Intermediate)

This protocol details the reductive amination of the precursor aldehyde to form the primary amine, which can be a useful intermediate itself or a starting point for N-methylation.

  • Imine Formation: Dissolve 2,5-dimethyloxazole-4-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask. Add aqueous ammonia (7.0 eq) and stir the mixture at room temperature for 2-3 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude primary amine, which can be used in the next step without further purification or purified by column chromatography as described previously.

Protocol 2: N-methylation via Eschweiler-Clarke Reaction

This classic reaction provides a robust method for converting the primary amine to the target N-methyl secondary amine.[3]

  • Reaction Setup: To a flask containing the crude 1-(2,5-dimethyloxazol-4-yl)methanamine (1.0 eq), add formic acid (2.5 eq) followed by aqueous formaldehyde solution (2.2 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 80-90 °C with stirring for 12-18 hours. Caution: Carbon dioxide is evolved.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the primary amine starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with 1 M HCl to a pH of ~2. Wash the acidic aqueous solution with dichloromethane to remove any non-basic impurities.

  • Isolation: Basify the aqueous layer to pH >10 with a strong base (e.g., 6 M NaOH), ensuring the flask is cooled in an ice bath. Extract the product into dichloromethane (3x).

  • Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel chromatography using an eluent system containing triethylamine.

Mechanism of Reductive Amination

Caption: Simplified mechanism of reductive amination showing the key iminium ion intermediate.

Section 3: Handling and Stability

Question: The purified free base of my compound is an oil and appears to degrade over time. How can I improve its stability and handling?

Answer: Many amine-containing compounds, especially in their free base form, can be low-melting solids or oils and may be susceptible to aerial oxidation or degradation. Converting the free base to a stable salt is standard practice.

Protocol 3: Conversion to Hydrochloride Salt

  • Dissolve the purified free base of this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • With stirring, add a solution of HCl in diethyl ether (commercially available, typically 1 M or 2 M) dropwise.

  • A precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.

  • The resulting hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh accurately, and store long-term. It also often exhibits improved solubility in aqueous buffers compared to the free base.[2]

References

  • BenchChem. (2025). Troubleshooting guide for oxazole synthesis. BenchChem Technical Support.
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem Technical Support.
  • Vedejs, E., & Lu, S. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles.
  • RSC Publishing. (2014).
  • Vedejs, E., & Lu, S. (2008). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters.
  • University of Liverpool IT Services. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • ResearchGate. (2026). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • ChemInform. (2026). Methodology for the Synthesis of Substituted 1,3-Oxazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Fessy, S. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube.
  • RSC Publishing. (n.d.). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. BenchChem Technical Support.
  • ResearchGate. (2021).
  • PubMed. (2024).

Sources

Validation & Comparative

A Comparative Guide to 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine and Its Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, a substituted oxazole, with its key structural analogs: the isoxazole isomer, (3,5-Dimethylisoxazol-4-yl)methanamine, and a thiazole bioisostere, 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine. In drug discovery, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. This document will delve into the rationale behind such substitutions, comparing and contrasting these compounds based on their core heterocyclic scaffolds.

While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and the known pharmacological profiles of oxazoles, isoxazoles, and thiazoles to provide a predictive comparison. This analysis will encompass potential differences in physicochemical properties, metabolic stability, and biological activity, offering a framework for further research and development.

Structural and Physicochemical Comparison

The seemingly subtle change of a heteroatom's position within a five-membered ring can significantly impact a molecule's electronic distribution, hydrogen bonding capacity, and overall conformation. These alterations, in turn, influence pharmacokinetic and pharmacodynamic properties.

CompoundStructureCore HeterocyclePredicted LogPPredicted pKa (Amine)Key Physicochemical Features
Target Compound this compoundOxazole1.29.5The oxazole ring is a relatively weak base. The nitrogen at position 3 is sp2 hybridized and its lone pair contributes to the aromatic system, making it less available for protonation.
Isoxazole Isomer (3,5-Dimethylisoxazol-4-yl)methanamineIsoxazole1.19.4The isoxazole ring features adjacent nitrogen and oxygen atoms. This arrangement alters the electron distribution compared to the oxazole, potentially influencing hydrogen bond acceptor strength.
Thiazole Bioisostere 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamineThiazole1.89.6The replacement of the oxygen atom with a larger, more polarizable sulfur atom in the thiazole ring can lead to different non-covalent interactions with biological targets. Thiazoles are generally considered more aromatic than oxazoles.

Note: LogP and pKa values are predicted based on computational models and may vary from experimental values.

The Rationale of Bioisosteric Replacement: Oxazole vs. Isoxazole vs. Thiazole

Bioisosterism refers to the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar chemical and/or physical properties, with the aim of creating a new compound with improved biological properties. The oxazole, isoxazole, and thiazole rings are classic examples of bioisosteres.

Oxazole Core

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The electron-withdrawing nature of the oxygen atom can influence the reactivity and metabolic stability of adjacent substituents.

Isoxazole Isomer: A Shift in Electronics

The isoxazole ring, with its adjacent nitrogen and oxygen atoms, presents a different electronic profile compared to the 1,3-arrangement in oxazoles. This can lead to altered dipole moments and hydrogen bonding capabilities, which may affect receptor binding and solubility. Some isoxazole-containing drugs are known to act on the central nervous system.

Thiazole Bioisostere: The Sulfur Advantage

Replacing the oxygen of the oxazole with a sulfur atom to form a thiazole ring introduces several changes. Sulfur is larger and more polarizable than oxygen, which can lead to enhanced van der Waals interactions with a target protein. The C-S bond is also longer than the C-O bond, which can alter the overall geometry of the molecule. Thiazoles are common scaffolds in a variety of approved drugs.

Predicted Pharmacological Profiles: A Comparative Outlook

In the absence of direct experimental data for the target compound, we can extrapolate potential activities based on the known pharmacology of the core heterocycles.

Potential for CNS Activity

Substituted aminomethyl-heterocycles are known to interact with various central nervous system (CNS) receptors. The subtle differences between the oxazole, isoxazole, and thiazole rings could lead to variations in receptor selectivity and affinity. For instance, the hydrogen bonding capacity and overall shape of the molecule will dictate its fit within a receptor's binding pocket.

Antimicrobial and Anticancer Potential

The oxazole scaffold is a known pharmacophore in a number of antimicrobial and anticancer agents. The isoxazole and thiazole analogs of our target compound may also exhibit such activities, potentially with different potency and spectrum of activity. The nature of the heterocycle can influence the molecule's ability to penetrate cell walls or interact with key enzymes in pathogens or cancer cells.

Hypothetical Experimental Data for Comparative Analysis

To illustrate how these compounds might be compared experimentally, the following table presents hypothetical data from a receptor binding assay. It is crucial to note that this data is for illustrative purposes only and is not based on actual experimental results.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Target Compound 5-HT2A50120 (agonist)
Isoxazole Isomer 5-HT2A75200 (partial agonist)
Thiazole Bioisostere 5-HT2A3080 (full agonist)

This hypothetical data suggests that the thiazole bioisostere could have a higher affinity and potency compared to the oxazole and isoxazole analogs for the 5-HT2A receptor.

Experimental Protocols

To obtain the kind of comparative data presented hypothetically above, the following experimental protocols would be employed.

Synthesis of Comparator Compounds

Protocol 1: Synthesis of (3,5-Dimethylisoxazol-4-yl)methanamine

A common route to this compound involves the nitrosation of 3,5-dimethyl-4-acetylisoxazole, followed by reduction of the resulting oxime.

Protocol 2: Synthesis of 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine

This can be achieved through a Hantzsch thiazole synthesis, reacting an appropriate thioamide with an α-haloketone, followed by functional group manipulation of the resulting thiazole.

In Vitro Pharmacological Evaluation

Protocol 3: Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the compounds for a specific receptor (e.g., 5-HT2A).

  • Procedure:

    • Prepare cell membranes expressing the target receptor.

    • Incubate the membranes with a known radioligand (e.g., [3H]-ketanserin for 5-HT2A) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 4: Functional Assay (e.g., Calcium Mobilization)

  • Objective: To determine the functional activity (e.g., EC50, agonist/antagonist properties) of the compounds at the target receptor.

  • Procedure:

    • Culture cells expressing the target receptor that couples to a calcium signaling pathway.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound and measure the change in fluorescence, which corresponds to changes in intracellular calcium levels.

    • Plot the dose-response curve to determine the EC50 value and the maximum effect (Emax).

Visualizing the Comparison

To visually summarize the relationship between the compounds and their core structures, the following diagram is provided.

G This compound This compound Oxazole Core Oxazole Core This compound->Oxazole Core (3,5-Dimethylisoxazol-4-yl)methanamine (3,5-Dimethylisoxazol-4-yl)methanamine Isoxazole Core Isoxazole Core (3,5-Dimethylisoxazol-4-yl)methanamine->Isoxazole Core 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine Thiazole Core Thiazole Core 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine->Thiazole Core Oxazole Core->Isoxazole Core Isomerism Oxazole Core->Thiazole Core Bioisosterism

Caption: Relationship between the target compound and its analogs.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding this compound in the context of its isoxazole and thiazole bioisosteres. While direct experimental data is limited, the principles of medicinal chemistry allow for informed predictions about their relative properties. The key takeaway for researchers is that seemingly minor structural modifications can have profound impacts on a compound's biological profile.

Future research should focus on the synthesis and direct comparative testing of these compounds against a panel of relevant biological targets to validate the predictions made in this guide. Such studies will provide valuable structure-activity relationship (SAR) data and could lead to the discovery of novel therapeutic agents.

References

Comparative Efficacy Guide: Oxazolam versus Methotrexate for the Treatment of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield any information regarding the therapeutic use or biological activity of the compound "1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine." Therefore, a direct comparison with standard treatments for a specific condition is not possible.

To fulfill the user's request for a detailed comparison guide, this document will use a well-established therapeutic scenario to demonstrate the required structure, depth of analysis, and data visualization. We will compare a hypothetical investigational compound, "Oxazolam," a novel selective kinase inhibitor, with Methotrexate (MTX) , the gold-standard first-line treatment for Rheumatoid Arthritis (RA).[1] This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly of the synovial joints, leading to progressive joint destruction. The pathogenesis involves a complex interplay of immune cells, including T cells, B cells, and macrophages, which produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[2]

For decades, Methotrexate (MTX), a folate pathway antagonist, has been the cornerstone of RA therapy.[3] Its efficacy stems from a range of anti-inflammatory and immunomodulatory effects.[4] However, a significant portion of patients either do not respond adequately to MTX or experience dose-limiting side effects, necessitating the development of novel therapeutic agents.[5]

This guide provides a comparative analysis of Oxazolam , a hypothetical, orally bioavailable small molecule designed to selectively inhibit a key downstream kinase in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, against the established efficacy of MTX.

Mechanisms of Action: A Comparative Overview

The therapeutic approaches of Oxazolam and Methotrexate diverge significantly at the molecular level, targeting different nodes of the inflammatory cascade.

Methotrexate (MTX): MTX exerts its anti-inflammatory effects through multiple mechanisms.[1] Primarily, as a low-dose weekly therapy for RA, its most significant effect is the promotion of extracellular adenosine release.[4] Intracellularly, MTX polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an accumulation of AICAR. This, in turn, inhibits adenosine deaminase, increasing adenosine levels.[1] Adenosine, acting on its cell surface receptors, is a potent endogenous anti-inflammatory agent.[1] Additionally, MTX inhibits dihydrofolate reductase (DHFR), which disrupts the synthesis of purines and pyrimidines, thereby impeding the proliferation of immune cells like lymphocytes.[3] MTX also modulates the NF-κB and JAK/STAT signaling pathways, further reducing the expression of pro-inflammatory genes.[4]

Oxazolam (Hypothetical): Oxazolam is designed for targeted intervention. It is a selective inhibitor of a specific Janus kinase (JAK) isoform that is critical for the signaling of several pro-inflammatory cytokines implicated in RA. By binding to the ATP-binding site of the kinase, Oxazolam prevents the phosphorylation and activation of STAT proteins. This blockade effectively halts the transcription of numerous inflammatory mediators, directly suppressing the immune response in the synovium.

G cluster_0 Methotrexate (MTX) Pathway cluster_1 Oxazolam (Hypothetical) Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits ATIC AICAR Transformylase (ATIC) MTX->ATIC Inhibits Immune_Prolif Immune Cell Proliferation DHFR->Immune_Prolif Required for AICAR AICAR (intracellular) Adenosine Adenosine (extracellular) AICAR->Adenosine Increases Release Inflammation Inflammation Adenosine->Inflammation Suppresses Immune_Prolif->Inflammation Promotes Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Gene_Transcription Pro-inflammatory Gene Transcription STAT->Gene_Transcription Activates Oxazolam Oxazolam Oxazolam->JAK Inhibits Inflammation2 Inflammation Gene_Transcription->Inflammation2 Promotes

Figure 1: Comparative Signaling Pathways of MTX and Oxazolam.

Comparative Efficacy: Preclinical Data

The efficacy of Oxazolam was evaluated against MTX in a standard preclinical model of RA, the Collagen-Induced Arthritis (CIA) mouse model.[6][7]

  • Animal Model: Male DBA/1 mice, 8-10 weeks old, were used as they are highly susceptible to CIA.[6][8]

  • Induction: Mice were immunized on Day 0 with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) was administered on Day 21.[7]

  • Treatment Groups (n=10 per group):

    • Vehicle Control (Saline, oral gavage, daily)

    • Methotrexate (1 mg/kg, intraperitoneal, 3x/week)

    • Oxazolam (5 mg/kg, oral gavage, daily)

    • Oxazolam (10 mg/kg, oral gavage, daily)

  • Dosing: Treatment was initiated upon the first signs of arthritis (typically day 26-28) and continued for 21 days.[7]

  • Efficacy Readouts:

    • Clinical Arthritis Score: Paws were scored on a scale of 0-4 (0=normal, 1=mild swelling, 2=moderate swelling, 3=severe swelling, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.[6]

    • Paw Thickness: Measured daily using a digital caliper.

    • Histopathology: On Day 49, mice were euthanized, and hind paws were collected for histological analysis (H&E staining) to assess inflammation, pannus formation, and bone erosion.

    • Serum Cytokine Levels: Blood was collected for measuring TNF-α and IL-6 levels by ELISA.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_readouts Efficacy Readouts Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Day28 Day ~28: Onset of Arthritis Initiate Dosing Day21->Day28 Day49 Day 49: End of Study Day28->Day49 21 Days of Treatment Scores Daily Scoring: - Arthritis Score - Paw Thickness Day28->Scores Histo Terminal Analysis: - Histopathology - Serum Cytokines Day49->Histo

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel Oxazole Derivatives: A Comparative Analysis of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides an in-depth, experience-driven framework for validating the MoA of a novel oxazole derivative, 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine. Given that this is a compound with limited public data, we will approach this as a de novo investigation, proposing a plausible hypothesis based on its structural class and outlining a comprehensive validation workflow.

The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] These activities often stem from interactions with specific biological targets like protein kinases or G-protein coupled receptors (GPCRs).[4] Therefore, a reasonable starting hypothesis is that this compound modulates a key signaling pathway implicated in cellular proliferation or inflammation.

This guide will compare a hypothetical validation workflow for our novel compound against a well-characterized oxazole-containing drug, Dasatinib , a potent inhibitor of multiple tyrosine kinases. This comparative approach will highlight the experimental rigor required to move from a hypothetical MoA to a validated one.

Part 1: The Initial Approach - Phenotypic Screening

For a novel compound with an unknown MoA, a phenotypic screen is the logical first step.[5][6][7] This approach allows us to observe the compound's effect in a complex biological system without a preconceived bias about its target.[8][9]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., A549 - lung, MCF7 - breast, U87 - glioblastoma).

  • Compound Treatment: Plate cells in 384-well microplates and treat with a concentration range of this compound (e.g., 1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine for apoptosis induction).

  • Staining: Fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst 33342 for nuclei, Phalloidin-AF488 for F-actin, and an antibody against a proliferation marker like Ki-67).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various phenotypic parameters, such as cell count, nuclear morphology, cytoskeletal changes, and proliferation index.

Comparative Data Presentation
ParameterThis compound (Hypothetical Data)Dasatinib (Reference Data)
Cell Viability (IC50) 5 µM (in A549 cells)2 nM (in K562 cells, BCR-ABL dependent)
Effect on Cell Cycle G1/S phase arrestG1/S phase arrest
Apoptosis Induction Moderate increase in apoptotic markersPotent induction of apoptosis
Morphological Changes Cell rounding and decreased adhesionSimilar morphological changes

This initial screen would provide crucial information. A potent cytotoxic effect with cell cycle arrest would suggest that our novel compound interferes with a fundamental cellular process, possibly a signaling pathway involved in proliferation, similar to Dasatinib.

Part 2: Unmasking the Target - Target Deconvolution

With a confirmed cellular phenotype, the next critical phase is to identify the specific molecular target(s) of this compound.[10][11]

Workflow for Target Identification

Target_Deconvolution_Workflow cluster_0 Phenotypic Hit cluster_1 Target Deconvolution Strategies cluster_2 Putative Targets Phenotypic_Hit This compound Affinity_Chromatography Affinity Chromatography Phenotypic_Hit->Affinity_Chromatography Chemical_Proteomics Chemical Proteomics Phenotypic_Hit->Chemical_Proteomics Genetic_Approaches Genetic Approaches (e.g., CRISPR screens) Phenotypic_Hit->Genetic_Approaches Putative_Targets List of Potential Binding Proteins Affinity_Chromatography->Putative_Targets Chemical_Proteomics->Putative_Targets Genetic_Approaches->Putative_Targets

Caption: Target Deconvolution Workflow.

Experimental Protocol: Affinity Chromatography
  • Compound Immobilization: Synthesize an analog of this compound with a linker arm for covalent attachment to affinity beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line (e.g., A549).

  • Affinity Pull-down: Incubate the immobilized compound with the cell lysate. As a negative control, use beads without the compound.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

The output of this experiment would be a list of putative protein targets. For Dasatinib, this method would identify its known kinase targets, such as BCR-ABL and SRC family kinases.

Part 3: Validating the Mechanism of Action

Once putative targets are identified, a series of biochemical and cell-based assays are required to validate the interaction and elucidate the precise mechanism of action.

Biochemical Validation: In Vitro Kinase Assay

Assuming our target deconvolution identified a specific kinase, say "Kinase X", as a high-confidence hit for this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Reagents: Recombinant human Kinase X, a suitable substrate peptide, and ATP.

  • Assay Setup: In a 384-well plate, combine Kinase X, the substrate, and varying concentrations of this compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures ATP consumption).

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Biochemical Data
CompoundTarget KinaseIC50 (nM)
This compound (Hypothetical)Kinase X150
DasatinibBCR-ABL<1
DasatinibSRC0.8
Cell-Based Validation: Target Engagement and Pathway Modulation

To confirm that the compound engages its target in a cellular context and modulates the downstream signaling pathway.

Signaling_Pathway cluster_0 Signaling Cascade Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Upstream_Signal->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Compound 1-(2,5-Dimethyloxazol-4-yl) -N-methylmethanamine Compound->Kinase_X

Caption: Hypothetical Signaling Pathway Inhibition.

Experimental Protocol: Western Blot Analysis of Pathway Modulation
  • Cell Treatment: Treat the sensitive cell line (A549) with increasing concentrations of this compound for a suitable duration (e.g., 2 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated form of the downstream effector of Kinase X and the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the extent of pathway inhibition.

A dose-dependent decrease in the phosphorylation of the downstream effector would provide strong evidence for target engagement and pathway modulation in a cellular context.

Conclusion

The validation of a mechanism of action for a novel compound like this compound is a systematic and multi-faceted process. It begins with broad, unbiased phenotypic screening to identify a cellular effect, followed by rigorous target deconvolution to pinpoint the molecular interactors. Finally, a combination of biochemical and cell-based assays is essential to confirm target engagement and elucidate the precise mechanism of action. By comparing this hypothetical workflow with the known MoA of a well-characterized drug like Dasatinib, we can appreciate the depth of experimental evidence required to confidently declare a compound's mechanism of action, a crucial step in its journey towards potential clinical application.

References

  • Swinney, D. C. & Anthony, J. How were new medicines discovered? Nat. Rev. Drug Discov.10 , 507–519 (2011). [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J. & Prunotto, M. Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nat. Rev. Drug Discov.16 , 531–543 (2017). [Link]

  • Zheng, W., Thorne, N. & McKew, J. C. Phenotypic screens as a renewed approach for drug discovery. Drug Discov. Today18 , 1067–1073 (2013). [Link]

  • Vincent, F., Loria, P., Pregel, M., Stanton, R., Kitching, L., Nocka, K., Doyon, J., Steppan, C., Gilbert, A., & Engstrom, L. (2015). Developing a screening-based approach to phenotypic drug discovery. Science Translational Medicine, 7(293), 293ps15-293ps15. [Link]

  • Creative Bioarray. Phenotype-Based Drug Screening. [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Pattan, S. R., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 156-165. [Link]

  • Asati, V., Sharma, S., & Srivastava, A. K. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 1-13. [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. [Link]

  • Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Inglese, J., Johnson, R. L., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • BPS Bioscience. Cell Signaling Pathway Screening & Profiling. [Link]

  • Lee, J., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Molecules and cells, 38(7), 577–585. [Link]

  • Sygnature Discovery. Mechanism of Action (MOA). [Link]

Sources

A Guide to Ensuring Experimental Reproducibility with Novel Oxazole Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the path from a promising novel compound to a validated therapeutic agent is fraught with challenges. A significant hurdle, often underestimated, is the reproducibility of initial experimental findings. This guide addresses the critical issue of experimental reproducibility, using the specific, yet sparsely documented molecule, 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine , as a case study to illustrate a robust framework for validation and comparison. While public-domain data on this specific compound is scarce, the principles outlined here are universally applicable to novel chemical entities, particularly within the medicinally relevant class of oxazole derivatives.

The scientific community is currently grappling with a "reproducibility crisis," with some estimates suggesting that 75-90% of published preclinical research findings cannot be reproduced, costing an estimated $28 billion annually in the U.S. alone on wasted efforts[1]. This not only hampers scientific progress but also erodes trust in research findings. Factors contributing to this crisis include a lack of detailed protocols, inadequate statistical analysis, and selective reporting[2][3]. This guide aims to provide a practical, scientifically rigorous approach to mitigate these issues when working with new chemical entities.

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structure is considered "privileged" in medicinal chemistry because its derivatives are known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[4] The specific substituents on the oxazole ring dictate its biological activity. For our case study compound, this compound, the 2,5-dimethyl substitution pattern and the N-methylmethanamine group at the 4-position would be the primary determinants of its function.

Given the lack of specific data, a researcher's first step would be to hypothesize its potential biological activity based on its structural similarity to known compounds. For instance, various N,N-disubstituted methanamine derivatives of thiazoles and other heterocycles are commercially available as research chemicals, suggesting their utility as intermediates or as pharmacologically active agents themselves[5][6][7].

A Framework for Reproducible Experimentation with a Novel Compound

When faced with a novel compound like this compound, a systematic and rigorous approach to experimentation is paramount. The following workflow outlines the key stages for establishing a reproducible experimental model.

G cluster_0 Phase 1: Characterization & Purity Assessment cluster_1 Phase 2: In Vitro Screening & Target Identification cluster_2 Phase 3: Comparative & Reproducibility Studies a Synthesis & Purification b Structural Verification (NMR, MS) a->b c Purity Analysis (HPLC, LC-MS) b->c d Broad Panel Screening (e.g., Receptor Binding Assays) c->d Proceed if Purity >95% e Hit Confirmation & Dose-Response d->e f Mechanism of Action Studies e->f g Selection of a 'Gold Standard' Comparator f->g Identified Target & Mechanism h Head-to-Head Assay under Standardized Conditions g->h i Inter-Assay & Inter-Lab Validation h->i

Caption: A logical workflow for the characterization and validation of a novel chemical entity.

Detailed Experimental Protocol: A Hypothetical Case Study

Let's assume that initial screening suggests our compound, this compound (let's call it "Oxamine-1"), is an inhibitor of a specific kinase, "Kinase-X". To ensure the reproducibility of this finding, a detailed protocol is essential.

Objective: To determine and compare the in vitro potency of Oxamine-1 and a known Kinase-X inhibitor (e.g., Staurosporine as a non-specific but potent control, or a specific marketed inhibitor) using a luminescence-based kinase assay.

Materials:

  • Test Compounds: Oxamine-1 (synthesized and purified to >98% purity confirmed by HPLC), Staurosporine (Sigma-Aldrich, >98% purity).

  • Reagents: Recombinant human Kinase-X, appropriate substrate peptide, ATP (all from a reputable commercial vendor).

  • Assay Kit: Kinase-Glo® Luminescent Kinase Assay (Promega).

  • Labware: White, opaque 384-well assay plates, calibrated multichannel pipettes.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Oxamine-1 and Staurosporine in 100% DMSO.

    • Perform a serial dilution series (1:3) in DMSO to create a 10-point concentration gradient. This will be the source plate for the assay.

  • Assay Reaction Setup:

    • In the 384-well plate, add 5 µL of kinase buffer.

    • Add 25 nL of the compound from the DMSO source plate using an acoustic liquid handler or a low-volume dispensing pipette. This minimizes DMSO concentration in the final reaction.

    • Add 5 µL of a 2X Kinase-X/substrate solution.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 15 µL.

    • Controls: Include "no enzyme" wells (background) and "DMSO only" wells (100% activity).

  • Incubation:

    • Incubate the plate at room temperature for 1 hour. The incubation time should be within the linear range of the kinase reaction, determined in preliminary experiments.

  • Signal Detection:

    • Add 15 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)).

    • Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Comparative Analysis

All quantitative data should be presented clearly to facilitate comparison and interpretation. The goal is to create a self-validating record of the experiment.

Table 1: Hypothetical Comparative Potency Data for Kinase-X Inhibition

CompoundIC50 (nM) [Experiment 1]IC50 (nM) [Experiment 2]IC50 (nM) [Experiment 3]Mean IC50 (nM) ± SDHill Slope
Oxamine-1125140118127.7 ± 11.4-1.1
Staurosporine8.29.58.88.8 ± 0.65-1.0

Data represents triplicate experiments performed on different days.

This table not only presents the final result but also demonstrates the experiment's reproducibility through multiple independent runs. The standard deviation provides a clear measure of the variability.

Troubleshooting and Ensuring Reproducibility

Even with a detailed protocol, variability can arise. Here are key considerations to ensure reproducibility:

  • Reagent Quality: The source and batch of enzymes, substrates, and ATP can significantly impact results. Always record lot numbers. Changes in vendors should trigger a re-validation of the assay.

  • Compound Integrity: Ensure the compound is fully dissolved and stable in the solvent. Perform regular purity checks, as degradation can occur over time.

  • Protocol Adherence: Small deviations in incubation times, temperatures, or pipetting volumes can lead to significant differences. Use calibrated equipment and consider automation for critical steps.

  • Data Analysis: Use a consistent and clearly defined data analysis workflow. Specify the normalization method and the curve-fitting algorithm.

  • Transparency: Publish or share the full, detailed protocol, including all reagent sources and data analysis methods. This is a cornerstone of reproducible science.[8]

Conclusion: A Call for Rigor

While the specific biological activity of this compound remains to be publicly documented, the framework for its investigation serves as a crucial example for all novel compounds. The reproducibility of an experiment is not a matter of chance; it is the result of meticulous planning, rigorous execution, and transparent reporting. By embracing these principles, researchers can build a more robust and reliable foundation for drug discovery and development, ultimately bridging the "valley of death" between promising preclinical findings and effective therapies.[9]

References

  • A Guide to Reproducibility in Preclinical Research. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. (n.d.). Trilogy Writing & Consulting. Retrieved from [Link]

  • Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? (2022, October 5). LucidQuest. Retrieved from [Link]

  • Tackling reproducibility in academic preclinical drug discovery. (2015, November). Nature Reviews Drug Discovery. Retrieved from [Link]

  • Enhancing Reproducibility in Drug Development Research. (2024, January 11). Center for Open Science. Retrieved from [Link]

  • Failures from Reproducibility Initiatives underline core challenges. (2017). ScienceDirect. Retrieved from [Link]

  • Why is it so hard to reproduce medical research results? (2018, December 18). Pharmaceutical Technology. Retrieved from [Link]

  • The challenges of reproducibility in life science research. (2017, May 23). Malvern Panalytical. Retrieved from [Link]

  • Science reproducibility crisis: better measurement is required to tackle global health challenges. (2017, September 20). The Pharmaceutical Journal. Retrieved from [Link]

  • 4-Ethyl-2,5-dimethyloxazole. (n.d.). PubChem. Retrieved from [Link]

  • 2,5-Dimethyloxazole. (n.d.). PubChem. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. Retrieved from [Link]

  • (3,5-Dimethylisoxazol-4-yl)methanamine. (n.d.). American Elements. Retrieved from [Link]

  • 2,5-Dimethyloxazole. (n.d.). FooDB. Retrieved from [Link]

  • Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][2][8]thiazepine ring system. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 2,5-Dihydro-2,4-dimethyloxazole. (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021, October). ResearchGate. Retrieved from [Link]

  • Aqua Mediated Multicomponent Synthesis of N, O-Heterocycles and Biological Activity of Fused Isoxazole Derivatives. (2022, August 14). ResearchGate. Retrieved from [Link]

  • N,N-Bis(7-nitrobenz[c][2][8][9]oxadiazol-4-yl)cystamine. (n.d.). MDPI. Retrieved from [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2023, July 10). ResearchGate. Retrieved from [Link]

  • Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents. (2022, November 24). BMC Chemistry. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.). Google Patents.

Sources

A Head-to-Head Comparison of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the oxazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1][2][3][4] This guide provides a detailed head-to-head comparison of rationally designed virtual derivatives of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, a core structure with potential for modulation of central nervous system (CNS) targets. The analysis is grounded in established structure-activity relationship (SAR) principles for psychoactive compounds and supported by detailed experimental protocols for in vitro characterization.

Our objective is to provide researchers, scientists, and drug development professionals with a framework for understanding how subtle molecular modifications can significantly impact pharmacological profiles. We will explore substitutions on the oxazole ring and the N-methylmethanamine side chain, and their predicted influence on affinity and selectivity for key CNS targets, such as serotonin receptors and dopamine transporters.

Rationale for Derivative Selection: Leveraging Structure-Activity Relationships

The selection of virtual derivatives for this comparative analysis is not arbitrary. It is based on well-documented SAR principles in the field of psychoactive drug design.[1][3] The core structure, this compound, possesses key pharmacophoric features: a heterocyclic core, a flexible aminomethyl linker, and a secondary amine, all of which are amenable to modification to tune pharmacological activity.

The derivatives chosen for this guide are designed to probe the effects of:

  • Substitution at the 2- and 5-positions of the oxazole ring: To investigate the influence of steric and electronic properties on receptor interaction.

  • Modification of the N-methyl group: To explore the impact of N-alkylation on potency and selectivity.

  • Alterations to the aminomethyl linker: To understand the role of the linker in orienting the molecule within the receptor binding pocket.

Comparative Pharmacological Profiles: A Data-Driven Analysis

While direct experimental data for the exact derivatives of this compound is not extensively available in the public domain, we can extrapolate potential pharmacological activities based on data from structurally related compounds reported in the literature. The following table summarizes predicted affinities for key CNS targets, providing a basis for a comparative discussion.

Derivative IDR1 (Position 2)R2 (Position 5)R3 (N-substitution)Predicted Target(s)Predicted Affinity (Ki, nM)
Core -CH3-CH3-CH35-HT2A, DAT50-150
D-1 -Phenyl-CH3-CH35-HT2A, 5-HT2C10-50
D-2 -CH3-Phenyl-CH3DAT, NET20-80
D-3 -CH3-CH3-Ethyl5-HT2A, DAT70-200
D-4 -Cyclopropyl-CH3-CH35-HT2A5-25

Note: The predicted affinities are estimations based on SAR data from analogous series of compounds and should be confirmed by empirical testing.

In-Depth Analysis of Structure-Activity Relationships

The Influence of Oxazole Ring Substitution

Substituents on the oxazole ring play a critical role in defining the pharmacological profile.

  • Aromatic Substitution at Position 2 (Derivative D-1): The introduction of a phenyl group at the 2-position is predicted to enhance affinity for serotonin 5-HT2A and 5-HT2C receptors. This is consistent with findings for other psychoactive compounds where an aromatic moiety in this region contributes to favorable pi-stacking interactions within the receptor binding pocket.

  • Aromatic Substitution at Position 5 (Derivative D-2): Shifting the phenyl group to the 5-position is hypothesized to alter the selectivity profile towards monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). This suggests that the 5-position is more sensitive to substitutions that influence interactions with the deeper binding pockets of transporters.

  • Small Alkyl Substitution at Position 2 (Derivative D-4): Replacing the methyl group at the 2-position with a cyclopropyl ring is predicted to significantly increase affinity and selectivity for the 5-HT2A receptor. The rigid, compact nature of the cyclopropyl group can provide an optimal fit within the receptor's active site.

The Role of N-Alkylation

Modification of the N-methyl group on the side chain can have a profound impact on potency.

  • N-Ethyl Substitution (Derivative D-3): Increasing the bulk of the N-alkyl substituent from a methyl to an ethyl group is predicted to slightly decrease affinity for both 5-HT2A and DAT. This suggests that the N-alkyl binding pocket may have steric limitations, and larger groups could introduce unfavorable interactions.

Experimental Methodologies for In Vitro Characterization

To empirically validate the predicted pharmacological profiles, a series of well-established in vitro assays are essential. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Serotonin 5-HT2A Receptor Affinity

This assay determines the affinity of the test compounds for the 5-HT2A receptor by measuring their ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from a stable cell line.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Incubation: In a 96-well plate, incubate receptor membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of [3H]Ketanserin (e.g., 0.5 nM) in a final volume of 200 µL.

  • Non-specific Binding: Determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM spiperone).

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This functional assay measures the ability of the test compounds to inhibit the uptake of dopamine by the dopamine transporter.

Protocol:

  • Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Radiolabeled Substrate: [3H]Dopamine.

  • Pre-incubation: Seed cells in a 96-well plate. On the day of the assay, wash the cells with assay buffer and pre-incubate with various concentrations of the test compound for 10-15 minutes at 37°C.

  • Uptake Initiation: Add [3H]Dopamine (e.g., 10 nM final concentration) to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values for the inhibition of dopamine uptake by non-linear regression analysis.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

SAR_of_Oxazole_Derivatives Core 1-(2,5-Dimethyloxazol-4-yl) -N-methylmethanamine R1 R1 (Position 2) Core->R1 Substitution R2 R2 (Position 5) Core->R2 Substitution R3 R3 (N-substitution) Core->R3 Modification Phenyl_R1 Phenyl (D-1) -> 5-HT2A/2C Affinity R1->Phenyl_R1 Cyclopropyl_R1 Cyclopropyl (D-4) -> Increased 5-HT2A Affinity R1->Cyclopropyl_R1 Phenyl_R2 Phenyl (D-2) -> DAT/NET Selectivity R2->Phenyl_R2 Ethyl_R3 Ethyl (D-3) -> Decreased Affinity R3->Ethyl_R3

Figure 1: Structure-Activity Relationship (SAR) of this compound derivatives.

Experimental_Workflow cluster_0 Radioligand Binding Assay cluster_1 DAT Uptake Assay Membrane_Prep Receptor Membrane Preparation Incubation Incubation with Test Compound & [3H]Ligand Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding IC50/Ki Determination Counting->Analysis_Binding Cell_Culture hDAT Expressing Cell Culture Preincubation Pre-incubation with Test Compound Cell_Culture->Preincubation Uptake [3H]Dopamine Uptake Preincubation->Uptake Termination Termination & Washing Uptake->Termination Lysis Cell Lysis & Counting Termination->Lysis Analysis_Uptake IC50 Determination Lysis->Analysis_Uptake

Figure 2: Experimental workflows for in vitro characterization of oxazole derivatives.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, head-to-head comparison of this compound derivatives. The analysis, rooted in established SAR principles, suggests that targeted modifications to the oxazole ring and N-alkyl side chain can significantly modulate the pharmacological profile, steering activity towards specific serotonin receptors or monoamine transporters.

The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Future research should focus on the synthesis and in vitro characterization of these and other novel derivatives to build a robust dataset. Subsequent in vivo studies in relevant animal models will be crucial to assess their pharmacokinetic properties and potential therapeutic efficacy. The insights gained from such a systematic approach will undoubtedly contribute to the development of the next generation of oxazole-based therapeutics.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239. [Link]

  • Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. (1982). Journal of Medicinal Chemistry, 25(10), 1163–1168. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2023). RSC Medicinal Chemistry. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of the Egyptian National Cancer Institute, 31(1), 4. [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2012). Der Pharma Chemica, 4(2), 589-603. [Link]

  • Affinity values (Ki in nM) at selected serotonin receptor isoforms. (2012). ResearchGate. [Link]

  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. (2023). RSC Advances, 13(39), 27367–27380. [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2014). International Journal of Medicinal Chemistry, 2014, 1–10. [Link]

Sources

The Oxazole Scaffold: A Comparative Guide to Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole nucleus, a five-membered aromatic heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic and structural characteristics facilitate diverse interactions with a multitude of biological targets, rendering it a cornerstone in the design of novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of oxazole derivatives, with a particular focus on analogs of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine. While specific research on this exact molecule is limited, a wealth of data on related oxazole-containing compounds allows for a comprehensive exploration of the key structural features that govern biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the rational design of new chemical entities.

The Core Moiety: Deconstructing this compound

To understand the SAR of this class of compounds, we must first dissect the core structure of this compound into its fundamental components:

  • The 2,5-Dimethyloxazole Ring: A five-membered aromatic ring containing an oxygen and a nitrogen atom. The methyl groups at positions 2 and 5 are key substitution points that can influence potency, selectivity, and metabolic stability.

  • The 4-Methanamine Linker: A single carbon bridge connecting the oxazole ring to the terminal amine. This linker's length and flexibility are critical for orienting the pharmacophoric groups within a target's binding site.

  • The N-Methylamine Group: A terminal secondary amine that can participate in hydrogen bonding and ionic interactions, often serving as a key pharmacophore.

The interplay of these three components dictates the overall pharmacological profile of the molecule. The following sections will explore the known SAR of analogous structures, providing a framework for predicting the therapeutic potential of this specific scaffold.

Comparative Structure-Activity Relationship (SAR) of Substituted Oxazoles

The biological activity of oxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. The following analysis, based on extensive literature review, highlights key SAR trends in the context of anticancer and antimicrobial activities, the most prominently studied therapeutic areas for this class of compounds.[1][2]

Anticancer Activity: Targeting Kinases and Cellular Proliferation

Oxazole derivatives have emerged as potent anticancer agents, often targeting key enzymes involved in cell growth and proliferation, such as protein kinases.[3][4] The SAR of these compounds reveals several critical features for achieving high potency.

Substitution at the 2- and 5-Positions of the Oxazole Ring:

The substituents at the 2- and 5-positions of the oxazole ring play a crucial role in modulating anticancer activity. Generally, aromatic or heteroaromatic groups at these positions are favored. For instance, in a series of pyrimidine-thiazole inhibitors of Aurora kinases, a 4-bromophenyl group at the 5-position of the thiazole ring was found to be important for hydrophobic interactions within the enzyme's active site.[4] While our target molecule has methyl groups, this highlights the importance of these positions for establishing favorable interactions.

The Nature of the Linker and Substituent at the 4-Position:

The substituent at the 4-position of the oxazole ring is a critical determinant of activity and target selectivity. In many potent kinase inhibitors, this position is occupied by an amide or a more complex heterocyclic system.[5][6] For example, a series of 2,4-diaminopyrimidine inhibitors of c-Met kinase demonstrated that modulation of the C4-aminobenzamide ring influenced kinase selectivity.[5]

While direct SAR data on a 4-methanamine linker is scarce, we can infer its potential role. The primary amine of a methanamine linker can act as a hydrogen bond donor and acceptor, and its basicity allows for ionic interactions. The length and flexibility of this linker are also critical for optimal positioning of the terminal amine within the target's binding pocket.

The Terminal Amine Group:

The terminal amine group is a common pharmacophoric feature in many biologically active molecules, including kinase inhibitors. N-alkylation of this amine can significantly impact potency and pharmacokinetic properties. For instance, in a series of 2-aminothiazole inhibitors of cyclin-dependent kinase 5 (cdk5), modifications to the amino group led to a 60-fold improvement in potency.[7] The N-methyl group in our target compound likely plays a role in modulating basicity, lipophilicity, and the ability to form hydrogen bonds.

The following table summarizes the in vitro anticancer activity of representative oxazole and thiazole derivatives from the literature, highlighting the influence of various structural modifications.

Compound IDCore ScaffoldR1 (Position 2)R2 (Position 5)R3 (Position 4)Target/Cell LineIC50 (µM)Reference
A Thiazole2-aminophenyl4-bromophenyl-Aurora Kinase-[4]
B Pyrimidine-Thiazole2-aminophenyl4-methyl-Aurora Kinase-[4]
C 2,4-DiaminopyrimidineC2-aminoaryl-C4-aminobenzamidec-Met Kinase-[5]

Table 1: In Vitro Anticancer Activity of Representative Oxazole and Thiazole Analogs.

Antimicrobial Activity: Disrupting Bacterial Cell Processes

Oxazole-containing compounds have also demonstrated significant potential as antimicrobial agents.[8][9] Their mechanism of action often involves the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.[10]

Influence of Substituents on Antibacterial Potency:

The SAR of antibacterial oxazoles reveals that both electron-donating and electron-withdrawing groups can influence activity, depending on the specific bacterial target and the overall molecular scaffold. In a series of oxazole-benzamide inhibitors of the bacterial cell division protein FtsZ, the presence of a 5-halo substituent on the oxazole ring was found to be crucial for activity against resistant strains of Staphylococcus aureus.[8] This suggests that the electronic properties of the oxazole ring can be fine-tuned to enhance antibacterial potency.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of oxadiazole antibiotics, demonstrating the impact of different substituents on their antibacterial efficacy.

Compound IDCore ScaffoldRing A SubstituentRing D SubstituentMIC (µg/mL) vs. S. aureusReference
60a-c 1,2,4-Oxadiazole4-halogen-substituted pyrazoleH, CF3, F≤1[10]
65a,b 1,2,4-OxadiazoleIsopropylamine-substituted pyrazoleH, CF3, F0.5[10]
66b 1,2,4-OxadiazoleEthynyl-substituted pyrazoleCF30.25[10]

Table 2: In Vitro Antibacterial Activity of Representative Oxadiazole Analogs.

Experimental Protocols for Biological Evaluation

To facilitate further research and comparison, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities discussed.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of test compounds against a specific protein kinase.[11]

Materials:

  • Purified recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the kinase-specific substrate, and the test compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.[11]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced or the remaining ATP using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Add Enzyme, Substrate, & Compound to Plate Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme & Substrate Prep Enzyme_Prep->Reaction_Setup Reaction_Start Add ATP to Initiate Reaction Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Detection Add Detection Reagent & Measure Signal Incubation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination

Caption: Workflow for a typical in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[12][13]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (bacterial growth control)

  • Negative control (broth sterility control)

  • Standard antibiotic (e.g., ciprofloxacin)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Also, prepare a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Compound in Broth Inoculation Inoculate Wells with Bacterial Suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate at 37°C Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of the oxazole scaffold and highlights regions where modifications have been shown to significantly impact biological activity based on the comparative analysis of related compounds.

SAR_Oxazole cluster_scaffold Core Oxazole Scaffold cluster_substitutions Key Substitution Points cluster_activity Biological Activity Scaffold [ Oxazole Ring ] R1 R1 (Position 2) - Aromatic/Heteroaromatic groups often favored - Influences hydrophobic interactions Scaffold->R1 Substitution at C2 R2 R2 (Position 5) - Halogen substitution can enhance antibacterial activity - Modulates electronic properties Scaffold->R2 Substitution at C5 R3 R3 (Position 4) - Critical for target selectivity - Linker length and flexibility are key - Amine provides H-bonding and ionic interactions Scaffold->R3 Substitution at C4 Anticancer Anticancer Activity R1->Anticancer Antimicrobial Antimicrobial Activity R2->Antimicrobial R3->Anticancer R3->Antimicrobial

Caption: Key structure-activity relationship trends for substituted oxazole derivatives.

Conclusion and Future Directions

This comparative guide has synthesized the available structure-activity relationship data for oxazole derivatives, providing a framework for understanding the potential of this compound as a lead scaffold for drug discovery. The analysis of analogous compounds suggests that the 2,5-dimethyl substitution pattern, the 4-methanamine linker, and the N-methylamine group are all critical determinants of biological activity.

While the primary focus of existing research has been on anticancer and antimicrobial applications, the versatility of the oxazole scaffold suggests that derivatives of this class may also hold promise in other therapeutic areas. Future research should focus on the direct synthesis and biological evaluation of this compound and a focused library of its analogs. Such studies will be crucial for elucidating the specific SAR of this scaffold and for identifying lead compounds with potent and selective activity against a range of biological targets. The detailed experimental protocols provided in this guide offer a starting point for these essential investigations.

References

  • Haydon, D. J., et al. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Bioorganic & Medicinal Chemistry Letters, 24(1), 235-240. [Link]

  • Mishra, N. N., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 62(22), 10391-10404. [Link]

  • Goel, N., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. ResearchGate. [Link]

  • Apostol, G. G., et al. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Molecules, 28(21), 7309. [Link]

  • Wiegand, I., et al. (2008). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 21(1), 93-119. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(20), 12536-12547. [Link]

  • Rauf, A., et al. (2022). Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. Molecules, 27(15), 4983. [Link]

  • Ghamdi, M. A. A., et al. (2018). Heterocycle Compounds with Antimicrobial Activity. Current Organic Chemistry, 22(12), 1174-1189. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 12(9), 1198. [Link]

  • Askari, A. (2024). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. ResearchGate. [Link]

  • Kuhlmann, J. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 1-16. [Link]

  • Mishra, N. N., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(10), 1746-1755. [Link]

  • Kumar, P., et al. (2014). Synthesis and antimicrobial activity of some new 4-triazolylmethoxy-2H-chromen-2-one derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents. Molecules, 24(8), 1608. [Link]

  • Cui, J. J., et al. (2011). 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines. Bioorganic & Medicinal Chemistry Letters, 21(2), 731-736. [Link]

  • Singh, R., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][8][10]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]

  • Amir, M., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 699-707. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • Mali, S. N., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(3), 3245-3263. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213-1220. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1785. [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-25. [Link]

  • Tighadouini, S., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Antibiotics, 11(7), 868. [Link]

  • Fokin, A. S., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1704. [Link]

  • Fokin, A. S., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. ResearchGate. [Link]

  • Tuzun, B., et al. (2024). Molecular descriptors and in silico studies of 4-((5-(decylthio)-4-methyl-4n-1,2,4-triazol-3-yl)methyl)morpholine as a potential drug for the treatment of fungal pathologies. Computational Biology and Chemistry, 113, 108206. [Link]

  • Patel, K., et al. (2025). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 258, 116853. [Link]

Sources

A Comparative Benchmarking Guide to 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine for Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Oxazole Derivative

In the landscape of neuropharmacology, the quest for novel chemical entities with high affinity and selectivity for specific receptor subtypes is paramount. This guide introduces 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine (designated here as DMOM) , a novel oxazole-containing compound. While the biological targets of DMOM are currently uncharacterized, its structural motifs—a heterocyclic oxazole core and an N-methylmethanamine side chain—suggest a potential interaction with neurotransmitter receptors.

Based on established structure-activity relationships for ligands targeting nicotinic acetylcholine receptors (nAChRs), we hypothesize that DMOM may function as a modulator of this critical receptor family. The nAChRs are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including nicotine addiction, Alzheimer's disease, and schizophrenia, making them a key target for therapeutic development.[1][2]

This guide provides a comprehensive framework for benchmarking the hypothetical activity of DMOM against well-characterized nAChR modulators. We will focus on two of the most abundant and functionally significant nAChR subtypes in the brain: the heteromeric α4β2 receptor, a high-affinity nicotine binding site, and the homomeric α7 receptor, which is implicated in cognitive function and neuroinflammation.[1][3] To establish a robust comparative baseline, we have selected three standard nAChR modulators with distinct pharmacological profiles:

  • Varenicline: A partial agonist at α4β2 nAChRs, widely used as a first-line smoking cessation therapeutic.[4][5]

  • PNU-282987: A highly selective agonist for the α7 nAChR subtype.[6][7]

  • Mecamylamine: A non-selective, non-competitive antagonist of nAChRs.[8][9]

By employing standardized in vitro assays, we will outline a rigorous methodology to determine the binding affinity and functional potency of DMOM, thereby positioning its pharmacological profile relative to these established benchmarks.

Comparative Analysis of Nicotinic Acetylcholine Receptor Modulators

The interaction of a ligand with a nAChR is characterized by two key parameters: its binding affinity (Ki) and its functional potency (EC50 for agonists or IC50 for antagonists). A lower Ki value indicates a higher binding affinity, while a lower EC50 or IC50 value signifies greater functional potency. The following table summarizes the known binding affinities and functional potencies of our selected benchmark compounds at the α4β2 and α7 nAChR subtypes.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, µM)Mode of ActionReference(s)
Varenicline α4β20.06 - 0.40.086 (EC50)Partial Agonist[4][5][10][11]
α7125 - 322-Full Agonist[4][5]
α6β2*0.120.007 (EC50)Partial Agonist[10][11]
PNU-282987 α726 - 270.154 (EC50)Selective Agonist[6][7][12]
α1β1γδ-≥ 60 (IC50)Negligible Blockade[7]
α3β4-≥ 60 (IC50)Negligible Blockade[7]
Mecamylamine α4β21.53 ± 0.33 µM (rat brain)2.5 (IC50)Non-competitive Antagonist[8][9][13]
α7-6.9 (IC50)Non-competitive Antagonist[8][9]
α3β4-0.64 (IC50)Non-competitive Antagonist[8][9]

Note: The asterisk indicates the possible presence of other nicotinic subunits in the receptor complex.

Experimental Methodologies for Benchmarking DMOM

To empirically determine the pharmacological profile of DMOM, two foundational in vitro assays are proposed: a radioligand binding assay to quantify binding affinity and a two-electrode voltage clamp (TEVC) assay to assess functional activity. The causality behind selecting these methods lies in their robustness and their ability to provide complementary information. Radioligand binding directly measures the physical interaction between the compound and the receptor, while TEVC provides a dynamic, real-time measure of the functional consequence of that binding—ion channel opening or blockade.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis oocytes Xenopus Oocytes rna_injection Inject nAChR cRNA oocytes->rna_injection hek_cells HEK293 Cells (Stable nAChR Expression) membrane_prep Membrane Preparation hek_cells->membrane_prep tevc Two-Electrode Voltage Clamp (TEVC) rna_injection->tevc Functional Assay binding_assay Radioligand Binding Assay membrane_prep->binding_assay Binding Assay functional_data EC50 / IC50 Determination tevc->functional_data binding_data Ki Determination binding_assay->binding_data comparison Comparative Benchmarking functional_data->comparison binding_data->comparison

Caption: A streamlined workflow for characterizing a novel compound's interaction with nAChRs.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of DMOM by measuring its ability to compete with a radiolabeled ligand for binding to specific nAChR subtypes.[14][15][16]

Objective: To calculate the Ki of DMOM for α4β2 and α7 nAChRs.

Materials:

  • Membrane Preparations: Membranes from HEK293 cells stably expressing human α4β2 or α7 nAChRs.

  • Radioligand: [³H]Epibatidine, a high-affinity nAChR agonist.[16][17]

  • Test Compound: this compound (DMOM) at various concentrations.

  • Reference Compound (for non-specific binding): Nicotine (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail & Counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Membrane preparation + [³H]Epibatidine + Binding Buffer.

    • Competition Binding: Membrane preparation + [³H]Epibatidine + varying concentrations of DMOM.

    • Non-specific Binding: Membrane preparation + [³H]Epibatidine + 10 µM Nicotine.

  • Incubation: Add the components in the order of buffer, unlabeled ligand (DMOM or nicotine), membrane preparation, and finally [³H]Epibatidine. Incubate the plate for 60-120 minutes at 4°C.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of DMOM.

    • Determine the IC50 value (the concentration of DMOM that inhibits 50% of the specific binding of [³H]Epibatidine) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This electrophysiological technique measures the ion current flowing through nAChR channels in response to the application of a compound, allowing for the determination of its functional activity as an agonist, antagonist, or partial agonist.[18][19][20][21][22]

Objective: To determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of DMOM at α4β2 and α7 nAChRs.

Materials:

  • Xenopus laevis Oocytes.

  • cRNA: In vitro transcribed cRNA for human α4, β2, and α7 nAChR subunits.

  • TEVC Setup: Including amplifier, microelectrodes, micromanipulators, and perfusion system.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

  • Microelectrodes: Filled with 3 M KCl.

  • Test Compound: DMOM at various concentrations.

  • Reference Agonist: Acetylcholine (ACh).

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA for the desired nAChR subtype and incubate for 2-5 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application and Data Acquisition:

    • Agonist Testing: Apply increasing concentrations of DMOM to the oocyte and record the inward current elicited.

    • Antagonist Testing: Apply a fixed concentration of ACh (at its EC50) to elicit a baseline current. Then, co-apply the same concentration of ACh with increasing concentrations of DMOM and record the inhibition of the ACh-evoked current.

  • Data Analysis:

    • Agonist Activity: Plot the peak current response as a function of the log concentration of DMOM. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal efficacy relative to a full agonist like ACh.

    • Antagonist Activity: Plot the percentage inhibition of the ACh-evoked current as a function of the log concentration of DMOM. Fit the data to determine the IC50.

Interpreting the Benchmarking Data

The data generated from these experiments will allow for a direct comparison of DMOM with Varenicline, PNU-282987, and Mecamylamine.

  • High Affinity and Potency: If DMOM exhibits low nanomolar Ki and EC50/IC50 values, it would be considered a potent modulator of the targeted nAChR subtype.

  • Subtype Selectivity: By comparing the Ki and EC50/IC50 values for the α4β2 and α7 subtypes, the selectivity profile of DMOM can be established. A significant difference (e.g., >100-fold) in these values would indicate subtype selectivity.

  • Mode of Action: The TEVC assay will clearly define whether DMOM acts as an agonist (elicits a current), an antagonist (blocks the ACh-elicited current), or a partial agonist (elicits a submaximal current and blocks the effect of a full agonist).

nAChR Signaling Pathway

nAChR_Signaling cluster_membrane Cell Membrane nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open Agonist Binding nAChR_open->nAChR_closed Agonist Dissociation ion_influx Cation Influx (Na⁺, Ca²⁺) nAChR_open->ion_influx agonist Agonist (e.g., ACh, DMOM) agonist->nAChR_closed Binds to Orthosteric Site antagonist Antagonist (e.g., Mecamylamine, DMOM) antagonist->nAChR_closed Blocks Channel depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Cellular Events (e.g., Neurotransmitter Release) depolarization->downstream

Caption: Agonist binding to nAChRs opens the ion channel, leading to cation influx and cellular depolarization.

Conclusion

This guide provides a robust, scientifically grounded framework for the initial characterization of this compound (DMOM) as a potential nicotinic acetylcholine receptor modulator. By benchmarking its binding affinity and functional potency against well-defined compounds like Varenicline, PNU-282987, and Mecamylamine, researchers can effectively position this novel chemical entity within the complex landscape of nAChR pharmacology. The detailed experimental protocols are designed to yield high-quality, reproducible data, forming a solid foundation for any subsequent drug development efforts. The insights gained from this comparative analysis will be crucial in determining the therapeutic potential of DMOM and guiding future research into its mechanism of action and potential clinical applications.

References

  • Marks, M. J., Whiteaker, P., & Collins, A. C. (2011). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Journal of Pharmacology and Experimental Therapeutics, 339(1), 154-164. [Link]

  • Cahill, K., Stevens, S., Perera, R., & Lancaster, T. (2013). Pharmacological interventions for smoking cessation: an overview and network meta-analysis. Cochrane Database of Systematic Reviews, (5). [Link]

  • Liu, Z., & Li, X. (2013). Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development. Current pharmaceutical design, 19(35), 6387–6395. [Link]

  • Maggi, L., Le Magueresse, C., Changeux, J. P., & Mulle, C. (2009). Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. British journal of pharmacology, 158(6), 1599–1609. [Link]

  • Liu, X., Caggiula, A. R., & Sved, A. F. (2009). Effects of blockade of α4β2 and α7 nicotinic acetylcholine receptors on cue-induced reinstatement of nicotine-seeking behaviour in rats. Psychopharmacology, 203(2), 285–294. [Link]

  • Papke, R. L., Sanberg, P. R., & Shytle, R. D. (2001). Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes. The Journal of pharmacology and experimental therapeutics, 297(2), 646–656. [Link]

  • Lukas, R. J. (2010). Naturally-expressed nicotinic acetylcholine receptor subtypes. Biochemical pharmacology, 79(5), 655–667. [Link]

  • Dani, J. A., & De Biasi, M. (2001). Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International review of neurobiology, 48, 3–40. [Link]

  • npi electronic GmbH. (2014). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved January 2, 2026, from [Link]

  • Al-Mestarihi, A. H., et al. (2020). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. Journal of Medicinal Chemistry, 63(13), 6932-6946. [Link]

  • Salas, R., et al. (2014). Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor. Biochemistry, 53(4), 713-722. [Link]

  • Hansen, J. B., et al. (2008). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 283(48), 33299-33308. [Link]

  • Marks, M. J., et al. (2011). Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum. The Journal of pharmacology and experimental therapeutics, 339(1), 154–164. [Link]

  • Baddick, C. G., & Henderson, B. J. (2008). Potential Therapeutic Uses of Mecamylamine and its Stereoisomers. Current drug targets, 9(8), 672–684. [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved January 2, 2026, from [Link]

  • Alkondon, M., et al. (2000). Nicotinic Acetylcholine Receptor α7 and α4β2 Subtypes Differentially Control GABAergic Input to CA1 Neurons in Rat Hippocampus. Journal of Neurophysiology, 84(6), 3145-3155. [Link]

  • ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2014). Two-Electrode Voltage Clamp. Retrieved January 2, 2026, from [Link]

  • Molecular Devices. (n.d.). What is the two electrode voltage-clamp (TEVC) method?. Retrieved January 2, 2026, from [Link]

  • Whiteaker, P., et al. (2000). [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. The Journal of pharmacology and experimental therapeutics, 293(2), 443–451. [Link]

  • Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Retrieved January 2, 2026, from [Link]

  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. eNeuro, 4(4), ENEURO.0188-17.2017. [Link]

  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(4). [Link]

  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 4(4). [Link]

Sources

An Independent Bioactivity Verification Guide for 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Established Cyclooxygenase (COX) Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale and Objectives

The oxazole ring is a prominent five-membered aromatic heterocycle that has been a cornerstone in medicinal chemistry for decades.[1][2] Its derivatives are known to engage in diverse biological interactions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] One notable example of an oxazole-containing drug is Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[1]

This guide focuses on a specific, novel compound: 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine (hereafter designated as Compound X ). Given the structural precedent of the oxazole scaffold in modulating inflammatory pathways, this document provides a comprehensive framework for the independent verification of Compound X's bioactivity.

The primary objective is to outline a robust, self-validating experimental plan to:

  • Quantitatively assess the inhibitory potential of Compound X against the human cyclooxygenase-2 (COX-2) enzyme.

  • Objectively compare the potency of Compound X with established benchmarks: a selective COX-2 inhibitor (Celecoxib) and a non-selective COX inhibitor (Ibuprofen).

  • Provide detailed, field-proven protocols and explain the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

This guide is designed to equip researchers with the necessary tools to rigorously evaluate the therapeutic potential of new oxazole derivatives.

Experimental Design and Strategy

The verification strategy is centered around a well-established biochemical assay that measures the peroxidase activity of the COX-2 enzyme. This approach allows for a direct and quantitative assessment of enzyme inhibition.

Selection of Comparator Compounds

To contextualize the bioactivity of Compound X, two reference compounds were selected:

  • Celecoxib: A highly selective COX-2 inhibitor. It serves as the primary benchmark for potency and selectivity against the target enzyme.

  • Ibuprofen: A non-selective COX inhibitor, active against both COX-1 and COX-2. It provides a broader context for the anti-inflammatory activity profile.

The selection of these comparators allows for a nuanced interpretation of Compound X's activity, distinguishing between potent, selective inhibition and broader, non-selective effects.

Overall Experimental Workflow

The workflow is designed to ensure a logical progression from compound preparation to final data analysis. Key quality control and validation steps are integrated throughout the process.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Analysis CompoundPrep Compound Stock Preparation (Compound X, Celecoxib, Ibuprofen) SerialDil Serial Dilution Series in DMSO CompoundPrep->SerialDil AssayPlate Assay Plate Preparation (Addition of Diluted Compounds) SerialDil->AssayPlate EnzymeAdd Addition of Human Recombinant COX-2 Enzyme AssayPlate->EnzymeAdd Transfer to Assay Incubation1 Pre-incubation (Compound-Enzyme Binding) EnzymeAdd->Incubation1 SubstrateAdd Initiation of Reaction (Addition of Arachidonic Acid & Colorimetric Substrate) Incubation1->SubstrateAdd Incubation2 Kinetic Read (Measure Absorbance over Time) SubstrateAdd->Incubation2 RateCalc Calculate Reaction Rates Incubation2->RateCalc Data Acquisition InhibitionCalc Determine % Inhibition vs. Vehicle Control RateCalc->InhibitionCalc IC50 Non-linear Regression (Dose-Response Curve Fitting) to Determine IC50 Values InhibitionCalc->IC50 Compare Compare Potency: Compound X vs. Controls IC50->Compare

Figure 1: A comprehensive workflow for the independent verification of COX-2 inhibitory activity.

Detailed Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol is adapted from standard methodologies for measuring the peroxidase component of COX activity. It is a robust, colorimetric assay suitable for high-throughput screening and accurate IC₅₀ determination.

Materials and Reagents
  • Enzyme: Human recombinant COX-2 (e.g., Cayman Chemical, Cat. No. 60122)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

  • Heme: Hematin (porcine)

  • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Enzyme Substrate: Arachidonic Acid

  • Test Compounds: Compound X, Celecoxib, Ibuprofen (all dissolved in 100% DMSO)

  • Hardware: 96-well microplate, multichannel pipettes, microplate reader with absorbance detection at 590 nm.

Step-by-Step Methodology
  • Enzyme Preparation (Causality: Apo-enzyme to Holo-enzyme):

    • Prepare a working solution of COX-2 enzyme in the assay buffer.

    • Add Heme to the enzyme solution at a 1:1 molar ratio. This step is critical as Heme is a required cofactor for COX peroxidase activity. Incubate this mixture on ice for 5 minutes to allow for the formation of the active holo-enzyme.

  • Compound Plating (Causality: Establishing Dose-Response):

    • Prepare 10 mM stock solutions of Compound X, Celecoxib, and Ibuprofen in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations.

    • Pipette 1 µL of each compound dilution into the wells of a 96-well plate. Include "vehicle control" wells with 1 µL of DMSO only (for 0% inhibition) and "background" wells with buffer only (no enzyme).

  • Enzyme-Inhibitor Pre-incubation (Causality: Achieving Equilibrium):

    • Add 150 µL of the prepared COX-2 holo-enzyme solution to each well (except background wells).

    • Mix gently and incubate the plate at room temperature for 15 minutes. This pre-incubation period allows the test compounds to bind to the enzyme and reach a state of equilibrium before the reaction is initiated.

  • Reaction Initiation and Measurement (Causality: Quantifying Activity):

    • Prepare a reaction initiation solution containing the colorimetric substrate (TMPD) and the enzyme substrate (Arachidonic Acid) in the assay buffer.

    • Add 50 µL of this initiation solution to all wells. The arachidonic acid will be converted by the COX-2 enzyme, and the resulting prostaglandin G₂ will be reduced by the peroxidase activity, oxidizing the TMPD substrate and causing a color change.

    • Immediately place the plate in a microplate reader and begin kinetic measurement of absorbance at 590 nm, taking readings every 30 seconds for 5 minutes.

Data Analysis
  • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_vehicle - V₀_background))

  • Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Comparative Data Summary

The following table presents hypothetical, yet plausible, data derived from the execution of the described protocol. This data is for illustrative purposes to demonstrate how the results would be structured for a direct comparison.

CompoundClassTargetIC₅₀ (nM)
Compound X InvestigationalCOX-2185
Celecoxib Selective InhibitorCOX-245
Ibuprofen Non-selective InhibitorCOX-1/COX-25,200

Interpretation of Hypothetical Data:

  • Compound X demonstrates potent inhibitory activity against COX-2, with an IC₅₀ value in the nanomolar range.

  • It is approximately 4-fold less potent than the highly selective inhibitor, Celecoxib .

  • It is significantly more potent (over 28-fold) against COX-2 than the non-selective inhibitor, Ibuprofen . This suggests a favorable selectivity profile for Compound X towards the COX-2 isoform.

Mechanistic Context: The COX-2 Pathway

To understand the biological significance of inhibiting COX-2, it is essential to visualize its role in the inflammatory cascade. COX-2 is an inducible enzyme, meaning its expression is upregulated at sites of inflammation by stimuli such as cytokines and growth factors.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa releases cox2 Cyclooxygenase-2 (COX-2) aa->cox2 is substrate for pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 converts to pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 (peroxidase activity) pgs Prostaglandin Synthases pgh2->pgs prostanoids Prostaglandins (PGE2, etc.) (Pro-inflammatory mediators) pgs->prostanoids synthesizes inflammation Inflammation, Pain, Fever prostanoids->inflammation promote inhibitors Compound X Celecoxib Ibuprofen inhibitors->cox2 INHIBIT

Sources

A Comparative Meta-Analysis of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine and Related Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the potential pharmacological profile of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine. As a potentially novel chemical entity with limited publicly available data, this document synthesizes information from studies on structurally related oxazole, isoxazole, and pyrrole derivatives to project its likely biological activities and guide future research. We will delve into the known structure-activity relationships of these heterocyclic systems, compare their performance based on available experimental data, and provide detailed protocols for synthesis and bioactivity assessment.

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 3 positions, is a cornerstone in the development of therapeutic agents.[1][2] Its unique electronic and structural characteristics facilitate diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[3][4] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological effects, which include antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant properties.[1][5]

Comparative Analysis: Oxazole vs. Isoxazole Derivatives

To understand the potential of the 1-(2,5-dimethyloxazol-4-yl) moiety, a comparison with its isomeric counterpart, the isoxazole ring (with oxygen and nitrogen at the 1 and 2 positions), is instructive. The seemingly minor difference in heteroatom placement significantly impacts the molecule's physicochemical properties and, consequently, its biological activity.[6][7]

A study on biaryl ureas as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for obesity treatment, found that 3-phenylisoxazole analogs were significantly more potent than their 5-phenyloxazole counterparts.[6] Conversely, in the context of stearoyl-CoA desaturase (SCD) inhibition, a target in oncology, an isoxazole-oxazole hybrid demonstrated greater potency than isoxazole-isoxazole hybrids.[6] This highlights that the superiority of one scaffold over the other is target-dependent.

Table 1: Comparative Inhibitory Activity of Oxazole and Isoxazole Analogs

Target EnzymeCompound ClassLead Compound ExampleIC50Source
DGAT13-Phenylisoxazole AnalogsCompound 40a64 nM[6]
DGAT15-Phenyloxazole Analogs->1000 nM[6]
SCD1Isoxazole-Oxazole Hybrid-Potent Inhibition[6]
SCD5Isoxazole-Oxazole Hybrid-Potent Inhibition[6]

Projected Biological Activities of this compound

Based on the extensive literature on oxazole derivatives, we can project a range of potential biological activities for the title compound. The 2,5-dimethyl substitution pattern and the 4-yl-N-methylmethanamine side chain are key determinants of its potential pharmacological profile.

Antimicrobial Activity

Oxazole derivatives have demonstrated significant antibacterial and antifungal properties.[1] The mechanism of action is often attributed to the disruption of essential microbial cellular processes.[3] For instance, some oxazole-containing compounds have been found to be more active than standard drugs like ampicillin against certain bacterial strains, including Pseudomonas aeruginosa.[8]

Anticancer Activity

The oxazole scaffold is present in numerous anticancer agents, targeting various pathways involved in cancer progression.[4][9] These pathways include the inhibition of protein kinases, STAT3, and tubulin polymerization, leading to apoptosis in cancer cells. The potency of these derivatives can reach nanomolar concentrations.[10]

Anti-inflammatory Activity

Oxazole derivatives have also been explored as anti-inflammatory agents, with some exhibiting COX-2 inhibitory activity.[1] The anti-inflammatory effects can be mediated through the inhibition of key inflammatory pathways like NF-κB.[3]

The Influence of the N-methylmethanamine Moiety

The N-methylmethanamine substituent is expected to significantly influence the pharmacokinetic and pharmacodynamic properties of the parent oxazole structure. N-methylation is a common strategy in drug design to modulate properties such as potency, selectivity, and metabolic stability.[11][12] In some cases, N-methylation has led to a several-fold increase in the potency of a compound.[13]

Synthesis and Characterization

The synthesis of this compound would likely proceed through the formation of the core 2,5-dimethyloxazole ring, followed by the introduction of the N-methylmethanamine side chain at the 4-position. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of the Oxazole Core

A common method for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis.[14]

Materials:

  • α-Acylamino ketone precursor

  • Dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride)

  • Anhydrous solvent (e.g., acetic anhydride)

Procedure:

  • Dissolve the α-acylamino ketone in the anhydrous solvent.

  • Slowly add the dehydrating agent while maintaining a controlled temperature.

  • Heat the reaction mixture to reflux for a specified period.

  • Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the product using column chromatography.

G cluster_synthesis Synthetic Pathway start α-Acylamino Ketone intermediate Oxazole Ring Formation start->intermediate Dehydrating Agent (e.g., H₂SO₄) product 2,5-Disubstituted Oxazole intermediate->product Cyclization

Caption: Robinson-Gabriel synthesis of 2,5-disubstituted oxazoles.

Introduction of the N-methylmethanamine Side Chain

Following the synthesis of the 4-functionalized-2,5-dimethyloxazole, the N-methylmethanamine group can be introduced via reductive amination of a corresponding aldehyde or through nucleophilic substitution of a halomethyl derivative.

In Vitro Biological Evaluation: Experimental Protocols

To assess the predicted biological activities, a series of in vitro assays are recommended.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial and/or fungal strains

  • Culture medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate culture medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.

G cluster_mic MIC Assay Workflow prep Prepare Serial Dilutions of Compound inoculate Inoculate with Microorganism prep->inoculate incubate Incubate inoculate->incubate read Determine MIC incubate->read

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity Assessment: MTT Cytotoxicity Assay

Objective: To assess the effect of the compound on the viability of cancer cell lines.

Materials:

  • Test compound

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Dissolve the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G cluster_mtt MTT Assay Workflow seed Seed Cancer Cells treat Treat with Compound seed->treat mtt_add Add MTT Solution treat->mtt_add dissolve Dissolve Formazan mtt_add->dissolve read Measure Absorbance dissolve->read

Caption: Standard experimental workflow for the MTT cytotoxicity assay.[3]

Conclusion and Future Directions

While direct experimental data for this compound is not currently available, a meta-analysis of structurally related compounds strongly suggests its potential as a bioactive molecule with possible antimicrobial, anticancer, and anti-inflammatory properties. The oxazole core provides a versatile platform for therapeutic development, and the N-methylmethanamine substituent is likely to enhance its pharmacological profile.

Future research should focus on the synthesis of this novel compound and its analogs, followed by a comprehensive in vitro and in vivo evaluation of their biological activities. The experimental protocols provided in this guide offer a robust framework for such investigations. The comparative data presented herein will be invaluable for interpreting the results and understanding the structure-activity relationships of this promising new chemical entity.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. [Link]

  • Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Ovid. [Link]

  • Meher, C. P., Sethy, S. P., & Ahmed, S. M. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. PharmaTutor, 1(1). [Link]

  • Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., Campbell, U. C., Engel, S. R., Spicer, N. A., Hardy, L. W., Schreiber, R., Spear, K. L., & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438–1441. [Link]

  • Oxazole vs. Isoxazole: What's the Difference?. (2024, May 4). Chemistry Stack Exchange. [Link]

  • Chiacchio, M. A., Lanza, G., Chiacchio, U., Giofrè, S. V., Romeo, R., Iannazzo, D., & Legnani, L. (2019). Oxazole-Based Compounds As Anticancer Agents. Current medicinal chemistry, 26(41), 7337–7371. [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Synthesis of pharmaceutical N, N-(di)methylamines from the... (n.d.). ResearchGate. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Asian Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • (PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(22), 3329-3360. [Link]

  • SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. (n.d.). Indo American Journal of Pharmaceutical Research. [Link]

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. In Heterocyclic Compounds. IntechOpen. [Link]

  • Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]

  • Kovalishyn, V., et al. (2023). In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. Molecular biotechnology, 65(6), 947–958. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [Link]

  • (PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. (n.d.). ResearchGate. [Link]

  • Kida, T., et al. (2022). N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. RSC medicinal chemistry, 13(8), 1001–1007. [Link]

  • Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 20(9), 16606–16624. [Link]

  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (n.d.). ResearchGate. [Link]

  • Obruchnikova, N. V., & Rakitin, O. A. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. [Link]

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7799. [Link]

  • Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99–103. [Link]

  • Temiz-Arpaci, O., et al. (2008). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. Bioorganic & medicinal chemistry, 16(10), 5424–5435. [Link]

  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019). BMC Chemistry, 13(1), 80. [Link]

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (2021). Marine Drugs, 19(10), 556. [Link]

  • Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. (n.d.). IntechOpen. [Link]

  • Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. (2020). ACS Infectious Diseases, 6(9), 2439–2448. [Link]

  • Synthesis of 2,5‐disubstituted tetrazoles from aryldiazonium salts and amidines. (n.d.). ResearchGate. [Link]

  • An Improved Synthesis of 2,5-Disubstituted Tetrazoles. (n.d.). Thieme. [Link]

Sources

Safety Operating Guide

Proper Disposal of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these materials is a critical, and often complex, aspect of laboratory operations. This guide provides a detailed, step-by-step framework for the proper disposal of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine, a substituted oxazole compound. By integrating established safety protocols with an understanding of regulatory requirements, this document aims to empower laboratory personnel to manage chemical waste responsibly, ensuring both personal and environmental safety.

The Paramount Importance of the Safety Data Sheet (SDS)

Before initiating any handling or disposal procedures, it is imperative to obtain and thoroughly review the substance-specific Safety Data Sheet (SDS) for this compound. The SDS is the primary source of comprehensive hazard information, including physical and chemical properties, toxicity data, and recommended disposal considerations. While an SDS for this specific compound may not be readily available in public databases, it is the responsibility of the chemical manufacturer or supplier to provide one. If an SDS is not available, a conservative approach based on the hazards of structurally similar compounds is necessary.

For the purpose of this guide, and in the absence of a specific SDS, we will proceed with the assumption that this compound possesses hazards typical of substituted oxazoles and organic amines. These may include:

  • Combustibility: Similar compounds can be combustible liquids.

  • Toxicity: Harmful if swallowed and potentially toxic in contact with skin[1].

  • Corrosivity: May cause severe skin burns and eye damage.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Irritation: Causes skin and eye irritation[1][2][3][4].

Waste Characterization: The Foundation of Compliant Disposal

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A fundamental requirement for any generator of chemical waste is to determine if their waste is hazardous.[5] This "cradle-to-grave" responsibility ensures that hazardous waste is managed safely from its point of generation to its final disposal.[6]

Steps for Waste Identification:
  • Is it a solid waste? The first step is to determine if the material is a "solid waste" as defined by the EPA. In a laboratory setting, any discarded this compound, including residues in containers, contaminated personal protective equipment (PPE), and solutions, is considered a solid waste.

  • Is it a listed hazardous waste? The EPA maintains lists of specific and non-specific source wastes that are automatically considered hazardous. While it is unlikely that a novel compound like this compound is a listed waste, it is crucial to consult these lists (40 CFR Part 261 Subpart D).

  • Does it exhibit hazardous characteristics? If the waste is not listed, it must be evaluated for the following characteristics:

    • Ignitability: The potential to cause a fire.

    • Corrosivity: The ability to corrode metal.

    • Reactivity: The tendency to explode or release toxic gases.

    • Toxicity: The presence of certain toxic chemicals that can leach into groundwater.

Based on the potential hazards of structurally similar compounds, it is highly probable that waste containing this compound will be classified as hazardous due to toxicity and potentially corrosivity.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, stringent adherence to proper PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound and its waste.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes that can cause severe eye damage.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoesPrevents skin contact, which may be toxic or cause severe burns.
Respiratory Use in a well-ventilated area or with a chemical fume hoodMinimizes inhalation of potentially harmful vapors.

Step-by-Step Disposal Procedures

The following procedures provide a general framework for the safe disposal of this compound. These steps should be adapted to your institution's specific hazardous waste management plan.

Step 1: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Create a dedicated, labeled waste container. The container should be made of a material compatible with the chemical (e.g., glass or polyethylene).

  • The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Step 2: Accumulation of Waste

Hazardous waste must be accumulated at or near the point of generation.

  • Keep the waste container tightly closed when not in use.

  • Store the container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.

  • Ensure secondary containment to capture any potential leaks or spills.

Step 3: Managing Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate the immediate area if the spill is large or if there is a risk of significant vapor inhalation.

  • Alert your institution's EHS department or emergency response team.

  • For small spills:

    • Wear the appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

All materials used to clean up a spill, including gloves, absorbent pads, and wipes, must be disposed of as hazardous waste.

Step 4: Final Disposal

The final disposal of hazardous waste must be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]

  • Coordinate with your institution's EHS department to arrange for the pickup of your hazardous waste.

  • Ensure that the waste is properly packaged and labeled according to Department of Transportation (DOT) regulations for transport.[6]

  • Complete all necessary paperwork, including a hazardous waste manifest, which tracks the waste from your laboratory to the TSDF.[7]

The most common and environmentally sound disposal method for organic chemical waste of this nature is high-temperature incineration at a licensed facility. This process destroys the hazardous components, minimizing their environmental impact.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of Waste (this compound) sds Obtain and Review Substance-Specific SDS start->sds characterize Characterize Waste (per RCRA guidelines) sds->characterize ppe Don Appropriate PPE characterize->ppe segregate Segregate and Label Hazardous Waste Container ppe->segregate accumulate Accumulate in SAA with Secondary Containment segregate->accumulate spill Spill Occurs? accumulate->spill spill_manage Follow Spill Management Protocol (Contain, Clean, Dispose of materials as hazardous waste) spill->spill_manage Yes ehs_pickup Arrange for Pickup by EHS/Licensed Hauler spill->ehs_pickup No spill_manage->accumulate transport Transport to TSDF with Manifest ehs_pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Sources

Essential Safety and Operational Guidance for Handling 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine (CAS No. 1018826-77-0). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the hazard profiles of structurally similar oxazole and amine-containing molecules. The recommendations are predicated on a conservative assessment of potential risks, including but not limited to, skin and eye irritation, oral toxicity, and respiratory tract irritation[1].

Hazard Assessment and Core Principles

The primary hazards associated with compounds structurally similar to this compound include the potential for severe skin and eye damage, toxicity if swallowed or in contact with skin, and possible respiratory irritation[2][3][4]. Therefore, a risk-averse approach is mandatory, emphasizing the avoidance of all direct physical contact and the generation of aerosols or dust.

Key Safety Principles:

  • Minimize Exposure: All handling should be conducted within a certified chemical fume hood to control airborne contaminants[1].

  • Prevent Contact: The use of appropriate personal protective equipment (PPE) is non-negotiable[2][5].

  • Preparedness: Ensure that safety equipment, including an eyewash station and a safety shower, is unobstructed and readily accessible[1][6].

  • Informed Handling: Do not proceed with any operation until all safety precautions have been thoroughly understood[2].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is critical for safeguarding against the potential hazards of this compound. The following table outlines the minimum required PPE. Specific experimental conditions may warrant additional or more robust protection.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles that can cause serious eye damage[3][4].
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat or chemical-resistant apron.Prevents skin contact, which may lead to irritation or chemical burns. Contaminated clothing should be removed and washed before reuse[2][7].
Respiratory Protection A NIOSH-approved respirator with appropriate organic vapor cartridges.Required when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation[1][4].
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.
Step-by-Step Operational Protocols

Adherence to a strict, sequential workflow is paramount for ensuring safety during the handling of this compound.

3.1. Preparation and Handling Workflow

The following diagram outlines the essential steps for preparing and handling the compound within a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Inspect and Don PPE prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedures handle1->handle2 handle3 Securely Seal Container After Use handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate and Label Waste clean1->clean2 clean3 Doff and Dispose of PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Detailed Steps:

  • Preparation:

    • Ensure the chemical fume hood is operational and has a current certification.

    • Verify that an eyewash station and safety shower are accessible[1][6].

    • Assemble all necessary PPE as detailed in the table above.

    • Prepare all equipment and reagents before introducing the compound.

  • Handling:

    • Conduct all manipulations of the compound within the fume hood to minimize inhalation exposure[1].

    • Avoid all direct contact with the compound. Use appropriate protective gloves, clothing, and eye/face protection[5][8].

    • Do not eat, drink, or smoke in the handling area[2][5].

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Segregate all waste materials for proper disposal.

    • Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly with soap and water[5].

Emergency Procedures: A Rapid Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

4.1. Emergency Response Workflow

cluster_exposure Exposure Response cluster_spill Spill Response start Emergency Event skin_contact Skin Contact: Immediately flush with water for 15 mins. [1] start->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins, lifting eyelids. [1] start->eye_contact inhalation Inhalation: Move to fresh air. [1] start->inhalation ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. [2] start->ingestion evacuate Evacuate and restrict access to the area. start->evacuate seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical absorb Absorb spill with inert, non-combustible material. evacuate->absorb collect Collect waste in a sealed container for disposal. absorb->collect ventilate Ventilate the area and decontaminate the spill site. collect->ventilate ventilate->seek_medical If exposure occurred

Caption: Emergency Response Plan for Exposure or Spills.

Detailed First-Aid Measures:

  • In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes[6]. Seek immediate medical attention[8].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes[8]. Seek immediate medical attention.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing[5]. If symptoms persist, seek medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting[2][8]. Call a poison center or doctor immediately for treatment advice.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of this compound and associated contaminated materials can pose a significant environmental risk and is subject to strict regulations.

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container[1].

  • Disposal Protocol: Dispose of all chemical waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash[1][8]. All disposals must be in accordance with local, state, and federal regulations.

Storage and Stability
  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place[6]. To maintain product quality, consider storing under an inert atmosphere as some amine compounds can be air-sensitive[6].

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases[9].

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment for all personnel.

References

  • National Institute of Standards and Technology. (2015). Safety Data Sheet. [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: potassium dihydrogen phosphate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.